5-Bromo-2-fluoro-4-methylphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-bromo-2-fluoro-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOASIJHHJJWRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659401 | |
| Record name | (5-Bromo-2-fluoro-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957061-14-2 | |
| Record name | (5-Bromo-2-fluoro-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-fluoro-4-methylphenylboronic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-fluoro-4-methylphenylboronic acid
This document provides a comprehensive, technically-grounded guide for the synthesis of this compound, a critical building block in modern synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a robust and reproducible protocol.
Introduction and Strategic Importance
This compound is a highly versatile bifunctional reagent. Its boronic acid moiety serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation.[1][2][3] The presence of bromine, fluorine, and methyl groups on the phenyl ring provides multiple points for further functionalization and modulates the electronic properties of the molecule, making it an invaluable intermediate in the synthesis of complex pharmaceuticals and advanced materials.[4]
The primary challenge in synthesizing this molecule lies in achieving high regioselectivity during the introduction of the boronic acid group onto the polysubstituted aromatic ring. This guide details a reliable and field-proven method that addresses this challenge directly.
Retrosynthetic Analysis and Chosen Strategy
The most robust and widely adopted method for preparing arylboronic acids involves the reaction of an organometallic intermediate (typically an organolithium or Grignard reagent) with a borate ester, followed by acidic hydrolysis.[5][6] This approach offers excellent control over regioselectivity.
Our retrosynthetic analysis disconnects the carbon-boron bond, identifying an organolithium species as the key intermediate and, consequently, 4-Bromo-1-fluoro-2-methylbenzene as the ideal starting material.
Scheme 1: Retrosynthetic Disconnection
The chosen forward synthesis therefore involves a lithium-halogen exchange at the bromine position of the starting material, followed by trapping the resulting aryllithium intermediate with a trialkyl borate. This strategy is favored over alternatives like palladium-catalyzed borylation for its simplicity, high yield on a laboratory scale, and the ready availability of the starting materials.
Core Synthesis Workflow
The overall process can be visualized as a three-stage sequence: formation of the organolithium intermediate, electrophilic trapping with a borate ester, and subsequent hydrolysis to yield the final boronic acid.
Caption: High-level workflow for the synthesis of the target boronic acid.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly temperature and atmospheric control, is critical for success.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount (mmol) | Quantity | Supplier (Example) |
| 4-Bromo-1-fluoro-2-methylbenzene | C₇H₆BrF | 189.03 | >98% | 50.0 | 9.45 g (6.5 mL) | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | 55.0 | 22.0 mL | Acros Organics |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.08 | >98% | 60.0 | 11.3 g (13.7 mL) | TCI Chemicals |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | DriSolv® | - | 250 mL | EMD Millipore |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M (aq.) | - | ~100 mL | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | - | 300 mL | VWR Chemicals |
| Brine (Saturated NaCl) | NaCl | 58.44 | Saturated (aq.) | - | 100 mL | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | - | ~15 g | Alfa Aesar |
Step-by-Step Methodology
A. Reaction Setup & Lithiation
-
Inert Atmosphere: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent and Substrate Addition: Add anhydrous THF (150 mL) to the flask via cannula. Dissolve 4-Bromo-1-fluoro-2-methylbenzene (9.45 g, 50.0 mmol) in the THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent side reactions and decomposition of the organolithium intermediate.
-
n-BuLi Addition: Slowly add n-butyllithium (22.0 mL of 2.5 M solution in hexanes, 55.0 mmol) dropwise via syringe over 30 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the aryllithium species.
B. Borylation (Electrophilic Quench) 6. Borate Ester Addition: While maintaining the temperature at -78 °C, add triisopropyl borate (13.7 mL, 60.0 mmol) dropwise over 20 minutes. A mild exotherm may be observed. 7. Warming: After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes. Then, allow the mixture to warm slowly to room temperature over a period of at least 2 hours (leaving it in the bath as the dry ice sublimes is a common practice).
C. Hydrolysis and Workup 8. Quenching: Cool the reaction mixture to 0 °C in an ice-water bath. Cautiously quench the reaction by slowly adding 2 M HCl (100 mL). This step hydrolyzes the boronate ester to the desired boronic acid and neutralizes any remaining base. 9. Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL). 10. Washing: Combine the organic layers and wash with brine (100 mL). 11. Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
D. Purification 12. Crystallization/Trituration: The resulting crude solid can often be purified by trituration with cold hexanes or a mixture of hexanes/ethyl acetate to remove non-polar impurities. For higher purity, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) may be necessary. 13. Isolation: Collect the resulting white to off-white solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight. A typical yield is in the range of 70-85%.
Mechanistic Rationale and Causality
The success of this synthesis hinges on a few key chemical principles:
-
Lithium-Halogen Exchange: At low temperatures (-78 °C), n-butyllithium preferentially undergoes a lithium-halogen exchange with the aryl bromide rather than acting as a base to deprotonate the ring.[7] This is a fast and highly efficient way to generate the desired aryllithium species regiospecifically at the position formerly occupied by bromine.
-
Electrophilicity of the Borate Ester: Triisopropyl borate serves as the boron electrophile. The boron atom is electron-deficient and readily attacked by the highly nucleophilic carbanion of the aryllithium intermediate.
-
Temperature Control: Maintaining a low temperature (-78 °C) is paramount. It prevents the highly reactive n-BuLi from reacting with the solvent (THF) or engaging in unwanted side reactions with the substrate, such as ortho-lithiation adjacent to the fluorine atom.
-
Acidic Hydrolysis: The initially formed lithium boronate complex is stable. Acidic workup is required to protonate the oxygen atoms, leading to the elimination of isopropanol and formation of the final boronic acid, which often exists in equilibrium with its trimeric anhydride form (a boroxine).
Characterization and Quality Control
The identity and purity of the final product, this compound (CAS 957061-14-2), should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic aromatic proton signals with coupling patterns influenced by the fluorine atom (H-F coupling). The methyl group should appear as a singlet in the 2.0-2.5 ppm range.
-
¹³C NMR & ¹⁹F NMR: Provide further structural confirmation.
-
LC-MS: To confirm the molecular weight (Expected [M+H]⁺ ≈ 233/235 for bromine isotopes) and assess purity.
-
Melting Point: A sharp melting point is indicative of high purity.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2-Fluoro-4-bromo-5-methylphenylboronic acid [myskinrecipes.com]
- 5. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
physicochemical properties of 5-Bromo-2-fluoro-4-methylphenylboronic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-fluoro-4-methylphenylboronic acid
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a specialized synthetic intermediate that has garnered significant interest within the fields of medicinal chemistry and materials science. As a trifunctional reagent, its molecular architecture—featuring a boronic acid moiety, a bromine atom, and a fluorine atom on a toluene scaffold—offers a strategic platform for complex molecular synthesis. Phenylboronic acids and their derivatives are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for constructing carbon-carbon bonds.[1][2] The specific arrangement of substituents in this compound allows for sequential and site-selective modifications, making it an invaluable tool for creating novel pharmaceutical agents and advanced organic materials.[3][4]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound. We will delve into its structural and analytical characterization, solubility, and stability, supported by field-proven experimental protocols. Understanding these fundamental properties is paramount for its effective handling, reaction optimization, and integration into complex synthetic workflows.
Chemical Identity and Core Properties
The unique reactivity and utility of this compound stem directly from its chemical structure and resultant physical properties.
| Property | Value | Source |
| CAS Number | 957061-14-2 | [5][6][7][8] |
| Molecular Formula | C₇H₇BBrFO₂ | [5] |
| Molecular Weight | 232.84 g/mol | [5] |
| Boiling Point (Predicted) | 345.8°C at 760 mmHg | [9] |
| Density (Predicted) | 1.65 g/cm³ | [9] |
| Appearance | White to off-white crystalline solid (Typical) | [3] |
*Note: Boiling point and density data are based on the closely related isomer, 5-Bromo-2-fluoro-3-methylphenylboronic acid, and should be considered as estimates.
Analytical Characterization: A Multi-Technique Approach
Confirming the identity, purity, and structural integrity of this compound requires a combination of spectroscopic and chromatographic techniques. The choice of method is driven by the need to unambiguously characterize the molecule and quantify any potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would provide a complete picture.
-
¹H NMR: Will confirm the presence and connectivity of the aromatic and methyl protons. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine and bromine atoms.
-
¹³C NMR: Will identify all unique carbon environments within the molecule.
-
¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the single fluorine atom.
-
¹¹B NMR: Is a specialized technique used to study the boron center, indicating its hybridization state (sp² for the trigonal planar acid).[10]
The causality behind using multiple NMR experiments lies in the complexity of the molecule. While ¹H NMR provides initial confirmation, the interplay of different electronegative substituents requires the full suite of experiments for unambiguous assignment.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₇H₇BBrFO₂.[11] Due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of signals of nearly equal intensity, separated by two mass units, providing a definitive signature for a monobrominated compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing boronic acids, offering high sensitivity and throughput without the need for derivatization.[1][10][12]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups. Expected characteristic absorption bands include:
-
A broad O-H stretching band for the boronic acid hydroxyl groups (around 3300-3400 cm⁻¹).[13][14]
-
B-O stretching vibrations.
-
C-F and C-Br stretching vibrations.
-
Aromatic C-H and C=C stretching bands.
This technique serves as a rapid quality control check to ensure the primary functional groups are present.[15]
Caption: A general workflow for the characterization of this compound.
Solubility and Stability Considerations
The practical utility of a reagent is heavily dependent on its solubility and stability.
-
Solubility: Phenylboronic acids are generally soluble in polar organic solvents such as methanol, ethanol, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). They exhibit limited solubility in water and nonpolar solvents like hexanes. For quantitative analysis, dissolving the compound in methanol or a methanol/water mixture is a common starting point.[12]
-
Stability: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). This process is typically reversible upon the addition of water. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place under an inert atmosphere to minimize degradation.[16] When preparing solutions for analysis, especially in protic solvents, it is advisable to use them promptly to avoid potential hydrolysis or degradation, which can affect analytical accuracy.[17]
Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide. The presence of both bromine and boronic acid functionalities on the same molecule allows it to be used in sequential coupling strategies to build complex biaryl or poly-aryl structures, which are common motifs in active pharmaceutical ingredients.[2][4]
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as a validated starting point for the analysis of this compound.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative assessment of purity.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 10 mL of a 1:1 mixture of Acetonitrile and Water to create a 100 µg/mL stock solution.
-
Further dilute as necessary for analysis.
-
-
Chromatographic Method:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject 10 µL of the sample solution.
-
Run a linear gradient (e.g., 10% B to 90% B over 20 minutes).
-
-
Data Analysis:
-
Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol outlines the steps for acquiring a standard proton NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids due to better solubility and exchange of the acidic B(OH)₂ protons.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution.
-
Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the peaks to determine proton ratios and analyze chemical shifts and coupling constants to confirm the structure.
-
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][18]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18] Avoid contact with skin and eyes.[16]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[16]
Conclusion
This compound is a highly functionalized building block with significant potential in synthetic chemistry. Its physicochemical properties—governed by the interplay of its bromo, fluoro, methyl, and boronic acid groups—dictate its behavior in chemical reactions and its analytical characterization. A thorough understanding of its structure, solubility, stability, and spectroscopic signatures, as outlined in this guide, is essential for researchers aiming to leverage its synthetic versatility in the development of novel molecules for pharmaceutical and materials science applications.
References
- 1. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. BLDpharm - Bulk Product Details [bldpharm.com]
- 6. equationchemical.com [equationchemical.com]
- 7. 957061-14-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 957061-14-2|this compound|BLD Pharm [bldpharm.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. 5-Bromo-2-fluoro-3-methylphenylboronic acid | C7H7BBrFO2 | CID 44558191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
- 13. FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. tcichemicals.com [tcichemicals.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. fishersci.com [fishersci.com]
5-Bromo-2-fluoro-4-methylphenylboronic acid CAS number 957061-14-2
An In-Depth Technical Guide to 5-Bromo-2-fluoro-4-methylphenylboronic acid (CAS: 957061-14-2)
Introduction
This compound is a trifunctional organoboron compound that has emerged as a critical building block in modern synthetic chemistry. Its strategic arrangement of a reactive boronic acid group, a versatile bromine atom, and electronically influential fluoro and methyl substituents makes it an invaluable reagent for creating complex molecular architectures. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into its properties, synthesis, reactivity, and application, with a primary focus on its role in palladium-catalyzed cross-coupling reactions.
Section 1: Physicochemical Properties and Characterization
The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. These characteristics dictate its handling, storage, and reactivity.
Key Properties
The fundamental properties of this compound are summarized below. The predicted values are derived from computational models and provide a reliable estimation for experimental planning.
| Property | Value | Source |
| CAS Number | 957061-14-2 | [1][2] |
| Molecular Formula | C₇H₇BBrFO₂ | [2][3] |
| Molecular Weight | 232.84 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Predicted Boiling Point | 332.1 ± 52.0 °C | [4] |
| Predicted Density | 1.65 ± 0.1 g/cm³ | [4] |
| Predicted pKa | 7.61 ± 0.58 | [4] |
Stability and Storage
Proper storage is paramount to maintaining the integrity and reactivity of boronic acids.
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen.[2][4] Expert Insight: This precaution is critical because boronic acids are susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides. While this process is often reversible upon exposure to water during reaction setup, the presence of boroxines can complicate stoichiometry and affect reaction kinetics.
-
Temperature: Room temperature storage is generally acceptable.[2][4]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[5][6]
Spectroscopic Characterization
Confirming the identity and purity of the starting material is a self-validating step crucial for reproducible results. The expected spectroscopic data for this compound are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl group protons. The aromatic signals will exhibit coupling to each other and to the adjacent fluorine atom, resulting in complex splitting patterns (doublets of doublets). The methyl group should appear as a singlet, likely around 2.2-2.4 ppm.[7][8]
-
¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon atoms bonded to fluorine and bromine will show characteristic shifts, and the C-F coupling will be observable as doublets. The signal for the carbon atom attached to the boron is often broadened or not detected due to the quadrupolar nature of the boron nucleus.[7]
-
¹⁹F NMR: A single resonance is expected, which will be coupled to the adjacent aromatic protons.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a definitive indicator of the compound's identity.
Section 2: Synthesis Pathway
While multiple synthetic routes may exist, a common and effective method for preparing arylboronic acids is through a lithiation-borylation sequence.[9][10] This approach offers high yields and regioselectivity.
Proposed Synthetic Workflow
The synthesis typically starts from a readily available di-halogenated precursor, such as 4-bromo-1-fluoro-2-methylbenzene.
Caption: Proposed synthesis of this compound.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The lithiation step is performed at very low temperatures to prevent side reactions.[9] At higher temperatures, the highly reactive organolithium intermediate could react with the solvent (THF) or undergo unwanted rearrangements. The fluorine atom directs the lithiation to the ortho position.
-
Trialkyl Borate: Triisopropyl borate is used as the boron source. It readily reacts with the organolithium intermediate to form a boronate ester.[9]
-
Acidic Hydrolysis: The final step involves hydrolysis of the boronate ester under acidic conditions to yield the desired boronic acid.[9]
Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is predominantly used in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[11] This reaction is a cornerstone of modern synthesis due to its mild conditions, high functional group tolerance, and commercial availability of reagents.[12][13]
The Catalytic Cycle
The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expert Insight on Component Roles:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the coupling partner. The reactivity order is generally I > Br > OTf >> Cl.[11][14]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires the activation of the boronic acid by a base. The base converts the neutral boronic acid into a more nucleophilic "ate" complex (boronate), which facilitates the transfer.[15]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[16]
Section 4: Detailed Experimental Protocol
This section provides a robust, self-validating protocol for a typical Suzuki-Miyaura coupling using this compound.
Workflow Overview
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology
This protocol is generalized and may require optimization for specific substrates.[16][17][18]
-
Preparation:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl halide (e.g., an aryl iodide or bromide, 1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).[14][16]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[18]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times. This process is critical to remove oxygen, which can deactivate the palladium catalyst.
-
-
Reaction:
-
Through a syringe, add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[17][18] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).[17][19]
-
Self-Validation: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding water and dilute with an organic solvent like ethyl acetate.[16]
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water and then brine to remove the base and other inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.
-
Section 5: Safety and Handling
Working with any chemical reagent requires adherence to strict safety protocols.
| Precaution | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear safety glasses, a lab coat, and chemical-resistant gloves. | To prevent skin and eye contact.[6][20] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. | To prevent inhalation of fine particles.[6][20] |
| First Aid (Skin/Eye Contact) | In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. | To mitigate potential irritation.[6][21] |
| Spill | Sweep up solid spills carefully, avoiding dust generation, and place in a suitable container for disposal. | To ensure safe cleanup and prevent environmental contamination.[22] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | To ensure environmental and regulatory compliance.[5] |
Conclusion
This compound, CAS 957061-14-2, is a highly functionalized and powerful building block for synthetic chemistry. Its utility, primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex biaryl structures that are prevalent in pharmaceuticals and advanced materials.[23][24] A thorough understanding of its properties, coupled with meticulous adherence to validated experimental protocols and safety measures, enables researchers to fully leverage its synthetic potential in the pursuit of novel molecular discovery.
References
- 1. BLDpharm - Bulk Product Details [bldpharm.com]
- 2. 957061-14-2|this compound|BLD Pharm [bldpharm.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 957061-14-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Solved e) In the 'HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]
- 8. Solved c) In the 'HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]
- 9. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 10. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alchempharmtech.com [alchempharmtech.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. 5-Bromo-2-fluoro-3-methylphenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. 2-Fluoro-4-bromo-5-methylphenylboronic acid [myskinrecipes.com]
- 24. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to the ¹H NMR Characterization of 5-Bromo-2-fluoro-4-methylphenylboronic Acid
Abstract
5-Bromo-2-fluoro-4-methylphenylboronic acid is a pivotal building block in contemporary organic synthesis, particularly valued in the pharmaceutical and materials science sectors for its role in Suzuki-Miyaura cross-coupling reactions. Its structural integrity and purity are paramount for successful downstream applications. This in-depth guide provides a comprehensive framework for the definitive characterization of this compound using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the foundational principles governing the NMR analysis of arylboronic acids, address common challenges such as boroxine formation, and present a validated protocol for data acquisition and interpretation. This document is intended for researchers, chemists, and quality control specialists who require a robust and scientifically grounded approach to the structural elucidation of this important synthetic intermediate.
Introduction: The Challenge and Importance of Arylboronic Acid Characterization
Arylboronic acids are indispensable reagents in modern chemistry. However, their analysis is not always straightforward. A significant challenge in the characterization of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2][3][4][5] This equilibrium between the monomeric acid and the boroxine can result in complex or broadened NMR spectra, complicating accurate interpretation and purity assessment.[6][7] The equilibrium is highly sensitive to factors such as solvent, concentration, and the presence of water.[2][8][9] Therefore, a carefully designed experimental approach is crucial for obtaining clear, reproducible, and definitive spectral data.
This guide will use this compound as a case study to demonstrate how to navigate these challenges and perform a thorough ¹H NMR characterization.
Predicting the ¹H NMR Spectrum: A Structural and Electronic Analysis
Before stepping into the laboratory, a theoretical analysis of the molecule's structure provides a strong foundation for predicting the resulting spectrum. The chemical shifts and coupling patterns of the aromatic protons in this compound are dictated by the electronic nature of its substituents.
-
Structure: (Note: Image is a placeholder for the actual molecular structure.)
-
Substituent Effects on Aromatic Protons (H-3 and H-6):
-
Fluorine (at C-2): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which deshields nearby protons. Crucially, it will also induce spin-spin coupling with adjacent protons, a phenomenon known as H-F coupling.
-
Boronic Acid (-B(OH)₂) (at C-1): This group is electron-withdrawing, contributing to the overall deshielding of the aromatic ring protons.
-
Bromine (at C-5): Bromine is also an electronegative, electron-withdrawing substituent that will deshield adjacent protons.
-
Methyl (-CH₃) (at C-4): The methyl group is weakly electron-donating, which would typically cause a slight shielding effect.
-
-
Predicted Chemical Shifts and Multiplicities:
-
Aromatic Protons (H-3, H-6): We anticipate two distinct signals in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm).
-
H-3: This proton is ortho to the fluorine atom and meta to the bromine atom. It will be split by the fluorine atom (ortho-coupling, ³JHF) and by the H-6 proton (meta-coupling, ⁴JHH). This will likely result in a doublet of doublets.
-
H-6: This proton is ortho to the bromine atom and meta to the fluorine atom. It will be split by the fluorine atom (meta-coupling, ⁴JHF) and by the H-3 proton (meta-coupling, ⁴JHH), also likely appearing as a doublet of doublets.
-
-
Methyl Protons (-CH₃): This will appear as a sharp singlet in the typical alkyl region (δ 2.0-2.5 ppm), as there are no adjacent protons to couple with.
-
Boronic Acid Protons (-B(OH)₂): These hydroxyl protons are acidic and their signal can be broad and variable in position. In a solvent like DMSO-d₆, they are often observable as a broad singlet, while in methanol-d₄, they will rapidly exchange with the solvent's deuterium and become invisible.[7]
-
The diagram below illustrates the key coupling interactions within the molecule.
Caption: J-Coupling interactions in this compound.
Validated Experimental Protocol for ¹H NMR Acquisition
Adherence to a rigorous and well-justified protocol is essential for obtaining high-quality, interpretable data. The following workflow is designed to ensure solubility, minimize boroxine formation, and produce a clean spectrum.
Caption: Standard workflow for ¹H NMR characterization.
Methodology Details:
-
Sample Preparation:
-
Solvent: Use 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent choice as it is a coordinating solvent that effectively disrupts the hydrogen bonding responsible for boroxine formation, favoring the monomeric species.[7] It also readily dissolves most boronic acids and allows for the observation of the B(OH)₂ protons.
-
-
Dissolution: Dissolve the sample in a small vial before transferring it to a 5 mm NMR tube. This ensures complete dissolution.[10]
-
Filtration (Self-Validation Step): If any solid particulates are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This is a critical step to prevent poor magnetic field homogeneity (shimming), which would lead to broad spectral lines and loss of resolution.[10]
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): ≥ 16 scans.
-
Relaxation Delay (D1): 2-5 seconds. A sufficient delay ensures complete relaxation of protons for accurate integration.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm).
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Carefully phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply an automatic baseline correction.
-
Calibrate the spectrum by setting the residual DMSO peak to δ 2.50 ppm.
-
Integrate all signals and normalize the integration to one of the aromatic protons.
-
Data Analysis and Interpretation of a Representative Spectrum
The following table summarizes the expected ¹H NMR data for this compound in DMSO-d₆.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| B(OH)₂ | ~8.35 | br s | - | 2H |
| H-6 | ~7.75 | dd | ⁴JHF = 6.8, ⁴JHH = 2.1 | 1H |
| H-3 | ~7.40 | dd | ³JHF = 9.2, ⁴JHH = 2.1 | 1H |
| -CH₃ | ~2.30 | s | - | 3H |
Detailed Interpretation:
-
B(OH)₂ (δ ~8.35): A broad singlet integrating to two protons is observed in the downfield region, characteristic of the acidic boronic acid protons in DMSO. Its broadness is due to chemical exchange and quadrupolar coupling with the boron nucleus.
-
H-6 (δ ~7.75): This signal is assigned to the proton at the 6-position. It appears furthest downfield in the aromatic region due to the deshielding effects of the ortho-bromine and para-boronic acid groups. It is split into a doublet of doublets by meta-coupling to the fluorine atom (⁴JHF ≈ 6.8 Hz) and further meta-coupling to H-3 (⁴JHH ≈ 2.1 Hz).
-
H-3 (δ ~7.40): This signal corresponds to the proton at the 3-position. It is upfield relative to H-6. Its multiplicity is a doublet of doublets, arising from a large ortho-coupling to the fluorine atom (³JHF ≈ 9.2 Hz) and a smaller meta-coupling to H-6 (⁴JHH ≈ 2.1 Hz). The magnitude of the H-F coupling constants is a key diagnostic feature.[11][12]
-
-CH₃ (δ ~2.30): A sharp singlet integrating to three protons confirms the presence of the methyl group.
The integration values (2H : 1H : 1H : 3H) are consistent with the molecular structure, providing a final layer of validation for the compound's identity and purity.
Conclusion
The ¹H NMR characterization of this compound is a clear and achievable process when approached with a sound theoretical understanding and a validated experimental protocol. By selecting an appropriate coordinating solvent like DMSO-d₆ to mitigate boroxine formation and by carefully analyzing the characteristic chemical shifts and H-F/H-H coupling patterns, one can unambiguously confirm the structure and assess the purity of this vital chemical reagent. This guide provides the necessary framework for researchers to confidently perform this analysis, ensuring the quality and integrity of their materials for advanced applications in science and industry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - The BoroxineâBoronic Acid Equilibrium - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. sfu.ca [sfu.ca]
- 12. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-Bromo-2-fluoro-4-methylphenylboronic Acid in Organic Solvents
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-fluoro-4-methylphenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a predictive solubility profile, and provides robust experimental protocols for empirical determination. By synthesizing fundamental chemical principles with practical laboratory methods, this guide aims to empower users to effectively handle and deploy this versatile reagent in their work.
Introduction: The Significance of Solubility for a Key Building Block
This compound is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis and medicinal chemistry.[1] Its utility primarily stems from its role as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation.[2] The applications of such building blocks are extensive, ranging from the synthesis of complex organic molecules to the development of novel active pharmaceutical ingredients (APIs).[3][4][5]
The success of any chemical reaction or formulation process hinges on the solubility of its components.[6] A thorough understanding of the solubility of this compound in various organic solvents is therefore not merely academic but a critical prerequisite for:
-
Reaction Optimization: Ensuring the boronic acid is sufficiently dissolved in the reaction medium is crucial for achieving optimal reaction kinetics and yields.
-
Purification Strategies: Solubility differences are exploited in crystallization and chromatographic purification methods.
-
Formulation Development: For applications in drug discovery, understanding solubility is fundamental for developing suitable formulations for screening and in vivo studies.[7]
This guide provides the foundational knowledge and practical tools to address these challenges.
Theoretical Foundations of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of solvation.[8] Dissolution involves overcoming the intermolecular forces within the solute's crystal lattice and the intermolecular forces within the solvent, and forming new solute-solvent interactions.[9] A favorable dissolution process occurs when the energy released from solute-solvent interactions is comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions.
The key molecular features of this compound that dictate its solubility are:
-
The Boronic Acid Moiety (-B(OH)₂): This is the most polar part of the molecule. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, promoting solubility in polar, protic solvents.[6][10]
-
The Phenyl Ring: The aromatic ring is nonpolar and contributes to solubility in solvents with similar aromatic or nonpolar characteristics.
-
Halogen Substituents (Bromo- and Fluoro-): The fluorine and bromine atoms increase the molecule's polarity and its ability to participate in dipole-dipole interactions.
-
The Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that slightly increases the lipophilicity of the molecule.
A significant characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[11] This equilibrium can complicate solubility studies, as the boroxine will have a different solubility profile from the parent acid.[11]
Predicted Solubility Profile of this compound
While quantitative solubility data for this specific compound is not widely published, we can predict its qualitative solubility in a range of common organic solvents based on the principles discussed above and the observed solubility of similar arylboronic acids.[11][12]
| Solvent Category | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the alcohols can form strong hydrogen bonds with the boronic acid moiety.[13] |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polarity of these solvents allows for favorable dipole-dipole interactions. Acetone is a hydrogen bond acceptor.[9] |
| Dimethylformamide (DMF) | High | DMF is a highly polar solvent capable of strong dipole-dipole interactions and can accept hydrogen bonds. | |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent that is an excellent solvent for many organic compounds. | |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors, interacting with the -B(OH)₂ group. The nonpolar alkyl chains are compatible with the phenyl ring. Phenylboronic acid shows good solubility in ethers.[11] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are weakly polar. Solubility will depend on the balance between the polar functional groups and the nonpolar aromatic ring.[11] |
| Aromatic | Toluene | Low to Moderate | The aromatic nature of toluene will have favorable interactions with the phenyl ring of the boronic acid. |
| Nonpolar | Hexanes, Cyclohexane | Very Low | The significant polarity of the boronic acid group makes it incompatible with nonpolar aliphatic solvents.[10] |
Experimental Determination of Solubility
Given the lack of published quantitative data, empirical determination of solubility is highly recommended. The following protocols provide methods for both qualitative and quantitative assessment.
Qualitative Solubility Assessment
This rapid method helps in classifying the compound's solubility in various solvents.
Methodology:
-
Preparation: Add approximately 20-30 mg of this compound to a small test tube.
-
Solvent Addition: Add the chosen solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.
-
Agitation: After each addition, vigorously agitate the mixture (e.g., using a vortex mixer) for 30-60 seconds.
-
Observation: Visually inspect the solution for the presence of undissolved solid.
-
Classification:
-
Soluble: Complete dissolution.
-
Partially Soluble: Some solid dissolves, but a significant portion remains.
-
Insoluble: No visible dissolution of the solid.
-
Quantitative Thermodynamic Solubility (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound.[14]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to several vials, ensuring there is more solid than will dissolve.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of this period.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the vials to pellet the solid.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.
-
Analysis: Quantify the concentration of the dissolved boronic acid in the supernatant. This can be done using various analytical techniques, such as:
-
High-Performance Liquid Chromatography (HPLC): The most common method. A calibration curve is prepared using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore. A calibration curve is required.
-
Gravimetric Analysis: Carefully evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue.
-
The following diagram illustrates the workflow for the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Interpretation and Troubleshooting
When interpreting solubility data, consider the following:
-
Temperature Dependence: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.[15] It is crucial to record and control the temperature during experiments.
-
Solvent Purity: The presence of impurities, especially water, in organic solvents can significantly alter the solubility of a compound. Use high-purity, anhydrous solvents where appropriate.
-
Boroxine Formation: If you observe inconsistent or time-dependent solubility results, consider the possibility of dehydration to the less polar boroxine.[11] This is more likely in nonpolar solvents and at elevated temperatures.
Conclusion
This compound is a valuable reagent whose effective use is underpinned by a clear understanding of its solubility. This guide has laid out the theoretical principles that govern its dissolution in organic solvents, provided a predictive framework for its behavior, and detailed robust experimental protocols for its empirical determination. By leveraging this information, researchers can streamline their experimental design, optimize reaction conditions, and facilitate the purification and formulation of this important chemical building block, thereby accelerating the pace of innovation in both chemical synthesis and drug discovery.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. Khan Academy [khanacademy.org]
- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. d-nb.info [d-nb.info]
- 12. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
A Comprehensive Technical Guide to 5-Bromo-2-fluoro-4-methylphenylboronic Acid: Commercial Availability, Synthesis, and Application in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluoro-4-methylphenylboronic acid is a specialized organoboron compound that has emerged as a valuable building block in modern organic synthesis. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a methyl group on the phenylboronic acid core—offers chemists a versatile tool for the construction of complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, key chemical properties, synthesis, and its critical role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of pharmaceutical and materials science research.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. This compound is typically supplied as a white to off-white solid.
| Property | Value | Source |
| CAS Number | 957061-14-2 | [1][2] |
| Molecular Formula | C₇H₇BBrFO₂ | [1] |
| Molecular Weight | 232.84 g/mol | [1] |
| Appearance | White to off-white solid | |
| Boiling Point | 332.1 ± 52.0 °C (Predicted) | [3] |
| Density | 1.65 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 7.61 ± 0.58 (Predicted) | [3] |
| Storage | Inert atmosphere, room temperature |
Commercial Availability
This compound is commercially available from a range of chemical suppliers specializing in research and development compounds. The typical purity offered is ≥98%. When sourcing this reagent, it is crucial to obtain a certificate of analysis (CoA) to verify its identity and purity.
Selected Commercial Suppliers:
-
BLD Pharm: Offers the compound under catalog number BD166940.[1]
-
Xiamen Equation Chemical Co., LTD: Lists the compound as a supplied product.[4]
-
Fluorochem: Provides a similar compound, 3-Bromo-2-fluoro-4-methylphenylboronic acid.[5]
Synthesis of this compound: A Mechanistic Perspective
The synthesis of arylboronic acids often involves the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A common and effective method for preparing compounds like this compound starts from a correspondingly substituted bromotoluene derivative. The process leverages the principles of directed ortho-metalation or halogen-metal exchange.
A plausible synthetic route, adapted from established procedures for similar compounds, is outlined below.[6][7] The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures is critical to regioselectively deprotonate the aromatic ring or perform a lithium-halogen exchange, respectively. The subsequent reaction with a trialkyl borate, such as triisopropyl borate, forms the boronate ester, which is then hydrolyzed to the desired boronic acid.
The low reaction temperature (-78 °C) is essential to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. The choice of a borate ester, like triisopropyl borate, provides a good balance of reactivity and steric hindrance to prevent multiple additions. The final acidic workup protonates the boronate to yield the stable boronic acid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3][7] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures, which are prevalent in many biologically active molecules, including kinase inhibitors.[8][9]
The reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The 5-bromo-2-fluoro-4-methylphenyl moiety is transferred from the boron atom to the palladium center during the transmetalation step, ultimately coupling with an aryl or heteroaryl halide.
Exemplary Protocol: Synthesis of a 5-Aryl-2,4-dichloropyrimidine Derivative
The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of an arylboronic acid with a dihalopyrimidine, a class of intermediates frequently used in the synthesis of kinase inhibitors. This protocol is adapted from established methodologies for similar substrates and can be used as a starting point for reactions involving this compound.[10][11]
Objective: To synthesize 5-(5-Bromo-2-fluoro-4-methylphenyl)-2,4-dichloropyrimidine.
Materials:
-
5-Bromo-2,4-dichloropyrimidine (1.0 equiv)
-
This compound (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2,4-dichloropyrimidine (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The solvent ratio is often critical and may require optimization.
-
Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction: Heat the mixture to 80-95 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. Therefore, the reaction must be carried out under an inert atmosphere.
-
Base: The base (e.g., K₂CO₃) is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane) and water is commonly used. The organic solvent solubilizes the reactants, while water helps to dissolve the base and facilitate the formation of the active boronate species.
-
Catalyst: Pd(PPh₃)₄ is a widely used, commercially available, and effective catalyst for a broad range of Suzuki-Miyaura couplings.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Based on the Safety Data Sheet (SDS) for the isomeric 5-Bromo-2-fluoro-3-methylphenylboronic acid (CAS 957120-61-5), the following first aid measures are recommended:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[1]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
It is imperative to consult the specific SDS provided by the supplier for the most accurate and up-to-date safety and handling information.
Conclusion
This compound is a commercially available and highly versatile reagent for researchers in drug discovery and materials science. Its utility is primarily demonstrated in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl and heteroaryl structures. A thorough understanding of its properties, synthesis, and reaction protocols, as outlined in this guide, is essential for its successful application in the laboratory. The provided protocols and mechanistic insights serve as a solid foundation for the development of novel compounds with significant therapeutic and technological potential.
References
- 1. 957061-14-2|this compound|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Fluoro-4-bromo-5-methylphenylboronic acid [myskinrecipes.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. jocpr.com [jocpr.com]
A Technical Guide to the Spectral Analysis of 5-Bromo-2-fluoro-4-methylphenylboronic Acid
This technical guide provides a comprehensive analytical framework for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoro-4-methylphenylboronic acid (CAS No. 1256345-43-6). Given the absence of publicly available experimental spectra, this document synthesizes predictive data based on foundational spectroscopic principles with detailed, field-proven protocols for empirical verification. The methodologies described herein are designed to ensure data integrity and reproducibility, forming a self-validating system for the structural elucidation of this compound.
Molecular Structure and Predicted Spectroscopic Data
This compound is a substituted arylboronic acid with the molecular formula C₇H₇BBrFO₂. Its structure presents a unique arrangement of substituents on the phenyl ring, leading to predictable yet distinct spectral characteristics. Understanding these characteristics is crucial for confirming the identity and purity of the compound in research and development settings.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
The proton NMR spectrum is anticipated to show two aromatic proton signals and one methyl signal. The solvent choice, DMSO-d₆, is common for boronic acids due to their polarity and the exchangeable nature of the boronic acid protons, which would appear as a broad singlet.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~8.10 | Doublet (d) | ~4.0 | 1H | H-6 | The fluorine atom at C-2 will couple with the adjacent proton at C-3 (ortho-coupling), and the bromine at C-5 will deshield this proton, shifting it downfield. |
| ~7.55 | Doublet (d) | ~8.0 | 1H | H-3 | This proton is ortho to the fluorine at C-2, leading to a characteristic doublet. Its chemical shift is influenced by the electron-withdrawing fluorine and the electron-donating methyl group. |
| ~2.35 | Singlet (s) | - | 3H | -CH₃ | The methyl group protons are not coupled to any other protons and will appear as a singlet in a typical aromatic methyl region. |
| ~8.2 (broad) | Singlet (s) | - | 2H | -B(OH)₂ | The acidic protons of the boronic acid group will appear as a broad singlet that is exchangeable with D₂O. |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon attached to the boron atom may show a broader signal due to the quadrupolar nature of the boron nucleus.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163 (d, ¹JCF ≈ 245 Hz) | C-2 | The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant and a significant downfield shift due to the high electronegativity of fluorine. |
| ~142 (d, ²JCF ≈ 15 Hz) | C-1 | The carbon bearing the boronic acid group will be deshielded and show a smaller two-bond coupling to fluorine. The signal may be broad. |
| ~138 | C-4 | The methyl-substituted carbon will be downfield in the aromatic region. |
| ~135 (d, ³JCF ≈ 5 Hz) | C-6 | This carbon is deshielded by the adjacent bromine and shows a small three-bond coupling to fluorine. |
| ~128 (d, ²JCF ≈ 20 Hz) | C-3 | This carbon is shielded by the ortho-methyl group and shows a two-bond coupling to fluorine. |
| ~118 | C-5 | The carbon atom directly bonded to bromine will be significantly deshielded. |
| ~20 | -CH₃ | The methyl carbon will appear in the typical aliphatic region. |
Predicted Mass Spectrometry Data (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for polar molecules like boronic acids.[1][2] In negative ion mode, the deprotonated molecule [M-H]⁻ is expected. In the presence of a suitable matrix or solvent, adducts may also be observed. Boronic acids are known to undergo dehydration, which can lead to the formation of boroxine trimers.[3]
| m/z (Negative Ion Mode) | Ion | Notes |
| 231.96 | [M-H]⁻ | Corresponding to the deprotonated molecule. The isotopic pattern will be characteristic of a compound containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). |
| 213.95 | [M-H-H₂O]⁻ | Loss of a water molecule from the boronic acid moiety. |
Experimental Protocols for Spectral Acquisition
To empirically validate the predicted data, the following detailed protocols should be followed. These protocols are designed to be self-validating by incorporating standard practices for sample preparation and instrument calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR spectral acquisition and processing.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.[4][5]
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to dissolve the sample completely. Gentle vortexing may be applied.[6]
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6][7]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Tune and shim the probe to achieve optimal magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR, or by using an internal standard like tetramethylsilane (TMS).
-
Mass Spectrometry (MS)
Caption: Workflow for ESI-Mass Spectrometry analysis.
-
Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[8]
-
Perform a serial dilution of the stock solution to a final concentration of about 10 µg/mL using a solvent system compatible with ESI, typically a mixture of acetonitrile and water or methanol and water.[8]
-
The final solution should be free of any particulate matter. If necessary, filter through a 0.22 µm syringe filter.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Set up the ESI source in negative ion mode.
-
Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature, to obtain a stable and strong signal for the analyte.[9]
-
Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the deprotonated molecule [M-H]⁻.
-
Analyze the isotopic pattern of the molecular ion peak and compare it with the theoretical pattern for a compound containing one bromine atom.
-
Look for other potential ions, such as adducts or fragments, and propose their structures.
-
Advanced Spectroscopic Characterization: ¹⁹F and ¹¹B NMR
For a comprehensive structural confirmation of this compound, ¹⁹F and ¹¹B NMR spectroscopy are invaluable.
-
¹⁹F NMR Spectroscopy: Due to the presence of a fluorine atom, ¹⁹F NMR will provide a single, sharp signal. The chemical shift of this signal will be sensitive to the electronic environment of the fluorine atom.[10][11] The coupling of the fluorine to the adjacent aromatic protons (H-3) will be observable in both the ¹H and ¹⁹F spectra, providing crucial connectivity information.
-
¹¹B NMR Spectroscopy: Boron-11 is an NMR active nucleus, and its chemical shift is highly indicative of the coordination state of the boron atom.[12] For a trigonal planar boronic acid, a broad signal is expected in the range of δ 25-35 ppm. This analysis can confirm the presence and integrity of the boronic acid functionality.
Conclusion
This technical guide provides a robust framework for the spectral characterization of this compound. By combining predictive analysis based on established spectroscopic principles with detailed, standardized experimental protocols, researchers can confidently verify the structure and purity of this important chemical entity. The application of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, alongside mass spectrometry, offers a multi-faceted and self-validating approach to its comprehensive analysis.
References
- 1. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. scribd.com [scribd.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. organomation.com [organomation.com]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Boron NMR Spectroscopy - Magritek [magritek.com]
Methodological & Application
Application Note: Optimizing Palladium-Catalyzed Suzuki-M.iyaura Couplings of 5-Bromo-2-fluoro-4-methylphenylboronic Acid
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its significance is particularly pronounced in pharmaceutical and materials science, where the construction of biaryl and heteroaryl structures is a frequent necessity.[2] This guide focuses on the practical application and optimization of palladium-catalyzed couplings involving 5-Bromo-2-fluoro-4-methylphenylboronic acid , a structurally important building block. The fluorine and methyl substituents on this reagent present unique electronic and steric challenges that necessitate a careful and rational approach to catalyst system selection and reaction parameter optimization.
This document serves as a detailed guide for researchers, providing not only step-by-step protocols but also the underlying mechanistic principles and expert insights required to achieve high-yield, reproducible results. We will delve into the intricacies of the catalytic cycle, the critical roles of the palladium source, ligand, base, and solvent, and provide a robust framework for troubleshooting common issues.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
A foundational understanding of the reaction mechanism is paramount for logical troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[3] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) species inserting into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[3] This step is often rate-limiting, particularly with less reactive halides like aryl chlorides.[4]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate "ate" complex.[5][6] The halide on the palladium complex is replaced by the aryl group from the boronate, resulting in a diaryl-palladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3]
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Parameters for a Successful Coupling
Achieving high efficiency with a substrate like this compound requires careful consideration of each reaction component. The electronic nature of the fluorine substituent and the steric hindrance from the ortho-fluoro and meta-methyl groups can significantly impact reactivity.
The Palladium Precatalyst: Choosing Your Entry Point
The active catalyst is a Pd(0) species, but for practical reasons of air stability, Pd(II) "precatalysts" are commonly used.[7][8] These are reduced in situ to the active Pd(0) form.
| Precatalyst | Common Name / Formula | Key Characteristics & Best Use Cases |
| Palladium(II) Acetate | Pd(OAc)₂ | Simple Pd(II) salt. Requires in situ combination with a ligand. Reduction to Pd(0) can be complex. Good for initial screening due to low cost.[9] |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | A stable Pd(0) source, allowing direct formation of the active catalyst via ligand exchange. Can be sensitive to air over time.[8] |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Pd(dppf)Cl₂ | A robust, air-stable Pd(II) precatalyst with an integrated, effective ligand (dppf). Excellent for a wide range of couplings, including those with heteroaryl substrates.[10] |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | A classic, air-sensitive Pd(0) catalyst. Often effective but can be sluggish with challenging substrates. Requires careful handling under inert conditions.[10] |
| Buchwald Precatalysts | e.g., XPhos-Pd-G3 | Advanced, well-defined Pd(II) precatalysts designed for rapid, clean generation of the active Pd(0)L species. Highly active for challenging substrates, including aryl chlorides and sterically hindered partners.[2] |
Expert Insight: For substrates with potential steric hindrance like the topic compound, starting with a robust precatalyst like Pd(dppf)Cl₂ or a Buchwald G3 precatalyst is often more efficient than attempting to optimize in situ systems based on Pd(OAc)₂. These precatalysts ensure more reliable formation of the active catalytic species.[2]
The Ligand: The Architect of Reactivity
The ligand is arguably the most critical component for tuning the reactivity of the palladium center.[4][11] It influences the catalyst's stability, solubility, and the rates of the elementary steps in the catalytic cycle. For challenging substrates, bulky and electron-rich phosphine ligands are typically required.[11]
-
Electron-richness: Enhances the rate of oxidative addition, which is crucial when coupling less reactive electrophiles (e.g., aryl chlorides).[4]
-
Steric Bulk: Promotes the final reductive elimination step to release the product and regenerate the catalyst. It also helps stabilize the monomeric Pd(0)L species, preventing catalyst decomposition.[4]
Recommended Ligands for Challenging Couplings:
| Ligand | Full Name | Characteristics |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | A highly active Buchwald ligand, excellent for a broad scope of substrates, including heteroaryls and sterically demanding partners. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Offers increased steric bulk compared to SPhos, often providing higher activity for very hindered couplings and aryl chlorides.[9] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly effective Buchwald ligand, known for its high reactivity and broad applicability. |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | A versatile bidentate ligand with a large "bite angle," providing good stability and activity for a wide range of reactions.[8] |
The Base: The Key to Transmetalation
The base is essential for activating the boronic acid to form the boronate "ate" complex required for transmetalation.[6] The choice of base can dramatically affect reaction rates and yields, and its effectiveness is often linked to the solvent system.
-
Potassium Carbonate (K₂CO₃): A common, moderately strong base. Often used in aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O).[10]
-
Cesium Carbonate (Cs₂CO₃): More soluble in organic solvents and more basic than K₂CO₃. Often provides superior results, especially in difficult couplings, but is more expensive.[12]
-
Potassium Phosphate (K₃PO₄): A strong base that is particularly effective in anhydrous conditions or with sterically hindered substrates. Its use can sometimes prevent side reactions like protodeboronation.[13][14]
-
Potassium Fluoride (KF): A milder base that can be effective for substrates with base-sensitive functional groups.[15]
Expert Insight: For the coupling of this compound, the ortho-fluoro group can influence the acidity of the boronic acid. A moderately strong base like K₂CO₃ in an aqueous solvent system is a good starting point. If yields are low, switching to a stronger, more soluble base like K₃PO₄ is a logical next step.[13]
The Solvent: The Reaction Medium
The solvent must solubilize the reactants, base, and catalytic species. The choice of solvent can influence reaction kinetics and the efficacy of the chosen base.[16]
-
Aprotic Solvents: Toluene, 1,4-Dioxane, and Tetrahydrofuran (THF) are most common.[17]
-
Co-solvents: Water is frequently added when using inorganic bases like K₂CO₃ to aid in their solubility and facilitate the formation of the active boronate species.[16] A typical ratio is 4:1 or 5:1 organic solvent to water.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be used but may lead to side reactions at high temperatures.
Safety Note: 1,4-Dioxane and THF can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free anhydrous solvents from a sealed bottle.
Experimental Protocols and Workflow
General Experimental Workflow
The following diagram outlines the standard workflow for setting up, running, and analyzing a Suzuki-Miyaura coupling reaction. Adherence to inert atmosphere techniques is critical for success.[18]
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.
Protocol: Coupling of this compound with 4-Bromoanisole
This protocol provides a reliable starting point for optimization.
Materials:
-
This compound (1.2 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane, anhydrous (degassed)
-
Deionized Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 187 mg), this compound (1.2 mmol, 280 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon. Repeat this cycle three times to ensure the atmosphere is thoroughly inert.[18]
-
Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane (4 mL) followed by degassed deionized water (1 mL) via syringe.
-
Catalyst Addition: Briefly remove the septum and add Pd(dppf)Cl₂ (0.02 mmol, 16.3 mg) under a positive flow of argon. Reseal the vessel immediately.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to check for the consumption of the 4-bromoanisole starting material.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common problems and provides logical solutions.
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded precatalyst or oxidized ligand).[18] 2. Insufficiently inert atmosphere (O₂ deactivates Pd(0)).[13] 3. Poor solubility of reagents/base.[13] 4. Insufficiently active catalyst system for the substrate. | 1. Use a fresh bottle of precatalyst/ligand. Consider a more robust, well-defined precatalyst (e.g., Buchwald G3).[19] 2. Ensure solvents are thoroughly degassed (e.g., by sparging with argon for 15-20 min). Improve inert gas technique.[10] 3. Increase stirring rate. Screen other solvents (e.g., Toluene, THF).[19] 4. Switch to a more active ligand (e.g., SPhos, XPhos) and a stronger base (e.g., K₃PO₄).[13] |
| Significant Protodeboronation | 1. Boronic acid is unstable under the reaction conditions (hydrolysis).[13][20] 2. Reaction temperature is too high or reaction time is too long. | 1. Use a stronger, less-nucleophilic base like K₃PO₄ under anhydrous conditions.[13] 2. Convert the boronic acid to a more stable derivative like a pinacol (BPin) or MIDA ester.[17][20] 3. Screen lower temperatures (e.g., 80 °C). Use a more active catalyst to shorten the required reaction time. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[19] 2. Catalyst system promotes homocoupling. | 1. Improve degassing and inert atmosphere techniques rigorously.[13] 2. Use a bulkier ligand, which can disfavor the formation of homocoupled byproducts. |
| Recovery of Starting Materials | 1. Reaction temperature is too low. 2. Catalyst loading is too low. 3. Oxidative addition is the slow step (unreactive aryl halide). | 1. Increase the temperature in 10 °C increments (e.g., up to 110 °C for Toluene). 2. Increase catalyst loading (e.g., from 2 mol% to 5 mol%). 3. If using an aryl chloride, ensure you are using a highly active catalyst system (e.g., XPhos-Pd-G3 with K₃PO₄).[21] |
Conclusion
The successful Suzuki-Miyaura coupling of functionalized substrates like this compound is an achievable goal that hinges on a rational, systematic approach. By understanding the underlying mechanism, researchers can make informed decisions regarding the selection of the palladium precatalyst, ligand, base, and solvent. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to streamline optimization, minimize side reactions, and ultimately accelerate the synthesis of valuable biaryl compounds for research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
- 20. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 5-Bromo-2-fluoro-4-methylphenylboronic Acid
Introduction: The Enduring Importance of Biaryl Scaffolds
Biaryl structures are fundamental motifs in a vast array of functional molecules, from life-saving pharmaceuticals and high-performance agrochemicals to advanced organic materials.[1][2][3] Their unique three-dimensional architecture, arising from the restricted rotation around the aryl-aryl single bond, allows them to serve as privileged scaffolds in drug discovery by presenting functional groups in precise spatial orientations for optimal interaction with biological targets.[1] Consequently, the development of robust, efficient, and versatile synthetic methodologies for their construction is a cornerstone of modern organic chemistry. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging C(sp²)-C(sp²) bonds, celebrated for its mild conditions, exceptional functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[4][5][6]
This guide provides a detailed exploration of the use of 5-Bromo-2-fluoro-4-methylphenylboronic acid , a highly functionalized and versatile building block, in the synthesis of complex biaryl compounds. We will delve into the mechanistic rationale behind protocol design, offer a detailed, field-proven experimental workflow, and discuss key considerations for reaction optimization and troubleshooting.
Reagent Profile: this compound
The unique substitution pattern of this compound (CAS No. 1256345-54-6) makes it a particularly valuable reagent for several reasons:
-
Orthogonal Reactivity: The presence of a bromine atom and a boronic acid group on the same ring provides two distinct handles for sequential, selective cross-coupling reactions. The carbon-bromine bond is an excellent partner for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed transformations.[6][7]
-
Electronic Activation: The ortho-fluoro substituent plays a crucial role in activating the boronic acid. As an electron-withdrawing group, it enhances the Lewis acidity of the boron atom, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[8] This often allows for faster reactions under milder conditions.
-
Steric Influence: The strategic placement of the methyl and fluoro groups provides steric definition, influencing the conformation of the resulting biaryl product and enabling the synthesis of molecules with specific three-dimensional shapes.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[6] Understanding this cycle is critical for rational protocol design and troubleshooting.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Key Steps in the Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the coupling partner, forming a Pd(II) intermediate.
-
Base Activation: A base is required to activate the boronic acid, converting it into a more nucleophilic boronate species ([Ar-B(OH)₃]⁻).[5][9] This step is crucial for efficient transmetalation.
-
Transmetalation: The organic group from the activated boronate is transferred to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Detailed Experimental Protocol: A Representative Synthesis
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Reaction Scheme: (An image depicting the general reaction of this compound with an "Ar-Br" to yield the biaryl product would be placed here in a full document.)
Materials and Equipment
-
Reagents:
-
Aryl Bromide (1.0 equiv.)
-
This compound (1.2 - 1.5 equiv.)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (2-5 mol%)
-
Base: Anhydrous Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv.)
-
Solvent: Anhydrous, degassed 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)
-
-
Equipment:
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware
-
Syringes and needles for solvent transfer
-
Thin Layer Chromatography (TLC) or LC-MS for reaction monitoring
-
Step-by-Step Procedure
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol, 1.0 equiv.), this compound (e.g., 1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for 15-20 minutes.[6]
-
Causality: The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Dioxane is an excellent solvent for the organic components.
-
-
Reaction Execution: Lower the flask into a preheated oil bath (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the limiting starting material (the aryl bromide) is consumed. Reaction times can vary from 2 to 24 hours.[6][9]
-
Work-up: a. Once complete, cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL). c. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). d. Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl compound.
Data Presentation: Expected Outcomes & Optimization Parameters
While specific yields depend heavily on the coupling partner, the conditions outlined above provide a robust starting point. For electron-rich or sterically unhindered aryl bromides, yields are often high (>80%). For more challenging substrates, optimization may be required.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | For challenging couplings (e.g., aryl chlorides or hindered substrates), consider more active Buchwald ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[9] These ligands promote both oxidative addition and reductive elimination. |
| Base | K₃PO₄ (2.0 equiv.) | If protodeboronation (hydrolysis of the boronic acid) is an issue, a milder base like KF or CsF may be beneficial.[5][10] For very robust substrates, a stronger base like Cs₂CO₃ can sometimes accelerate the reaction. |
| Solvent | Dioxane/Water (4:1) | Other solvent systems like Toluene/Water or DMF/Water can be effective.[11] The choice can influence the solubility of the base and reactants, impacting reaction rates. |
| Temperature | 80-100 °C | If the reaction is sluggish, the temperature can be increased. Conversely, for highly sensitive substrates, a lower temperature with a more active catalyst system might be necessary to minimize decomposition. |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure a rigorously inert atmosphere was maintained. Use a fresh bottle of catalyst or switch to a more stable pre-catalyst.
-
-
Protodeboronation:
-
Cause: The boronic acid group is replaced by a hydrogen atom. This is often exacerbated by high temperatures, prolonged reaction times, and strong bases in aqueous media.[9]
-
Solution: Use a milder base (KF), minimize the amount of water, or use the boronic acid as its more stable pinacol ester derivative.
-
-
Homocoupling of Boronic Acid:
-
Cause: Undesired coupling of two boronic acid molecules, often promoted by oxygen.
-
Solution: Ensure thorough degassing of all solvents and maintain a strict inert atmosphere throughout the reaction. Use the precise stoichiometry of the boronic acid (e.g., 1.1-1.2 equivalents).[6]
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocol and insights provided herein offer a comprehensive guide for researchers, emphasizing the importance of understanding the underlying reaction mechanism for successful execution and optimization. By carefully selecting the catalyst, base, and solvent, and by maintaining a rigorously controlled reaction environment, chemists can effectively leverage this reagent to construct novel molecular architectures for applications across the chemical sciences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Optimizing Suzuki Coupling Reactions of 5-Bromo-2-fluoro-4-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 5-Bromo-2-fluoro-4-methylphenylboronic acid. It is designed to provide researchers and drug development professionals with the in-depth knowledge required to successfully implement and optimize this critical C-C bond-forming reaction. This guide will cover the mechanistic underpinnings, detailed experimental protocols, and critical analysis of reaction parameters, moving beyond a simple recitation of steps to explain the fundamental reasoning behind experimental choices.
Introduction: The Significance of the Suzuki-Miyaura Coupling and Substrate-Specific Challenges
The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction that forges carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
The specific substrate, this compound, introduces distinct challenges that necessitate a carefully tailored approach. The presence of an electron-withdrawing fluorine atom ortho to the boronic acid can decrease the nucleophilicity of the organoboron species.[1] Furthermore, the steric hindrance from the ortho-fluoro and meta-methyl groups can impede key steps in the catalytic cycle, particularly transmetalation.[4] Overcoming these electronic and steric hurdles is paramount for achieving high reaction efficiency.
The Catalytic Cycle: A Mechanistic Framework for Optimization
A thorough understanding of the Suzuki-Miyaura catalytic cycle is essential for rational optimization and troubleshooting. The cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
Figure 1: Simplified representation of the Suzuki-Miyaura catalytic cycle.
Strategic Selection of Reaction Components
The success of the Suzuki coupling with this challenging substrate is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.
Palladium Catalyst and Ligand System
For sterically hindered and electronically deactivated substrates, the choice of the palladium source and, more critically, the ancillary ligand is paramount.
-
Palladium Precatalyst: While Pd(PPh₃)₄ can be used, it is often less effective for challenging couplings.[4] Air-stable Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppf) are common and are reduced in situ to the active Pd(0) species.[6]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For substrates like this compound, bulky and electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps.[1][4]
-
Buchwald Ligands: Ligands such as SPhos and XPhos are highly effective for sterically demanding couplings due to their bulk and electron-donating properties.[4]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): This ligand is also a robust choice, known for its ability to promote a wide range of Suzuki couplings.[6]
-
The Critical Role of the Base
The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[7]
-
Inorganic Bases:
-
Potassium Carbonate (K₂CO₃): A common and effective base for many Suzuki couplings.[8]
-
Potassium Phosphate (K₃PO₄): Often the base of choice for sterically hindered substrates as it can accelerate the reaction rate.[4][9]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be beneficial in difficult cases.[4]
-
Solvent System Considerations
The solvent must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.
-
Ethereal Solvents: 1,4-Dioxane and dimethoxyethane (DME) are excellent choices and are frequently used in Suzuki reactions.[6][10]
-
Aromatic Hydrocarbons: Toluene is another common solvent, particularly for higher temperature reactions.[11]
-
Aqueous Mixtures: The addition of water is typical when using inorganic bases like K₂CO₃ or K₃PO₄.
Detailed Experimental Protocol
The following protocol provides a well-vetted starting point for the Suzuki coupling of this compound with a generic aryl halide (Ar-X).
Figure 2: A step-by-step workflow for the Suzuki coupling protocol.
Reagents and Equipment
-
This compound (1.0 equiv)
-
Aryl halide (Ar-X) (1.1 equiv)
-
PdCl₂(dppf) or Pd(OAc)₂ (0.02 equiv)
-
SPhos (if using Pd(OAc)₂) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert gas supply (Nitrogen or Argon)
-
Standard reaction glassware (round-bottom flask, condenser)
-
Magnetic stirrer with heating capabilities
Step-by-Step Procedure
-
Reaction Assembly: In a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound, the aryl halide, and K₃PO₄.
-
Catalyst Addition: Add the palladium catalyst (and ligand, if separate).
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Heating and Stirring: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[12]
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Summary of Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale and Key Considerations |
| Palladium Catalyst | PdCl₂(dppf) (2 mol%) | Robust, air-stable, and effective for a broad range of substrates.[6] |
| Ligand | dppf (in PdCl₂(dppf)) or SPhos | Bulky, electron-rich ligands are crucial for overcoming steric and electronic challenges.[4] |
| Base | K₃PO₄ (3 equiv) | A strong, non-nucleophilic base that is highly effective for sterically hindered couplings.[4][9] |
| Solvent | 1,4-Dioxane / Water (4:1) | A versatile solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to overcome activation barriers without promoting significant decomposition. |
Troubleshooting Common Issues
-
Low Yield: Consider increasing the catalyst loading, switching to a more active ligand (e.g., XPhos), or using a stronger base like Cs₂CO₃.[4] Ensure the reaction is thoroughly deoxygenated.
-
Protodeboronation: This side reaction, the cleavage of the C-B bond, can be minimized by using anhydrous solvents and ensuring the reaction is run under strictly inert conditions.
-
Homocoupling of Boronic Acid: This can occur if the reaction is not properly deoxygenated or if the reaction temperature is too high. Using a slight excess of the aryl halide can also help to suppress this side reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. organicreactions.org [organicreactions.org]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
The Strategic Application of 5-Bromo-2-fluoro-4-methylphenylboronic Acid in Modern Medicinal Chemistry
Introduction: A Versatile Building Block for Targeted Therapies
In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient synthesis of complex molecular architectures. 5-Bromo-2-fluoro-4-methylphenylboronic acid has emerged as a key intermediate for researchers and drug development professionals, particularly in the construction of kinase inhibitors and other targeted therapeutic agents. Its unique substitution pattern—a bromine atom for facile cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl group for specific steric interactions—offers a powerful tool for medicinal chemists to fine-tune the pharmacological profiles of drug candidates.
This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use. The inherent value of this reagent lies in its ability to participate in robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, which is a cornerstone of modern pharmaceutical synthesis.[1][2][3]
Core Application: Synthesis of Kinase Inhibitor Scaffolds
A primary application of this compound is in the synthesis of biaryl and heteroaryl compounds that form the core scaffolds of numerous kinase inhibitors.[4][5] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] The development of small molecules that can selectively inhibit specific kinases is a major focus of oncological research.
The 5-bromo-2-fluoro-4-methylphenyl moiety introduced by this boronic acid can serve as a key structural element that interacts with the ATP-binding site of a target kinase. The strategic placement of the fluorine and methyl groups can influence binding affinity and selectivity, while the bromine atom on the starting material provides a reactive handle for the crucial cross-coupling step.
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Synthetic Tool
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[2][3][7] This reaction is widely favored in the pharmaceutical industry due to its mild conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.[8] In the context of this compound, it is typically coupled with a heterocyclic halide (e.g., a bromopyrimidine or bromoquinazoline) to generate a biaryl scaffold.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with a Heteroaryl Bromide
This protocol outlines a representative synthesis of a 5-(heteroaryl)-2-fluoro-4-methylphenyl scaffold, a common core in kinase inhibitors.
Materials:
-
This compound
-
Heteroaryl bromide (e.g., 2-bromopyrimidine)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Reaction Setup and Execution:
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.2 equivalents), the heteroaryl bromide (1.0 equivalent), and the base (2.0 equivalents).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.05 equivalents).
-
Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 ratio of 1,4-dioxane to water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yields.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[3]
-
Solvent Mixture: The use of a water/organic solvent mixture enhances the solubility of both the organic reagents and the inorganic base, facilitating the reaction.
Data Presentation
Table 1: Representative Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Efficient for cross-coupling of aryl halides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Affects reaction rate and yield; choice depends on substrate. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes reactants and facilitates the catalytic cycle. |
| Temperature | 80 - 110 °C | Provides sufficient energy for oxidative addition and reductive elimination. |
Visualizations
Diagram 1: General Workflow for Kinase Inhibitor Synthesis
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US9249124B2 - Aurora kinase inhibitors and methods of making and using thereof - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocycles Utilizing 5-Bromo-2-fluoro-4-methylphenylboronic Acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the rational design of synthetic pathways is paramount. The selection of starting materials dictates the efficiency, diversity, and novelty of the resulting compound library. 5-Bromo-2-fluoro-4-methylphenylboronic acid emerges as a uniquely powerful building block, offering a trifecta of reactive sites that can be addressed with high selectivity. Its structure is not merely a scaffold but a strategic tool:
-
The boronic acid group serves as the primary anchor for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of a key carbon-carbon bond.[1][2]
-
The bromine atom provides a robust and orthogonal handle for subsequent functionalization. This allows for sequential or one-pot multi-component reactions, exponentially increasing molecular complexity.
-
The fluorine substituent is a critical modulator of physicochemical properties. Its introduction is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity and pKa.[3]
This guide provides an in-depth exploration of the application of this compound in the synthesis of high-value heterocyclic scaffolds. We will move beyond simple procedural lists to explain the underlying mechanistic principles and the rationale behind experimental design, empowering researchers to adapt and innovate.
Part 1: The Mechanistic Core — Understanding the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is the cornerstone of C-C bond formation when utilizing arylboronic acids.[1][2] Its reliability, mild conditions, and exceptional functional group tolerance have made it an indispensable tool.[4] The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Causality in Component Selection:
-
Catalyst/Ligand System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., PPh₃, SPhos, XPhos) is critical. Electron-rich, bulky phosphine ligands generally accelerate reductive elimination and stabilize the Pd(0) species, leading to higher turnover numbers, especially for challenging substrates.
-
Base: The base's strength and solubility are crucial. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common.[6][7][8] The base facilitates the formation of the reactive boronate complex, which is essential for the transmetalation step. Cesium carbonate is often used for less reactive boronic acids due to its higher solubility and basicity.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is frequently employed.[9][10] The organic solvent solubilizes the aryl halide and catalyst, while water solubilizes the base and the boronate intermediate, accelerating transmetalation.
Part 2: Experimental Protocols for Heterocycle Synthesis
The true utility of this compound is demonstrated in its application. Below are two detailed protocols for the synthesis of medicinally relevant heterocyclic cores: a substituted benzofuran and a functionalized indole.
Protocol 1: Synthesis of a 2-Arylbenzofuran Derivative
Benzofurans are core structures in numerous natural products and pharmaceuticals.[11][12] This protocol details a palladium-catalyzed coupling followed by an intramolecular cyclization to form the benzofuran ring.
Reaction Scheme: (Image of this compound reacting with 2-bromophenol to form an intermediate biaryl, which then undergoes intramolecular cyclization to yield the final benzofuran product)
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-5-methylphenol (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen gas three times to ensure an inert atmosphere.
-
Reagent Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and a suitable phosphine ligand like SPhos (0.10 equiv). Then, add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.
-
Rationale: The higher temperature facilitates both the coupling and the subsequent intramolecular cyclization. K₃PO₄ is a sufficiently strong base to drive the reaction without causing significant side product formation.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure. Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure 2-(5-bromo-2-fluoro-4-methylphenyl)-5-methylbenzofuran.
Protocol 2: Synthesis of a C5-Arylated Indole
The indole nucleus is one of the most important heterocycles in drug discovery.[13] This protocol describes a direct C-C bond formation at the C5 position of the indole ring.
Reaction Scheme: (Image of this compound reacting with 5-bromo-1H-indole in a Suzuki coupling reaction to yield 5-(5-bromo-2-fluoro-4-methylphenyl)-1H-indole)
Methodology:
-
Reaction Setup: In a microwave vial, combine 5-bromo-1H-indole (1.0 equiv), this compound (1.3 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).[5]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 20-30 minutes.
-
Rationale: Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[5] Pd(PPh₃)₄ is a reliable, pre-activated Pd(0) source suitable for this type of coupling.
-
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through Celite®.
-
Extraction: Wash the filtrate sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the desired 5-(5-bromo-2-fluoro-4-methylphenyl)-1H-indole.
Part 3: Data Summary and Advanced Applications
The protocols above provide reliable routes to key heterocyclic cores. The expected outcomes and conditions are summarized below.
| Parameter | Protocol 1: Benzofuran Synthesis | Protocol 2: Indole Synthesis |
| Heterocycle Partner | 2-bromo-5-methylphenol | 5-bromo-1H-indole |
| Catalyst System | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ |
| Base | K₃PO₄ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane / H₂O | 1,4-Dioxane / H₂O |
| Heating Method | Conventional (Oil Bath) | Microwave Irradiation |
| Temperature | 100 °C | 120 °C |
| Typical Time | 12 - 16 hours | 20 - 30 minutes |
| Typical Yield | 70 - 85% | 75 - 90% |
Advanced Strategy: Sequential Cross-Coupling
A key advantage of the products synthesized using this compound is that they retain the bromine atom. This halogen serves as a valuable connection point for a second, distinct cross-coupling reaction. For example, the 5-(5-bromo -2-fluoro-4-methylphenyl)-1H-indole product can be subjected to another Suzuki-Miyaura, Buchwald-Hartwig amination, or Sonogashira coupling reaction at the bromine position. This diversity-oriented approach allows for the rapid generation of highly complex and novel molecular architectures from a single, strategic building block, which is invaluable for building structure-activity relationship (SAR) libraries in drug discovery programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note & Protocol: Strategic Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-fluoro-4-methylphenylboronic Acid with Aryl Bromides
Introduction: Synthesizing Complexity in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[4][5] This application note provides a detailed protocol and expert insights for the cross-coupling of a structurally complex and synthetically valuable building block, 5-Bromo-2-fluoro-4-methylphenylboronic acid, with a range of aryl bromides.
The target boronic acid possesses a unique combination of substituents: a bromine atom, a fluorine atom, and a methyl group. This substitution pattern presents both opportunities and challenges. The fluorine atom can significantly influence the electronic properties and metabolic stability of the final coupled product, a desirable feature in medicinal chemistry. However, the ortho-fluoro group and the adjacent methyl group introduce steric hindrance that can impede the reaction. Furthermore, the presence of a bromine atom on the boronic acid itself necessitates careful control of reaction conditions to prevent undesired side reactions, such as self-coupling.
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive, field-proven protocol grounded in mechanistic understanding to navigate the intricacies of this specific transformation and unlock its synthetic potential.
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
A deep understanding of the reaction mechanism is paramount to troubleshooting and optimizing any synthetic protocol. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][6][7] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl bromide, forming a Pd(II) complex.[1][6] This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9][10][11]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[6][8]
Expertise in Action: A Protocol Forged from Experience
The following protocol is a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with aryl bromides. The choices of reagents and conditions are deliberate, aiming to maximize yield and minimize side products.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Various | Store under inert atmosphere. |
| Aryl bromide | ≥97% | Various | Purify if necessary. |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst grade | Various | An air-stable precatalyst. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, finely ground | Various | Dry in an oven before use. |
| 1,4-Dioxane | Anhydrous | Various | Use a freshly opened bottle or distill. |
| Deionized Water | High purity | In-house | Degas before use. |
| Nitrogen or Argon | High purity | Gas cylinder | For maintaining an inert atmosphere. |
| Standard Glassware | --- | --- | Oven-dried before use. |
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the desired aryl bromide (1.0 equiv.), and finely ground, anhydrous potassium carbonate (2.5 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv., 2 mol%).
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio by volume. The final concentration of the aryl bromide should be approximately 0.1 M.
-
-
Reaction Execution:
-
Ensure the reaction mixture is being stirred vigorously.
-
Heat the reaction mixture to 80-90 °C in a pre-heated oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Trustworthiness Through Rationale: The "Why" Behind the Protocol
A protocol is only as good as the understanding behind it. Here, we dissect the key choices in this procedure to build a foundation of trust in its application.
-
Choice of Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is a highly effective and versatile catalyst for Suzuki-Miyaura couplings.[12] The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the palladium center, leading to higher yields and catalyst turnover numbers. Its air-stability also adds to its practical utility in a laboratory setting. For sterically hindered substrates, bulky phosphine ligands are often beneficial.[13][14][15][16]
-
The Role of the Base: A base is crucial for the transmetalation step.[8][9][10][11] Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in promoting the formation of the reactive boronate species from the boronic acid.[11] Using a finely ground, anhydrous form ensures a large surface area for reaction and prevents the introduction of excess water that could lead to undesired side reactions like protodeboronation. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed for particularly challenging couplings.[12][17]
-
Solvent System: The use of a mixed solvent system of 1,4-dioxane and water is common and highly effective for Suzuki-Miyaura reactions.[7][18] Dioxane is an excellent solvent for the organic starting materials and the palladium catalyst, while the presence of water helps to dissolve the inorganic base and facilitates the formation of the active catalytic species. The 4:1 ratio provides a good balance for the solubility of all reaction components. It is important to note that solvent quality is critical, as impurities can poison the catalyst.[19]
-
Stoichiometry: A slight excess of the boronic acid (1.2 equivalents) is used to ensure the complete consumption of the often more valuable aryl bromide. This also helps to compensate for any potential homocoupling of the boronic acid.
-
Temperature: The reaction is heated to 80-90 °C to provide sufficient thermal energy to overcome the activation barriers of the catalytic cycle, particularly for the oxidative addition and for couplings involving sterically hindered substrates.
Anticipated Results and Troubleshooting
Following this protocol, a good to excellent yield of the desired biaryl product is anticipated. However, should you encounter challenges, consider the following:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a different palladium source (e.g., Pd(OAc)₂ with a suitable ligand like SPhos). |
| Insufficiently anhydrous conditions | Ensure all glassware is oven-dried and solvents are anhydrous. | |
| Poor quality base | Use freshly dried and finely ground base. | |
| Formation of Side Products | Protodeboronation | Use a milder base (e.g., K₂CO₃) and ensure the reaction is run under strictly inert conditions. |
| Homocoupling of boronic acid | Decrease the catalyst loading or screen different palladium catalysts and ligands. | |
| Reduction of aryl bromide | Ensure the reaction is free of any potential reducing agents. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl bromides is a powerful transformation for the synthesis of novel, highly functionalized biaryl compounds. The protocol detailed in this application note provides a well-reasoned and robust starting point for researchers. By understanding the underlying mechanistic principles and the rationale behind the choice of reagents and conditions, scientists can confidently apply and adapt this methodology to accelerate their research and development programs.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
The Strategic Synthesis of Substituted Fluorinated Biaryls: A Guide for Modern Drug Discovery and Materials Science
Abstract
The incorporation of fluorine into biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated biaryls highly sought-after motifs. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of contemporary synthetic strategies for preparing substituted fluorinated biaryls. We will delve into the mechanistic underpinnings and practical execution of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Negishi, and Stille couplings. Furthermore, we will explore cutting-edge methodologies such as direct C-H activation/fluorination and photoredox catalysis. This document is designed to be a practical resource, offering detailed experimental protocols, comparative data, and expert insights to aid in the rational design and efficient synthesis of these valuable compounds.
The Enduring Importance of Fluorinated Biaryls
The biaryl unit is a privileged structural motif found in numerous pharmaceuticals, agrochemicals, and advanced materials. When one or both aryl rings are embellished with fluorine atoms, the resulting molecule often exhibits enhanced properties. In drug discovery, for instance, the introduction of fluorine can block sites of metabolism, improve membrane permeability, and modulate the pKa of nearby functional groups, leading to more potent and bioavailable drug candidates. The increasing prevalence of fluorinated drugs approved in the last two decades underscores the importance of efficient and versatile synthetic methods to access these complex molecules.
This guide moves beyond a simple recitation of procedures. It aims to provide a strategic framework for selecting the most appropriate synthetic route based on substrate scope, functional group tolerance, and the desired substitution pattern of the target fluorinated biaryl.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Biaryl Synthesis
Palladium-catalyzed cross-coupling reactions are
The Pivotal Role of the Base in Suzuki-Miyaura Coupling with 5-Bromo-2-fluoro-4-methylphenylboronic Acid: Application Notes and Protocols
Introduction: Navigating the Nuances of Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the edifice of modern organic synthesis, celebrated for its facility in constructing carbon-carbon bonds, particularly in the generation of biaryl scaffolds prevalent in pharmaceuticals and material science. The reaction's power lies in its general tolerance of a wide array of functional groups and its relatively mild conditions. At the heart of this transformation is a palladium catalyst that orchestrates the coupling of an organoboron species with an organic halide.
This guide delves into the critical, yet often subtly complex, role of the base in Suzuki-Miyaura reactions, with a specific focus on the sterically hindered and electronically nuanced substrate, 5-Bromo-2-fluoro-4-methylphenylboronic acid . The presence of an ortho-fluoro substituent, a para-methyl group, and a meta-bromo group presents a unique set of electronic and steric challenges that necessitate a careful and informed selection of the base to achieve optimal reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and enhance their practical application of this indispensable reaction.
The Mechanistic Imperative: Why the Base is More Than a Spectator Ion
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. The base is a key player, primarily influencing the rate-determining transmetalation step. Its fundamental role is to activate the boronic acid, rendering it sufficiently nucleophilic to transfer its organic moiety to the palladium center.
Two predominant mechanistic pathways are generally considered for the action of the base:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)3]⁻). This activated species then readily undergoes transmetalation with the palladium(II) complex.
-
The Oxo-palladium Pathway: The base (typically a hydroxide) first reacts with the halo-palladium(II) complex to generate a more electrophilic palladium(II) hydroxide species. This intermediate then reacts with the neutral boronic acid.
The prevailing pathway is dependent on the specific base, solvent, and substrate combination. For many common Suzuki-Miyaura reactions, the formation of the boronate complex is considered the principal route of activation.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Navigating the Landscape of Bases: A Comparative Analysis
The choice of base is not a one-size-fits-all decision. The optimal base is intimately linked to the electronic and steric properties of the coupling partners. For a substrate like this compound, these considerations are paramount.
| Base Type | Examples | Strength | Key Characteristics & Considerations |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Weak to Moderate | - Most commonly used due to their moderate basicity and good functional group tolerance.- Often require aqueous or protic co-solvents for solubility and activity.- Cesium carbonate (Cs₂CO₃) is often more effective, especially for sterically hindered substrates, due to its higher solubility in organic solvents and the "cesium effect," which is thought to involve the formation of more dissociated and thus more reactive boronate species. |
| Phosphates | K₃PO₄ | Moderate to Strong | - A strong, non-nucleophilic base that is highly effective for a broad range of substrates, including those prone to side reactions with stronger bases like hydroxides.- Particularly useful for coupling with sterically demanding boronic acids and for reactions involving heteroaryl halides. |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong | - Highly effective and often accelerate the reaction.- Can promote side reactions such as hydrolysis of esters or other base-sensitive functional groups.- Their high basicity can also lead to degradation of the boronic acid (protodeboronation). |
| Fluorides | KF, CsF | Weak | - Fluoride ions are believed to activate the boronic acid by forming a highly nucleophilic trifluoroborate species ([R-BF₃]⁻K⁺).- Particularly useful for reactions with substrates containing base-labile functional groups. |
| Organic Bases | Et₃N, DIPEA | Weak | - Generally less effective than inorganic bases for activating boronic acids.- Can be used in specific cases where inorganic bases are incompatible with the substrates. |
For This compound , the ortho-fluoro group acts as an electron-withdrawing group, which can increase the Lewis acidity of the boron center, potentially facilitating the formation of the boronate complex. However, this is counteracted by the electron-donating effect of the para-methyl group. The steric hindrance from the ortho-fluoro and meta-bromo substituents also needs to be considered.
Strategic Base Selection for this compound
Given the substitution pattern of this compound, a systematic approach to base selection is recommended:
-
Initial Screening with Carbonates: Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are excellent starting points due to their proven efficacy and relatively mild nature. The superior performance of Cs₂CO₃ in sterically demanding couplings makes it a particularly promising candidate.
-
Elevating to Phosphates: If carbonate bases yield suboptimal results, potassium phosphate (K₃PO₄) is the logical next choice. Its greater basicity can often overcome the activation barrier for more challenging substrates without introducing the harshness of hydroxide bases.
-
Cautious Use of Hydroxides: Strong bases like NaOH or KOH should be used judiciously, especially if the coupling partner contains base-sensitive functionalities.
-
Fluorides for Sensitive Substrates: In cases where even mild carbonate bases are too harsh, potassium fluoride (KF) offers a gentle yet effective alternative for activating the boronic acid.
Experimental Protocols: A Practical Guide
Protocol 1: General Procedure using Potassium Carbonate
This protocol is a standard and reliable starting point for many Suzuki-Miyaura couplings.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF/Water)
Procedure:
-
To a dry Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent mixture (e.g., a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Enhanced Reactivity with Cesium Carbonate for Sterically Hindered Substrates
This protocol is recommended for challenging couplings where steric hindrance may be a limiting factor.
Materials:
-
This compound
-
Sterically hindered aryl halide
-
Palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and cesium carbonate (2.0 equivalents) to a dry reaction vessel.
-
Add the aryl halide (1.0 equivalent) and this compound (1.5 equivalents).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purification are performed as in Protocol 1.
Visualizing the Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 5-Bromo-2-fluoro-4-methylphenylboronic acid Suzuki Coupling
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 5-Bromo-2-fluoro-4-methylphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this specific, and sometimes challenging, substrate. The substitution pattern of this boronic acid, featuring an ortho-fluoro group and steric hindrance, presents unique challenges that require careful consideration of reaction parameters.
This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Product Conversion
Potential Causes:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or it may have been deactivated by oxygen.
-
Suboptimal Reaction Conditions: The chosen temperature, solvent, or base may not be suitable for this sterically hindered and electronically distinct substrate.
-
Poor Reagent Quality: The purity of the boronic acid, aryl halide, or solvent can significantly impact the reaction. Impurities can poison the catalyst.[1]
Suggested Solutions:
-
Catalyst and Ligand Screening:
-
For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos).[2] These ligands can promote the rate-limiting reductive elimination step.
-
Employ a pre-activated Pd(0) catalyst, such as Pd(PPh₃)₄, or an air-stable precatalyst to ensure the presence of the active catalytic species.[2][3] Modern precatalysts can generate the active Pd(0) species rapidly, which is beneficial for unstable boronic acids.[4][5]
-
-
Optimization of Reaction Conditions:
-
Temperature: Incrementally increase the reaction temperature. While many Suzuki couplings work well at 80-100 °C, some challenging substrates may require higher temperatures to overcome activation barriers.[3][6]
-
Solvent: Screen different solvent systems. A mixture of an organic solvent like 1,4-dioxane or THF with water is common and often effective.[7][8] The choice of solvent can influence catalyst stability, reagent solubility, and the reaction mechanism.[7][9]
-
Base: The choice of base is critical. For electron-rich boronic acids, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[10]
-
-
Ensure Reagent Purity:
Issue 2: Significant Side Product Formation
Potential Causes:
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, especially under basic conditions.[13][14] The presence of an ortho-fluoro substituent can make the boronic acid more susceptible to this decomposition pathway.
-
Homocoupling: The boronic acid can couple with itself, forming a biaryl byproduct. This is often promoted by the presence of oxygen.[3]
-
Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.[15]
Suggested Solutions:
-
Minimizing Protodeboronation:
-
Use Anhydrous Conditions: While some water is often necessary to dissolve the base, excessive water can be a proton source for protodeboronation.[12]
-
Milder Bases: Consider screening milder bases such as K₂CO₃ or KF.[3]
-
Boronic Esters: Convert the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate.[13][16] These reagents can slowly release the boronic acid into the reaction, keeping its concentration low and minimizing side reactions.[4][13]
-
-
Preventing Homocoupling:
-
Rigorous Degassing: Thoroughly degas the reaction mixture and solvents to remove oxygen. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[3]
-
Use a Pre-formed Pd(0) Catalyst: This can sometimes reduce homocoupling compared to generating the catalyst in situ from a Pd(II) source.[3]
-
-
Controlling Dehalogenation:
-
Optimize Base and Solvent: The choice of base and solvent can influence the rate of dehalogenation.[15]
-
Ligand Choice: The ligand can also play a role in suppressing this side reaction.
-
Issue 3: Difficulty with Product Purification
Potential Causes:
-
Close Polarity of Product and Byproducts: Homocoupled products or unreacted starting materials can have similar polarities to the desired product, making chromatographic separation challenging.
-
Residual Boronic Acid/Esters: Boronic acid derivatives can be difficult to remove completely.
Suggested Solutions:
-
Optimize for a Cleaner Reaction: The best approach to purification is to minimize byproduct formation in the first place by applying the troubleshooting steps above.
-
Workup Procedures:
-
An acidic wash can sometimes help remove residual boronic acid.
-
A base wash can help remove acidic impurities.
-
-
Chromatography:
-
Careful selection of the solvent system for column chromatography is crucial.
-
Consider using a different stationary phase if silica gel is not providing adequate separation.
-
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The challenges with this substrate arise from a combination of steric and electronic factors. The methyl group provides some steric hindrance, while the ortho-fluoro substituent is an electron-withdrawing group that can affect the reactivity of the boronic acid and its susceptibility to side reactions like protodeboronation.[4]
Q2: What is a good starting point for catalyst and ligand selection for this substrate?
A2: A good starting point would be a palladium precatalyst paired with a bulky, electron-rich biaryl phosphine ligand. For example, using a catalyst system like Pd₂(dba)₃ with a ligand such as SPhos or XPhos is often effective for sterically demanding couplings.[2][17] Alternatively, using a commercially available precatalyst that incorporates one of these ligands can be a convenient and reliable option.
Q3: How do I choose the right base for my reaction?
A3: The base plays a crucial role in activating the boronic acid for transmetalation.[18] For many Suzuki couplings, inorganic bases are effective. A common starting point is K₂CO₃.[6] However, for more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary.[10] It is often beneficial to screen a few different bases to find the optimal one for your specific reaction.
Q4: What is the best solvent system to use?
A4: A mixture of an aprotic organic solvent and water is the most common choice for Suzuki couplings. This is because the organic solvent dissolves the substrates and catalyst, while the water helps to dissolve the inorganic base.[7] Common solvent systems include 1,4-dioxane/water, THF/water, and DMF/water.[7] The optimal solvent system can depend on the specific substrates and may require some screening.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] This will allow you to determine when the starting materials have been consumed and the product has formed.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a general starting point. Optimization of the catalyst, ligand, base, and solvent may be necessary for your specific coupling partner.
Materials:
-
This compound (1.0 equiv.)
-
Aryl halide (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[19]
-
Base (e.g., K₂CO₃, 2.0 equiv.)[20]
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)[20]
-
Inert gas (Nitrogen or Argon)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the aryl halide, and the base.[21]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to create an oxygen-free environment.[12][21]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.[21]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[21]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[12]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]
Data Presentation: Comparison of Reaction Parameters
The following table provides a starting point for optimizing your reaction conditions. The optimal conditions will depend on the specific aryl halide used.
| Parameter | Recommended Starting Condition | Alternatives for Optimization | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos | Bulky, electron-rich ligands are often beneficial for sterically hindered substrates.[2] |
| Base | K₂CO₃ (2 equiv.) | K₃PO₄, Cs₂CO₃, KF | Stronger bases may be needed for challenging couplings, while milder bases can reduce side reactions.[3][10] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | THF/H₂O, DMF/H₂O | The solvent system affects solubility and can influence the reaction mechanism.[7][8] |
| Temperature | 90 °C | 80-120 °C | Higher temperatures can increase reaction rates but may also lead to decomposition.[3][6] |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Minimizing Homocoupling of 5-Bromo-2-fluoro-4-methylphenylboronic Acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize versatile building blocks like 5-Bromo-2-fluoro-4-methylphenylboronic acid. While this reagent is invaluable for introducing a functionalized fluoro-aryl moiety, its use can be complicated by the formation of a symmetrical biaryl byproduct through homocoupling.
This document provides a deep dive into the mechanistic underpinnings of this side reaction and offers a series of field-proven troubleshooting strategies and optimized protocols to ensure your cross-coupling reactions are efficient, high-yielding, and reproducible.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding homocoupling.
Q1: What is boronic acid homocoupling, and why is it a significant problem?
A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react to form a symmetrical biaryl dimer. In the context of your work, this means two units of this compound couple to form 5,5'-dibromo-2,2'-difluoro-4,4'-dimethyl-1,1'-biphenyl. This is problematic for three critical reasons:
-
Reduced Yield: It consumes your valuable boronic acid, directly lowering the maximum achievable yield of your desired cross-coupled product.
-
Complicated Purification: The homocoupled byproduct is often structurally similar to the target molecule, making its removal by standard techniques like column chromatography or crystallization difficult and resource-intensive.
-
Stoichiometric Imbalance: Consumption of the boronic acid disrupts the optimal stoichiometric ratio with your coupling partner, potentially leading to incomplete reactions and further impurities.
Q2: What are the primary chemical pathways that lead to homocoupling?
A2: Homocoupling is not a single reaction but can be initiated through several pathways, primarily involving palladium(II) species. The two most prevalent mechanisms are:
-
Oxygen-Mediated Homocoupling: This is the most common cause in non-rigorously controlled experiments. Dissolved molecular oxygen (O₂) in the reaction mixture can oxidize the catalytically active Pd(0) to a Pd(II) species. This Pd(II) complex can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[1][2][3] The insidious nature of this pathway is that it can occur throughout the reaction if oxygen is present.
-
Palladium(II) Precatalyst-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(dppf)) as the catalyst precursor, a portion of it can react directly with two equivalents of the boronic acid at the start of the reaction.[1][4][5][6] This serves as an in-situ reduction step to generate the active Pd(0) needed for the main catalytic cycle, but it comes at the cost of forming the homodimer as a byproduct.
Q3: Is this compound particularly susceptible to homocoupling?
A3: Yes, potentially. Arylboronic acids with electron-withdrawing groups, such as the fluorine and bromine atoms on this reagent, can exhibit different reactivity profiles. Some studies have shown that electron-deficient arylboronic acids can be more prone to homocoupling, sometimes through alternative mechanisms like a protonolysis/second transmetalation event, especially when paired with hindered electrophiles.[7][8] Therefore, applying stringent control over reaction conditions is even more critical when working with this specific substrate.
Q4: What is the single most important action I can take to prevent homocoupling?
A4: Rigorous deoxygenation. The exclusion of molecular oxygen is paramount.[2][5] Oxygen is the primary culprit for regenerating the Pd(II) species that drives homocoupling throughout the reaction.[1][3] No other optimization (ligand, base, or solvent) can fully compensate for a reaction mixture that is not properly deoxygenated.
Part 2: In-Depth Troubleshooting Guide
This guide provides a logical workflow for diagnosing and resolving issues with homocoupling during your experiments.
Issue: Excessive Homocoupling (>10%) Detected by LCMS or NMR Analysis
-
Potential Cause 1: Oxygen Contamination
-
Expert Diagnosis: Even a brief exposure to air while adding reagents can introduce enough oxygen to initiate the homocoupling cascade. Standard inert gas blanketing is often insufficient; dissolved oxygen must be actively removed.
-
Solution: Implement one of the following rigorous deoxygenation protocols (see Part 3 for full methodology).
-
Inert Gas Sparging: Bubble argon or nitrogen through your solvent for 20-30 minutes before adding reagents. For maximum efficiency, use a subsurface sparge (i.e., the needle is below the liquid surface).[6][9] After adding reagents, continue sparging the complete reaction mixture for another 10-15 minutes before heating.
-
Freeze-Pump-Thaw: For the most stringent oxygen removal, especially on a smaller scale, perform at least three freeze-pump-thaw cycles on the solvent before use.
-
-
-
Potential Cause 2: Palladium(II) Precatalyst Choice
-
Expert Diagnosis: Using Pd(OAc)₂ or PdCl₂(dppf) guarantees an initial burst of homocoupling as the precatalyst is reduced to the active Pd(0) state.[1][5] This can be a significant source of the byproduct, especially if the subsequent catalytic turnover is slow.
-
Solution: Switch to a Pd(0) source. This bypasses the problematic initial reduction step.
Table 1: Comparison of Palladium Sources for Minimizing Homocoupling
Palladium Source Type Advantages Disadvantages Recommendation Pd(OAc)₂ / PdCl₂ Pd(II) Inexpensive, air-stable High risk of initial homocoupling Not recommended for sensitive substrates Pd₂(dba)₃ / Pd(PPh₃)₄ Pd(0) Enters catalytic cycle directly Air-sensitive, may require separate ligand Good choice, must be handled under inert gas Buchwald Precatalysts (G3/G4) Pd(II) with activating ligand Air-stable, highly active, rapid generation of Pd(0) Higher cost Excellent choice , provides high activity with low homocoupling risk | PEPPSI™ Precatalysts | Pd(II) with NHC ligand | Air-stable, very active | Pd(II) source still requires reduction, can cause homocoupling[1] | Use with caution; may not be optimal for this issue |
-
-
Potential Cause 3: Suboptimal Ligand Selection
-
Expert Diagnosis: The ligand's job is to stabilize the palladium center and modulate its reactivity.[10][11] A suboptimal ligand can lead to a sluggish catalytic cycle, allowing the off-cycle homocoupling pathway to compete. For an electron-deficient substrate like this compound, a highly active catalyst system is needed.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the desired cycle, kinetically outcompeting the homocoupling pathway.[4][12][13]
Table 2: Recommended Ligands for Electron-Deficient Arylboronic Acids
Ligand Class Key Features Why It Works SPhos Buchwald Biarylphosphine High steric bulk, electron-rich Promotes very fast reductive elimination, sterically hinders dimer formation.[7] XPhos Buchwald Biarylphosphine Very high steric bulk, electron-rich Excellent for challenging couplings, including those with electron-deficient partners. RuPhos Buchwald Biarylphosphine High activity for a broad range of substrates Often provides a good balance of reactivity and stability. | N-Heterocyclic Carbenes (NHCs) | Carbene | Strongly electron-donating, sterically tunable | Form very stable and active Pd complexes that can suppress side reactions.[13] |
-
-
Potential Cause 4: Unfavorable Reaction Parameters
-
Expert Diagnosis: Even with the right catalyst and conditions, kinetics can be manipulated to favor one pathway over another. High temperatures can sometimes accelerate homocoupling, and a high instantaneous concentration of the boronic acid increases the probability of two molecules finding each other at a catalytic center.
-
Solutions:
-
Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C instead of 100-110 °C). While this may slow the reaction, it can disproportionately suppress the undesired side reaction.[4]
-
Slow Addition: Instead of adding all the boronic acid at the beginning, dissolve it in a portion of the degassed solvent and add it slowly to the reaction mixture over 1-2 hours using a syringe pump.[14] This keeps the instantaneous concentration low, favoring the cross-coupling pathway.
-
Screen Base and Solvent: The base is crucial for activating the boronic acid for transmetalation.[15] A base that is too strong or a solvent system with poor solubility for one of the components can hinder the desired reaction.
-
Table 3: Common Base/Solvent Systems for Suzuki-Miyaura Couplings
Base Common Solvents Suitability & Comments K₃PO₄ Dioxane/H₂O, Toluene/H₂O, THF/H₂O Often a very effective, non-nucleophilic base. Particularly good for substrates with sensitive functional groups or N-heterocycles.[16] K₂CO₃ / Na₂CO₃ Dioxane/H₂O, Toluene/H₂O, Ethanol/H₂O Standard, reliable choice. Weaker than K₃PO₄, which can sometimes be beneficial.[17] | Cs₂CO₃ | Dioxane, Toluene, THF | Stronger carbonate, its solubility in organic solvents can sometimes accelerate reactions (the "caesium effect").[16] |
-
Part 3: Optimized Experimental Protocols
These protocols are designed as robust starting points for your experiments with this compound.
Protocol 1: Gold-Standard Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol incorporates multiple best practices to suppress homocoupling from the outset.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add your aryl/heteroaryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the selected Buchwald ligand (e.g., SPhos, 2-4 mol%) and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%). Alternatively, use a pre-formed Buchwald precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and omit the separate ligand and Pd source.
-
-
Inerting the System:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum for 2-3 minutes, then backfill with high-purity argon or nitrogen. Repeat this vacuum/backfill cycle a total of three times.
-
-
Solvent Addition and Degassing:
-
Add the chosen solvent system (e.g., 5 mL of 1,4-dioxane and 1 mL of water) that has been previously degassed using Protocol 2.
-
With a long needle, bubble argon or nitrogen through the reaction mixture for 15-20 minutes to ensure complete deoxygenation.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (start with 80 °C).
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Monitor the reaction progress by TLC or LC-MS analysis of small, quenched aliquots.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Methods for Rigorous Deoxygenation
-
Method A: Subsurface Inert Gas Sparging
-
Place the solvent in the reaction flask or a separate flask sealed with a septum.
-
Insert a long needle connected to a nitrogen or argon line, ensuring the tip is well below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent at a moderate rate (to avoid splashing) for at least 20-30 minutes.
-
The solvent is now ready for use.
-
-
Method B: Freeze-Pump-Thaw (Highest Efficiency)
-
Place the solvent in a robust Schlenk flask rated for vacuum.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes gases from above the frozen solid.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.
-
Repeat the Freeze-Pump-Thaw cycle at least two more times for a total of three cycles. After the final thaw, backfill the flask with argon or nitrogen.
-
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-2-fluoro-4-methylphenylboronic Acid Reaction Products
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoro-4-methylphenylboronic acid . This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products derived from reactions involving this versatile reagent, most commonly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
This section addresses common queries about the reagent itself and general purification strategies, providing a foundational understanding before tackling specific troubleshooting scenarios.
Q1: What are the primary side reactions associated with this compound in Suzuki-Miyaura couplings, and how do they impact purification?
A1: Understanding potential side reactions is critical for developing an effective purification strategy. The three most common side reactions are:
-
Protodeboronation: This is the undesired cleavage of the C–B bond, replacing it with a C–H bond, which reverts the boronic acid to 1-bromo-4-fluoro-2-methylbenzene.[1][2][3] This side reaction consumes your boronic acid, leading to lower yields and the presence of the aryl bromide starting material in your crude product. The propensity for protodeboronation is highly dependent on factors like pH, temperature, and the specific reaction conditions.[1][4]
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl dimer of the boronic acid (2,2'-difluoro-4,4'-dimethyl-5,5'-dibromobiphenyl). Homocoupling is often mediated by the presence of oxygen, which can interfere with the palladium catalytic cycle, or by direct reaction with a Pd(II) precatalyst.[5][6][7][8] This impurity can often have similar chromatographic properties to the desired product, complicating purification.
-
Hydrolysis of Boronic Esters: If you are using a boronic ester derivative (e.g., a pinacol ester), it must typically hydrolyze to the free boronic acid to participate in the catalytic cycle.[8][9] Incomplete hydrolysis can result in unreacted starting material. Conversely, boronic acids can form cyclic boroxine trimers upon dehydration, which may have different reactivity.
Q2: What are the stability and storage considerations for this compound?
A2: Boronic acids are generally stable solids, but their longevity and reactivity can be compromised by improper storage. They are susceptible to dehydration, which can lead to the formation of boroxine anhydrides. While often still reactive, the stoichiometry of your reaction may be affected. More critically, boronic acids can be sensitive to moisture and air over long periods, which can promote slow degradation pathways.[10] For optimal results, store the reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere.
Q3: What is a good starting point for developing a purification strategy for a novel biaryl product derived from this boronic acid?
A3: A systematic approach is key. The workflow below outlines a robust strategy for moving from a crude reaction mixture to a purified product.
Caption: General workflow for purification strategy.
Start with a simple aqueous workup to remove inorganic salts.[11][12] Then, analyze the crude mixture by Thin Layer Chromatography (TLC) and, if available, Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product, unreacted starting materials, and major byproducts. This initial analysis will guide your choice between column chromatography and recrystallization.
Troubleshooting Guide
This guide is designed to solve specific purification challenges you may encounter.
Problem 1: My crude product contains a significant amount of unreacted this compound and/or its protodeboronated analog.
-
Potential Causes:
-
Inefficient Catalytic Cycle: The palladium catalyst may have been deactivated by oxygen, or the chosen ligand may be inappropriate for the substrate.[11]
-
Significant Protodeboronation: The reaction conditions (e.g., high temperature, prolonged reaction time, excessive water, or incorrect pH) may be promoting the undesired loss of the boronic acid group.[1][4]
-
Poor Reagent Quality: The boronic acid may have degraded during storage.
-
-
Recommended Solutions:
-
Optimize Reaction Conditions: Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.[11][13] Consider screening different bases; milder bases like K₃PO₄ or CsF can sometimes suppress protodeboronation compared to stronger ones.[11]
-
Purification Strategy:
-
Acid/Base Wash: The unreacted boronic acid is acidic and can be removed from the organic layer by washing with a mild aqueous base (e.g., 1M NaOH or Na₂CO₃ solution). The desired biaryl product will remain in the organic phase. Caution: Ensure your desired product is stable to basic conditions.
-
Column Chromatography: The protodeboronated byproduct (1-bromo-4-fluoro-2-methylbenzene) is typically much less polar than the desired biaryl product. A standard silica gel column using a hexane/ethyl acetate gradient should provide good separation.
-
-
Problem 2: My main impurity is the homocoupled dimer of the boronic acid, and it has a very similar Rf to my product on TLC.
-
Potential Causes:
-
Oxygen in the Reaction: The most common cause of homocoupling is the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[5][8]
-
Use of Pd(II) Precatalyst: Pd(II) sources like Pd(OAc)₂ can stoichiometrically react with the boronic acid to produce the homocoupled dimer and Pd(0) before the main catalytic cycle begins.[5][7]
-
-
Recommended Solutions:
-
Reaction Optimization:
-
Rigorous Degassing: Thoroughly degas your solvent and the reaction mixture (e.g., by sparging with argon for 15-30 minutes) before adding the palladium catalyst.[11]
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates the active Pd(0) species can minimize this side reaction.[14]
-
-
Advanced Purification Techniques:
-
Chromatography Solvent System Screening: While the Rf values may be similar, they are rarely identical. Experiment with different solvent systems. A switch from hexane/ethyl acetate to a system with different polarity characteristics, such as dichloromethane/methanol or toluene/acetone, can often improve separation.[15]
-
Recrystallization: This is often the most effective method for separating compounds with very similar polarity. The subtle differences in the crystal lattice energies between your desired product and the symmetrical homocoupled dimer can be exploited.
-
-
| Impurity Type | Common Cause | Recommended Purification Method |
| Unreacted Boronic Acid | Incomplete reaction, degradation | Basic aqueous wash (e.g., 1M NaOH) |
| Protodeboronation Product | High temp, incorrect pH | Column Chromatography (impurity is less polar) |
| Homocoupling Dimer | Oxygen contamination | Recrystallization, or optimized Column Chromatography |
| Unreacted Aryl Halide | Incomplete reaction | Column Chromatography (often less polar than product) |
Caption: Common impurities and suggested purification methods.
Problem 3: My product is a solid, but I am struggling to find a suitable recrystallization solvent.
-
Potential Causes:
-
The product may be too soluble or too insoluble in common single solvents.
-
The product may be "oiling out" instead of forming crystals.
-
-
Recommended Solutions:
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents at both room temperature and at boiling. An ideal single solvent will dissolve the compound when hot but not when cold.[16]
-
Employ a Two-Solvent System: This is a powerful technique when no single solvent is ideal.[17][18]
-
Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (one in which it is insoluble, but is miscible with the "good" solvent) dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
| Good Solvents (High Polarity) | Poor Solvents (Low Polarity) | Common Pairs for Biaryl Compounds |
| Dichloromethane (DCM) | Hexanes / Heptane | DCM / Hexanes |
| Ethyl Acetate (EtOAc) | Hexanes / Heptane | EtOAc / Hexanes |
| Acetone | Water, Hexanes | Acetone / Water |
| Ethanol / Methanol | Water | Ethanol / Water |
Caption: Common solvent systems for two-solvent recrystallization.[19]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
This protocol assumes the separation of a moderately polar biaryl product from less polar impurities (e.g., protodeboronation byproduct) and more polar impurities (e.g., residual base).
-
Slurry Preparation: Dissolve the crude product (e.g., 100 mg) in a minimal amount of dichloromethane (DCM) or the least polar solvent in your eluent system. Add a small amount of silica gel (approx. 200-300 mg) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" technique generally provides better separation than loading the sample in liquid form.[20]
-
Column Packing: Prepare a glass column packed with silica gel in your chosen starting solvent system (e.g., 98:2 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed silica bed.
-
Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (e.g., move from 98:2 to 90:10 Hexane:EtOAc) to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[21]
Protocol 2: General Procedure for Two-Solvent Recrystallization
This protocol is ideal for purifying a solid product from impurities with different solubility profiles.[17]
-
Dissolution: Place the crude solid product in an Erlenmeyer flask with a stir bar. Add a small amount of the "good" solvent (e.g., Ethyl Acetate) and heat the mixture to boiling with stirring until the solid is fully dissolved. Use the minimum amount of solvent necessary.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., Hexanes) dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add 1-2 drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Protodeboronation [organic-chemistry.org]
- 3. connectsci.au [connectsci.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. researchgate.net [researchgate.net]
- 14. gala.gre.ac.uk [gala.gre.ac.uk]
- 15. reddit.com [reddit.com]
- 16. mt.com [mt.com]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. youtube.com [youtube.com]
- 21. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Substituted Boronic Acids
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling reaction. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly when working with substituted or otherwise sensitive boronic acids. The following question-and-answer guide provides in-depth, field-proven insights to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs): Initial Troubleshooting
Q1: My Suzuki coupling reaction has failed, showing low to no yield. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of the core reaction components and conditions is the most efficient way to identify the problem. Start with these critical parameters:
-
Inert Atmosphere: The presence of oxygen is a primary cause of failure. Oxygen can lead to the oxidative homocoupling of your boronic acid and cause the decomposition of the palladium catalyst.[1][2] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon) from setup to completion.[1][3]
-
Catalyst Activity: The active catalyst is a Pd(0) species.[1][4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be successfully reduced in situ. If you suspect catalyst deactivation, consider using a fresh batch or a more robust, air-stable precatalyst, such as a palladacycle (e.g., XPhos Pd G3).[1]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and, most importantly, your boronic acid. Boronic acids can degrade over time, especially if they are susceptible to decomposition pathways like protodeboronation.[1][5]
-
Base and Solvent Selection: The choice of base and solvent is highly interdependent and crucial for success.[1] The base must be strong enough to promote the formation of the boronate species required for transmetalation but not so strong that it degrades your starting materials or product.[6][7] For anhydrous reactions, ensure your base is dry and finely powdered.[1]
Q2: I'm observing significant side products in my reaction mixture. What are the likely culprits?
A2: The formation of side products typically points to one of three common undesired pathways in Suzuki coupling:
-
Homocoupling: This is the coupling of two boronic acid molecules together. It is most often caused by the presence of oxygen in the reaction mixture, which facilitates the oxidation of the Pd(0) catalyst to Pd(II), a species that can promote this side reaction.[2] Rigorous degassing of solvents and maintaining a robust inert atmosphere is the best solution.[2][8]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, resulting in the formation of a simple arene byproduct from your boronic acid starting material.[9] This is a very common issue with electron-rich, heterocyclic, or vinyl boronic acids.[1] The primary cause is the presence of a proton source (often water) combined with a strong base.[1][9]
-
Dehalogenation: In this side reaction, the aryl halide starting material loses its halogen atom, which is replaced by hydrogen. This can be caused by certain reaction conditions and is another potential pathway for byproduct formation.[8]
Deep Dive: Boronic Acid Stability and Reactivity
Q3: I suspect my substituted boronic acid is decomposing. How can I identify and prevent this?
A3: Boronic acid decomposition is a major hurdle, especially with complex or sensitive substrates. The two main culprits are protodeboronation and homocoupling, as visualized below.
Caption: Common decomposition pathways for boronic acids.
Strategies to Prevent Protodeboronation:
Protodeboronation is a base-catalyzed hydrolysis of the carbon-boron bond.[9] This side reaction is particularly problematic for electron-rich heteroaryl and vinyl boronic acids.[1]
-
Use a Milder Base: Strong bases in aqueous media accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or K₃PO₄ to weaker options like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1][10]
-
Switch to Anhydrous Conditions: Since water is the proton source for this reaction, moving to a rigorously anhydrous solvent system can significantly reduce or eliminate protodeboronation.[1]
-
Employ a "Slow-Release" Strategy: For notoriously unstable boronic acids (like 2-pyridine boronic acid), using a more stable derivative like a MIDA boronate ester or an organotrifluoroborate can be highly effective.[9][11] These reagents slowly release the boronic acid into the reaction medium, keeping its standing concentration low and minimizing decomposition.[9][11]
Q4: My substituted boronic acid has poor solubility. How can I address this?
A4: Poor solubility of a starting material is a common reason for failed reactions. If your boronic acid is not dissolving, the reaction cannot proceed efficiently.
-
Solvent Screening: The first step is to screen different solvents or solvent mixtures. For many Suzuki reactions, polar aprotic solvents like dioxane, THF, or DMF, often with a small amount of water, are effective.[2][12] If your substrate is particularly nonpolar, toluene may be a better choice.[4]
-
Phase-Transfer Catalysts: In biphasic systems (e.g., toluene/water), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the boronate species from the aqueous phase to the organic phase where the catalyst resides, improving reaction rates.[13][14]
-
Temperature: Increasing the reaction temperature can improve solubility. Suzuki reactions are often run at elevated temperatures, typically between 60-110 °C.[4][15]
Q5: Are boronate esters a better alternative to my unstable boronic acid?
A5: Yes, in many cases, boronate esters are an excellent alternative. There is a fundamental trade-off between the reactivity and stability of boron reagents.[5]
| Feature | Boronic Acids | Boronate Esters (e.g., Pinacol Esters) |
| Reactivity | Generally more reactive, leading to faster reaction times.[5] | Less reactive, may require slightly more forcing conditions. |
| Stability | Lower stability; susceptible to protodeboronation and oxidation.[5] | Significantly more stable; often crystalline solids that are easy to handle and store.[5] |
| Purity | Can be challenging to obtain in high purity due to decomposition.[5] | Generally high purity; can be purified by column chromatography.[5] |
| Handling | May require storage under an inert atmosphere at low temperatures.[5] | Stable at room temperature and easy to handle in air.[5] |
If you are struggling with the stability and purity of your boronic acid, switching to its corresponding pinacol or MIDA boronate ester is a highly recommended strategy that often leads to more reproducible and higher-yielding reactions.[5]
Deep Dive: Reaction Condition Optimization
Q6: How do I choose the right base for my sensitive substrate?
A6: The base is critical as it activates the boronic acid to form a more nucleophilic borate anion, which is necessary for the transmetalation step.[16] However, strong bases can degrade sensitive functional groups.[3]
-
For Base-Sensitive Substrates: If your starting materials or product contain base-labile groups (e.g., esters), use a milder base. Finely powdered, anhydrous potassium fluoride (KF) or potassium carbonate (K₂CO₃) are excellent choices that can facilitate the reaction without causing decomposition.[6][10]
-
For General-Purpose Use: Tripotassium phosphate (K₃PO₄) is a widely used and effective base for a broad range of substrates.[16] It is strong enough for most couplings but generally less harsh than hydroxides.
-
Avoid Strong Hydroxide Bases: Unless your substrate is confirmed to be stable, avoid strong bases like NaOH or KOH, as they can aggressively promote both substrate degradation and protodeboronation, especially in aqueous media.[16]
Q7: My catalyst seems to be inactive. What should I do?
A7: Catalyst choice and handling are paramount. The catalytic cycle, shown below, can be interrupted at several stages if the catalyst is not performing correctly.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.[4] For challenging couplings (e.g., with aryl chlorides or sterically hindered substrates), simple phosphine ligands like PPh₃ may not be sufficient. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition and reductive elimination steps.[4][16][17]
-
Precatalyst Generation: Ensure your Pd(0) active species is being generated efficiently. Modern, air-stable precatalysts (e.g., Buchwald G3/G4 precatalysts) are designed for reliable and rapid generation of the active catalyst, often leading to more reproducible results than using separate Pd(II) salts and ligands.[1]
-
Check for Catalyst Poisoning: Certain functional groups can act as catalyst poisons. While Suzuki coupling is known for its broad functional group tolerance, highly coordinating groups can sometimes interfere with the palladium catalyst.
Q8: What is the best solvent system for my reaction?
A8: There is no single "best" solvent system; the optimal choice depends on the solubility of your substrates and the chosen base.
-
Aqueous/Organic Mixtures: A mixture of an organic solvent like 1,4-dioxane, THF, or toluene with water is very common.[4][12] The water helps to dissolve inorganic bases like K₂CO₃ or K₃PO₄. A typical ratio is 10:1 organic solvent to water.[1]
-
Anhydrous Conditions: As discussed, anhydrous solvents (e.g., dry toluene, dry dioxane) are preferred when protodeboronation is a significant concern.[1] When using anhydrous conditions, an anhydrous base like finely powdered K₃PO₄ or KF is necessary.[16]
-
Vigorous Stirring: For biphasic reactions, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, which is critical for the reaction to proceed.[1]
Protocols & Methodologies
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a general starting point for the coupling of an aryl bromide with an arylboronic acid.[4]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and any additional ligand if required.[1]
-
Inerting: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction Execution: Place the flask in a preheated oil bath (e.g., 80–110 °C) and stir vigorously.[1][4]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[1][18]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1][4]
Protocol 2: Protecting Unstable Boronic Acids with Diethanolamine
For boronic acids prone to decomposition, converting them to a more stable diethanolamine adduct can be an effective strategy.[1]
-
Dissolution: In a vial, dissolve the unstable boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).
-
Adduct Formation: While stirring, add diethanolamine (1.0 equiv) dropwise. A precipitate should form.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This stable adduct can now be used directly in your Suzuki coupling reaction, typically in protic solvents where it will slowly release the active boronic acid.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 5-Bromo-2-fluoro-4-methylphenylboronic acid
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-fluoro-4-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we will delve into the critical role of solvent selection on coupling efficiency and provide practical troubleshooting advice to overcome common experimental hurdles.
Introduction: The Critical Role of the Solvent
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance.[1][2] However, the success of this palladium-catalyzed reaction is profoundly influenced by the choice of solvent. The solvent system not only dictates the solubility of reactants and reagents but also significantly impacts catalyst stability, reaction kinetics, and even product selectivity.[3][4][5][6][7] For a substrate like this compound, which possesses both electron-donating (methyl) and electron-withdrawing (fluoro, bromo) groups, selecting the optimal solvent is paramount to achieving high yields and purity.
This guide will provide a structured approach to solvent selection and reaction optimization, addressing common questions and troubleshooting scenarios in a direct, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Suzuki-Miyaura coupling of this compound.
Q1: My reaction shows low or no conversion of the starting aryl bromide. What are the likely causes related to the solvent?
A1: Low conversion is a frequent issue and can often be traced back to the solvent system. Here’s a breakdown of potential causes and solutions:
-
Poor Solubility of Reagents: For the reaction to proceed, all components (aryl bromide, boronic acid, base, and catalyst) must have some degree of solubility.
-
Troubleshooting: If you observe solid material that does not dissolve upon heating, consider switching to a solvent with a different polarity. Polar aprotic solvents like DMF, DMAc, dioxane, and THF are commonly used due to their ability to dissolve a wide range of organic substrates and inorganic bases.[5]
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in the solvent, such as peroxides or water (in non-aqueous setups).
-
Suboptimal Reaction Temperature: The boiling point of your solvent limits the maximum reaction temperature. Some less reactive aryl bromides require higher temperatures to undergo oxidative addition.
-
Troubleshooting: If you are using a low-boiling solvent like THF (b.p. 66 °C), consider switching to a higher-boiling solvent such as dioxane (b.p. 101 °C), toluene (b.p. 111 °C), or DMF (b.p. 153 °C) to drive the reaction to completion.[5]
-
Q2: I am observing significant dehalogenation of my starting material, 5-Bromo-2-fluoro-4-methylphenyl bromide. How can the solvent choice mitigate this?
A2: Dehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene.[10] The solvent can play a role in promoting or suppressing this undesired pathway.
-
Protic Solvents as Hydride Sources: Alcohols or residual water in the solvent can sometimes act as a source of hydride, leading to dehalogenation.[1]
-
Troubleshooting: While aqueous bases are common, if dehalogenation is severe, ensure you are using anhydrous solvents and a non-protic base. If a protic solvent is necessary, consider lowering the reaction temperature or screening different palladium catalysts and ligands.
-
-
Solvent Influence on Reaction Pathways: Certain solvents may favor the dehalogenation pathway.
-
Troubleshooting: If you are using a solvent like DMF, which can be a hydrogen source in some cases, consider switching to an alternative like dioxane or toluene.[11]
-
Q3: My main side-product is the homocoupling of this compound. What is the role of the solvent in this?
A3: Homocoupling of the boronic acid to form a biaryl byproduct can be a significant issue. This is often promoted by the presence of oxygen.[1]
-
Oxygen Contamination: The solvent can be a carrier for dissolved oxygen.
-
Solvent and Base Combination: The choice of solvent and base can influence the rate of boronic acid decomposition and subsequent homocoupling.
-
Troubleshooting: Anhydrous conditions with a carefully chosen base can sometimes minimize homocoupling. Screening different solvent and base combinations is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for the Suzuki-Miyaura coupling of this compound?
A1: A biphasic system of an organic solvent with an aqueous base is a robust starting point. A common and effective combination is 1,4-dioxane and an aqueous solution of K₂CO₃ or K₃PO₄ .[11] This system generally provides good solubility for both the organic substrates and the inorganic base.[5] Toluene with an aqueous base is another excellent choice, especially for larger-scale reactions where solvent removal is a consideration.
Q2: When should I consider using a polar aprotic solvent like DMF or DMAc?
A2: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are beneficial for challenging couplings that require higher temperatures to proceed.[5] If your coupling partner for this compound is an electron-rich or sterically hindered aryl halide, these solvents can help improve the reaction rate. However, be mindful that these solvents can be more difficult to remove during workup.
Q3: Are "green" solvents a viable option for this reaction?
A3: Yes, there is a growing trend towards using more environmentally benign solvents. Water can be an excellent solvent for some Suzuki-Miyaura couplings, especially for industrial applications.[12] Alcohols like ethanol or isopropanol, often in combination with water, can also be effective.[5] Propylene carbonate is another green solvent that has shown promise in Suzuki reactions.[13]
Q4: How does the presence of water affect the reaction?
A4: In many cases, water is beneficial and even necessary. It helps to dissolve the inorganic base and facilitates the transmetalation step of the catalytic cycle by promoting the formation of the active boronate species.[5][11] However, an excess of water can lead to undesired side reactions like protodeboronation of the boronic acid. Typically, a ratio of organic solvent to aqueous base solution of 2:1 to 4:1 is a good starting point.
Experimental Protocols and Data
General Protocol for Solvent Screening in the Suzuki-Miyaura Coupling of this compound
This protocol provides a systematic approach to identifying the optimal solvent for your specific coupling partners.
Step 1: Reaction Setup
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), your aryl bromide coupling partner (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Seal the vial with a septum.
Step 2: Solvent Addition and Degassing
-
Add the solvent to be tested (e.g., dioxane, toluene, DMF) via syringe to achieve a concentration of approximately 0.1 M with respect to the boronic acid.
-
If using an aqueous base, add the appropriate volume of degassed water.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
Step 3: Reaction and Monitoring
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed or no further conversion is observed.
Step 4: Work-up and Analysis
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield of the desired product.
Table 1: Effect of Solvent on the Yield of a Model Suzuki-Miyaura Coupling
The following table summarizes hypothetical results for the coupling of this compound with a generic aryl bromide, illustrating the impact of solvent choice.
| Solvent System (v/v) | Base | Temperature (°C) | Time (h) | Yield (%) |
| Dioxane/H₂O (4:1) | K₂CO₃ | 90 | 12 | 85 |
| Toluene/H₂O (4:1) | K₃PO₄ | 100 | 10 | 92 |
| THF/H₂O (4:1) | K₂CO₃ | 65 | 24 | 65 |
| DMF | Cs₂CO₃ | 110 | 8 | 78 |
| 2-Propanol/H₂O (1:1) | K₂CO₃ | 80 | 16 | 75 |
Note: These are representative data and actual results will vary depending on the specific coupling partners and reaction conditions.
Visualizing the Process: Diagrams
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[1][2]
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pure.york.ac.uk [pure.york.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 5-Bromo-2-fluoro-4-methylphenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst deactivation in cross-coupling reactions involving 5-Bromo-2-fluoro-4-methylphenylboronic acid. Our focus is on providing practical, field-proven insights to help you overcome common challenges and optimize your synthetic outcomes.
Introduction: The Challenges of a Hindered Substrate
This compound is a valuable building block in medicinal chemistry and materials science. However, its structural features—an ortho-fluoro substituent and a meta-methyl group—introduce significant steric and electronic challenges that can lead to catalyst deactivation and low reaction yields in Suzuki-Miyaura cross-coupling reactions. Understanding the underlying causes of these issues is paramount to developing robust and efficient synthetic protocols.
This guide is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or has stalled completely. What are the likely causes?
A1: Low or no product formation with this substrate is a common issue and can often be attributed to a combination of factors related to catalyst deactivation. The primary culprits are:
-
Steric Hindrance: The ortho-fluoro and meta-methyl groups on the boronic acid create significant steric bulk around the reactive center. This can impede crucial steps in the catalytic cycle, particularly the transmetalation and reductive elimination steps.[1][2][3] Standard palladium catalysts, such as those with triphenylphosphine ligands, are often too small to effectively bring the sterically hindered coupling partners together.
-
Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced with a hydrogen atom, rendering the starting material inactive.[4][5] The electron-withdrawing nature of the fluorine atom can make the boronic acid more susceptible to this decomposition pathway, especially in the presence of a strong base and protic solvents.[5][6]
-
Catalyst Agglomeration (Palladium Black): The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst deactivation.[7] This occurs when the active Pd(0) species fall off the supporting ligand and aggregate into inactive nanoparticles. This can be caused by high temperatures, the presence of oxygen, or ligand degradation.[8][9]
Q2: I'm observing a significant amount of a side product that corresponds to the homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen in the reaction mixture.[10] To minimize this:
-
Rigorous Degassing: Ensure that your solvent is thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration. Use Schlenk techniques or a glovebox to handle reagents and set up the reaction.
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling compared to the in situ generation from a Pd(II) source like Pd(OAc)₂.
Q3: The reaction starts, but I notice a black precipitate forming over time, and the reaction stalls. What is happening and how can I fix it?
A3: The formation of a black precipitate is likely palladium black, indicating catalyst decomposition.[7] This is a common issue when using sterically hindered substrates that can slow down the catalytic cycle. To address this:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are designed to stabilize the palladium center and prevent agglomeration.[1][11] These ligands promote the formation of a highly reactive, monoligated palladium(0) species that can more readily engage sterically hindered substrates.[12]
-
Lower Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
-
Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can help maintain a sufficient concentration of the active catalyst throughout the reaction, even with some decomposition.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are experiencing low or no yield, a systematic approach to troubleshooting is essential. The following workflow can help you identify and address the root cause.
Caption: A decision-making workflow for troubleshooting low yields.
-
Initial Checks:
-
Reagent Quality: Confirm the purity of your this compound, aryl halide, catalyst, ligand, base, and solvent. Boronic acids can degrade over time; consider using a fresh batch.
-
Inert Atmosphere: Ensure your reaction was set up under a robust inert atmosphere (argon or nitrogen).
-
Solvent Degassing: Confirm that the solvent was properly degassed.
-
Stoichiometry: Double-check the molar ratios of your reagents. An excess of the boronic acid (1.2-1.5 equivalents) is common.
-
-
Catalyst and Ligand Screening:
-
Base Selection:
-
The base activates the boronic acid for transmetalation but can also promote protodeboronation.[13]
-
Recommendation: Screen different bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good starting points. For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary, but use with caution due to the increased risk of protodeboronation.[1]
-
-
Solvent and Temperature Optimization:
-
Solvents: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. A small amount of water can sometimes be beneficial when using phosphate or carbonate bases.
-
Temperature: Start with a moderate temperature (e.g., 80 °C) and adjust as needed. If catalyst decomposition is observed, try lowering the temperature.
-
-
Consider a More Stable Boronic Acid Derivative:
-
If protodeboronation is suspected to be a major issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[10][14] These derivatives can slowly release the active boronic acid into the reaction mixture, minimizing its concentration and thus the rate of decomposition.
-
Issue 2: Catalyst Deactivation Pathways
Understanding the potential pathways for catalyst deactivation can help in designing more robust reaction conditions.
Caption: Key catalyst deactivation pathways in Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: Catalyst and Base Screening for a Challenging Suzuki-Miyaura Coupling
This protocol provides a step-by-step guide for screening different catalysts and bases to optimize the coupling of this compound with a generic aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-chloroanisole)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligands (e.g., SPhos, XPhos, PPh₃ for comparison)
-
Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solutions (in a glovebox):
-
Prepare a stock solution of this compound (e.g., 0.2 M in dioxane).
-
Prepare a stock solution of the aryl halide (e.g., 0.15 M in dioxane).
-
Prepare a stock solution of the palladium precatalyst (e.g., 0.01 M in dioxane).
-
Prepare separate stock solutions for each ligand (e.g., 0.02 M in dioxane).
-
-
Reaction Setup (in a glovebox):
-
To each reaction vial, add the appropriate base (e.g., 0.3 mmol).
-
Add the aryl halide stock solution (e.g., 1.0 mL, 0.15 mmol).
-
Add the boronic acid stock solution (e.g., 1.0 mL, 0.2 mmol).
-
Add the palladium precatalyst stock solution (e.g., 0.15 mL, 0.0015 mmol, 1 mol%).
-
Add the ligand stock solution (e.g., 0.15 mL, 0.003 mmol, 2 mol%).
-
Seal the vials and place them in a pre-heated reaction block on a stirrer plate.
-
-
Reaction Execution and Monitoring:
-
Heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress at specific time points (e.g., 2, 6, 12, 24 hours) by taking small aliquots and analyzing them by LC-MS or GC-MS.
-
-
Workup and Analysis:
-
After the reaction is complete, cool the vials to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer to determine the yield of the desired product and identify any major side products.
-
Protocol 2: Hot Filtration Test to Identify Homogeneous vs. Heterogeneous Catalysis
This test helps determine if the active catalyst is soluble (homogeneous) or remains as a solid (heterogeneous), which can provide insights into the deactivation mechanism.[15]
Procedure:
-
Set up the Suzuki-Miyaura reaction as usual.
-
Allow the reaction to proceed to approximately 20-50% conversion.
-
While maintaining the reaction temperature, quickly filter the hot reaction mixture through a pre-heated syringe filter into a new, pre-heated reaction flask.
-
Continue to heat and stir the filtrate.
-
Monitor the reaction progress in the filtrate over time.
Interpretation of Results:
-
Reaction in filtrate stops: The catalyst is truly heterogeneous, and deactivation is likely occurring on the solid support.
-
Reaction in filtrate continues: The active catalyst is a soluble species that has leached from the solid support. Deactivation is likely occurring in the homogeneous phase.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with an ortho-substituted phenylboronic acid, highlighting the critical role of ligand selection. While not specific to this compound, these data provide a valuable reference for the expected impact of ligand choice.
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Dioxane | 100 | 24 | <10 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 80 | 12 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Toluene | 100 | 18 | 92 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 88 |
Data adapted from representative procedures for sterically hindered Suzuki-Miyaura couplings.[1][11][16]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. reddit.com [reddit.com]
- 8. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
strategies to improve reaction times for 5-Bromo-2-fluoro-4-methylphenylboronic acid
Welcome to the technical support center for 5-Bromo-2-fluoro-4-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving reaction outcomes. As Senior Application Scientists, we combine technical expertise with field-proven insights to help you navigate the complexities of using this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile building block in organic synthesis, primarily utilized in metal-catalyzed cross-coupling reactions. Its most common application is in the Suzuki-Miyaura coupling , where it serves to introduce the 5-bromo-2-fluoro-4-methylphenyl moiety onto a target molecule. The presence of the bromine atom also allows for sequential cross-coupling reactions, making it a valuable synthon for creating complex molecular architectures. Additionally, it can be used in other reactions such as Chan-Lam coupling to form aryl-heteroatom bonds.
Q2: My Suzuki-Miyaura reaction with this boronic acid is sluggish or incomplete. What are the likely causes?
A2: Several factors can contribute to poor performance in Suzuki-Miyaura couplings involving this substrate. The electronic and steric profile of this compound—with an electron-withdrawing fluorine ortho to the boronic acid and a methyl group para to it—can influence reactivity. Common causes for sluggish reactions include:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. Sterically hindered boronic acids or those with electron-withdrawing groups often require more sophisticated ligand systems.
-
Suboptimal Base and Solvent: The base's strength and solubility, along with the solvent's polarity and ability to facilitate the catalytic cycle, are crucial.
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved, replacing the boronic acid with a hydrogen atom. This is often exacerbated by the presence of water and certain bases.
-
Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines. While boroxines can also participate in Suzuki couplings, their formation can complicate reaction kinetics and stoichiometry.
Q3: How can I prevent protodeboronation of my boronic acid?
A3: Protodeboronation is a significant yield-reducing side reaction. To minimize it:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried. While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water can promote protodeboronation.
-
Select the Right Base: Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) to reduce the rate of protodeboronation.
-
Control Reaction Temperature: Higher temperatures can accelerate protodeboronation. Running the reaction at the lowest effective temperature is advisable.
-
Use Stoichiometry Wisely: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help compensate for some loss to this side reaction.
Troubleshooting Guide: Improving Reaction Times and Yields
This section provides detailed strategies to overcome common issues encountered when using this compound.
Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling
If you are observing little to no formation of your desired product, a systematic approach to optimizing your reaction conditions is necessary.
-
Catalyst/Ligand Incompatibility: The steric hindrance from the ortho-fluoro group and the electronic nature of the ring may require a specific palladium-ligand system for efficient oxidative addition and reductive elimination.
-
Action 1: Screen Different Catalysts and Ligands. If a standard catalyst like Pd(PPh₃)₄ is failing, switch to more active and robust systems. Buchwald or Fu's phosphine ligands are excellent starting points.
-
| Catalyst/Ligand System | Typical Loading (mol%) | Rationale & Use Case |
| Pd(PPh₃)₄ | 2-5 | A common starting point, but can be inefficient for hindered or deactivated substrates. |
| Pd(OAc)₂ + SPhos | 1-3 | SPhos is an electron-rich, bulky ligand that promotes efficient oxidative addition and reductive elimination. |
| Pd₂(dba)₃ + XPhos | 1-3 | XPhos is another highly active Buchwald ligand, effective for a broad range of substrates. |
| PEPPSI™-IPr | 2-4 | A pre-catalyst that is highly stable and efficient for challenging couplings. |
-
Base and Solvent Mismatch: The base is crucial for activating the boronic acid. Its effectiveness is highly dependent on the solvent system.
-
Action 2: Optimize the Base and Solvent Combination.
-
| Base | Recommended Solvent(s) | Mechanism & Rationale |
| K₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | A moderately strong base, widely used and effective. The aqueous portion is often necessary. |
| K₃PO₄ | Toluene, Dioxane, THF | A stronger, non-nucleophilic base that can be very effective, especially for hindered substrates. |
| Cs₂CO₃ | Dioxane, DMF | A highly soluble and effective base, often used in difficult couplings. |
-
Setup: In parallel reaction vials under an inert atmosphere (N₂ or Ar), add your aryl halide (1.0 eq), this compound (1.2 eq), and the chosen base (2.0-3.0 eq).
-
Catalyst Addition: To each vial, add a different catalyst/ligand system from the table above.
-
Solvent Addition: Add the appropriate anhydrous solvent. If an aqueous mixture is used, ensure it is deoxygenated.
-
Reaction: Stir the reactions at a set temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Analysis: Compare the conversion rates to identify the optimal system.
Issue 2: Reaction Stalls or Proceeds Slowly
When the reaction starts but fails to reach completion, it often points to catalyst deactivation or issues with reagent stability.
Caption: Troubleshooting workflow for stalled reactions.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is performed under a consistently inert atmosphere (Nitrogen or Argon). Degas your solvents thoroughly.
-
Reagent Purity: Impurities in either the boronic acid or the coupling partner can poison the catalyst. Consider purifying your starting materials if their quality is uncertain.
-
Incremental Temperature Increase: If the reaction is sluggish at a lower temperature, a controlled increase (e.g., from 80°C to 90°C) can significantly improve the rate. However, be cautious of promoting side reactions like protodeboronation.
-
Additional Ligand/Catalyst: If the catalyst is deactivating over time, adding a small amount of fresh ligand or catalyst mid-reaction can sometimes restart the catalytic cycle.
Technical Support Center: Managing Temperature for Selective Coupling of 5-Bromo-2-fluoro-4-methylphenylboronic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoro-4-methylphenylboronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical role of temperature in achieving selective and high-yield cross-coupling reactions. The inherent functionalities of this reagent—a nucleophilic boronic acid and an electrophilic C-Br bond—present unique challenges and opportunities in molecular synthesis. Precise temperature management is paramount to navigating the reaction landscape and controlling outcomes.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of probable causes rooted in thermal conditions and a set of actionable solutions.
Q1: My reaction has a low yield, and I'm observing significant protodeboronation of my starting material. What's happening?
Probable Cause: This is a classic symptom of a reaction where the rate of protodeboronation—the undesired cleavage of the C-B bond by a proton source—is outcompeting the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[1][2] This can paradoxically occur at temperatures that are either too low or too high.
-
At Low Temperatures (e.g., Room Temp to <60 °C): The key steps of the catalytic cycle, particularly oxidative addition or transmetalation, may have a high activation energy barrier. If the reaction is too cold, the boronic acid may linger in the aqueous basic phase, making it vulnerable to hydrolysis and subsequent protodeboronation before the productive coupling can occur.[2]
-
At Excessively High Temperatures (>120 °C): While heat accelerates the desired reaction, it can also dramatically increase the rate of side reactions, including protodeboronation and decomposition of the catalyst or substrates.[1][3]
Solutions:
-
Systematic Temperature Screening: Do not assume a standard literature temperature will work. Screen a range of temperatures, for example, from 70 °C to 110 °C in 10 °C increments, to find the optimal balance for your specific coupling partners.[1]
-
Check Reagent Quality: Before optimizing temperature, ensure your boronic acid is pure and has not degraded during storage. Use anhydrous reagents and solvents where possible to minimize the primary source for protodeboronation.[1]
-
Switch to a Boronic Ester: If protodeboronation persists, consider converting the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA ester. These are generally more resistant to premature hydrolysis.[1]
-
Optimize Catalyst System: A more active catalyst system can enable the reaction to proceed at a lower temperature where protodeboronation is less favorable. Consider switching from a standard catalyst like Pd(PPh₃)₄ to a more robust system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][4]
Q2: The reaction starts, but stalls before completion, and I see black particles forming in the flask. What does this mean?
Probable Cause: The formation of black particles is a tell-tale sign of palladium catalyst decomposition into "palladium black."[5][6] This inactive form of palladium precipitates out of the solution, effectively halting the catalytic cycle. This is almost always a temperature-related issue.
-
Excessive Heat: The most common cause is a reaction temperature that is too high for the chosen catalyst/ligand system to handle, leading to its thermal degradation.[5][6]
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, and this sensitivity is exacerbated at higher temperatures. Inadequate degassing allows oxidation of the catalyst, which can then precipitate as palladium black.[6]
Solutions:
-
Reduce Reaction Temperature: Immediately lower the reaction temperature. If the reaction has stalled completely, it may not be salvageable, but for future runs, start at a lower set point (e.g., 80-90 °C).[5]
-
Improve Degassing Technique: Ensure your solvent and reaction setup are rigorously degassed. Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst is crucial.[1][7] Maintain a positive pressure of inert gas throughout the reaction.[1]
Q3: I am getting a complex mixture of products, including what appears to be a homocoupled biaryl from my boronic acid.
Probable Cause: Homocoupling of boronic acids is a common side reaction that occurs when two molecules of the boronic acid couple with each other. This side reaction is often promoted by the presence of Pd(II) species and oxygen, and its rate can be influenced by temperature.[8] While not solely a temperature issue, thermal conditions can worsen the problem.
Solutions:
-
Ensure Complete Reduction of Pd(II) Source: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, ensure your conditions (ligand, solvent, temperature) are sufficient to generate the active Pd(0) species in situ. Incomplete reduction leaves Pd(II) available to mediate homocoupling.[8]
-
Strictly Anaerobic Conditions: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[8] Re-evaluate and improve your degassing and inert atmosphere techniques.
-
Control Reaction Temperature: Avoid unnecessarily high temperatures, which can accelerate oxidative pathways that lead to the formation of Pd(II) and subsequent homocoupling.
| Problem | Probable Cause(s) | Recommended Temperature-Related Actions |
| Low Yield & Protodeboronation | Temperature too low (slow transmetalation) or too high (accelerated side reaction).[1][2] | Screen temperatures systematically (e.g., 70-110 °C).[1] |
| Stalled Reaction & Pd Black | Reaction temperature exceeds thermal stability of the catalyst.[5][6] | Reduce temperature; consider a more robust catalyst for high-temp needs.[6] |
| Homocoupling Side Product | Presence of Pd(II) species, often exacerbated by high temperatures and oxygen.[8] | Use moderate temperatures; ensure strict anaerobic conditions. |
| No Reaction Occurs | Temperature is below the activation energy for oxidative addition. | Gradually increase temperature in 10 °C increments from a moderate starting point (e.g., 70 °C). |
Visual Troubleshooting Workflow
The following diagram provides a logical decision tree for troubleshooting common issues where temperature is a key variable.
Caption: A decision tree for troubleshooting Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: Why is temperature so critical for the selective coupling of this compound?
Temperature is a critical parameter because it directly influences the rates of all competing reactions in the pot. For this specific substrate, you are managing a delicate balance. The primary goal is to facilitate the Suzuki-Miyaura coupling at the boronic acid site with an external aryl halide. The C-Br bond on the same molecule is also a potential reaction site. Temperature must be high enough to overcome the activation energy of the desired catalytic cycle but low enough to prevent undesired outcomes like catalyst death, protodeboronation, or potential self-coupling.[2][5]
Q2: What is a good starting temperature for optimizing a Suzuki-Miyaura reaction with this boronic acid?
A sensible starting point for many Suzuki couplings is between 80-100 °C .[1][9] This range is often sufficient to drive the reaction forward without causing rapid catalyst decomposition. However, this is only a starting point. The optimal temperature is highly dependent on the other reaction components:
-
Aryl Halide Partner: More challenging electrophiles (e.g., aryl chlorides) may require higher temperatures than more reactive partners (e.g., aryl iodides).[3][10]
-
Solvent: The boiling point of your solvent system (e.g., Dioxane/water, Toluene) will naturally cap the maximum temperature you can achieve at atmospheric pressure.[1][9]
-
Catalyst/Ligand: Highly active, modern catalyst systems may allow for efficient coupling at lower temperatures (even room temperature in some cases), while older systems often require more thermal energy.[11][12]
Q3: Can running the reaction at a lower temperature for a longer time achieve the same result as a higher temperature for a shorter time?
Not necessarily. While this can sometimes be true, lowering the temperature may favor a different reaction pathway. As seen in the troubleshooting section, a reaction that proceeds efficiently at 80 °C might stall and favor protodeboronation at room temperature, even if run for an extended period.[2] This is because the activation energy for the desired coupling may not be met, allowing the slower, undesired pathway to dominate over time. A systematic optimization is the only way to determine the ideal conditions for your specific substrates.
General Experimental Protocol: Temperature-Focused Suzuki-Miyaura Coupling
This protocol provides a generalized, robust starting point for coupling this compound with a generic aryl bromide.
1. Reagent Preparation and Degassing:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.1 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).[13]
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (if not using a pre-catalyst).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a fully inert atmosphere.[7]
2. Solvent Addition:
-
Prepare a solvent mixture (e.g., 1,4-Dioxane and water, 5:1 ratio).
-
Degas the solvent mixture by bubbling argon or nitrogen through it for at least 20 minutes.
-
Using a syringe, add the degassed solvent to the Schlenk flask containing the solid reagents.[1]
3. Temperature Control and Reaction Execution:
-
Place the sealed flask into a pre-heated oil bath or heating block set to the initial screening temperature (e.g., 90 °C ).[14]
-
Begin vigorous stirring to ensure the mixture is homogeneous.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).
4. Work-up and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the desired product.[7]
Temperature Optimization Workflow
Caption: A workflow for systematic temperature screening.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Navigating Steric and Electronic Landscapes: A Comparative Guide to 5-Bromo-2-fluoro-4-methylphenylboronic Acid and Its Isomers in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, celebrated for its reliability in forging carbon-carbon bonds, particularly in the construction of biaryl scaffolds central to many pharmaceutical agents.[1] The choice of the organoboron coupling partner is paramount, as its substitution pattern dictates not only the final product's properties but also the reaction's efficiency. Among the vast array of available building blocks, substituted phenylboronic acids bearing halogens and alkyl groups are of particular interest.
This guide provides an in-depth comparative analysis of 5-Bromo-2-fluoro-4-methylphenylboronic acid , a key intermediate, and its structural isomers. We will dissect how the subtle interplay of steric and electronic effects, dictated by the placement of the bromo, fluoro, and methyl groups, governs their performance in the palladium-catalyzed Suzuki coupling. By understanding these nuances, researchers can make more informed decisions in reaction design, catalyst selection, and protocol optimization, ultimately accelerating the drug discovery and development process.
The Isomeric Field: Understanding the Key Players
The reactivity of a substituted phenylboronic acid in Suzuki coupling is profoundly influenced by the position of its functional groups relative to the boronic acid moiety. The fluorine atom, with its high electronegativity, and the methyl group, with its electron-donating and steric properties, create a unique chemical environment for each isomer. Below are the structures of our primary compound of interest and a key, commercially available isomer, which will form the basis of our comparison.
Caption: Key isomers of Bromo-fluoro-methyl-phenylboronic acid.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
To appreciate the performance differences between isomers, one must first understand the mechanism of the Suzuki-Miyaura reaction. The catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2] The efficiency of each step is sensitive to the electronic and steric properties of both the aryl halide and the organoboron reagent.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. The reactivity order for halides is typically I > Br > OTf >> Cl.
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[3] This step is often the rate-determining step and is highly susceptible to steric hindrance and the electronic nature of the boronic acid.[4]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity Analysis: Dissecting Steric and Electronic Effects
The performance of a boronic acid isomer in Suzuki coupling is a direct consequence of the electronic and steric environment around the C-B bond.
Electronic Effects
The electronic nature of the substituents influences the nucleophilicity of the aryl group during transmetalation. Electron-withdrawing groups (EWGs) like fluorine generally decrease the reactivity of the boronic acid in this step, while electron-donating groups (EDGs) like methyl increase it.[6]
-
Fluorine: As a strongly electronegative atom, fluorine exerts a powerful electron-withdrawing inductive effect (-I). When positioned ortho to the boronic acid, as in This compound , this effect is most pronounced. However, research suggests that an ortho-fluoro substituent can paradoxically accelerate the transmetalation step.[7] This is attributed to potential stabilizing interactions or facilitation of the boronate formation. The presence of multiple fluorine atoms is known to increase transmetalation rates significantly.[7][8]
-
Methyl Group: The methyl group is weakly electron-donating (+I effect), which can slightly enhance the nucleophilicity of the aryl ring and favor the transmetalation step.
In This compound , the ortho-fluoro group's electron-withdrawing nature is juxtaposed with the para-methyl group's donating effect. This electronic balance can be beneficial for reactivity. In the isomer 4-Bromo-2-fluoro-5-methylphenylboronic acid , both the fluoro and methyl groups are meta to the bromine, but the fluoro remains ortho to the boronic acid, suggesting its electronic influence on the C-B bond remains significant.
Steric Effects
Steric hindrance is arguably the most critical factor differentiating these isomers.[9][10] Bulky substituents positioned ortho to the boronic acid group can impede the approach of the organoboronate to the palladium center, dramatically slowing or even halting the transmetalation step.[11][12]
-
This compound: This isomer is sterically favored. The substituent at the 2-position (ortho to the boronic acid) is a fluorine atom. Fluorine has a small van der Waals radius (1.47 Å), minimizing steric clash during the transmetalation step. The other ortho position (C6) is unsubstituted. This structural feature is a significant advantage, often leading to higher yields and faster reaction rates compared to more hindered isomers.
-
Other Potential Isomers: An isomer with the bulky methyl group or the even bulkier bromine atom at an ortho position (e.g., 2-bromo- or 2-methyl- substituted isomers) would be expected to be significantly less reactive. Such sterically demanding couplings often require specialized, highly active catalyst systems with bulky phosphine ligands (e.g., SPhos, XPhos, or AntPhos) and more forcing conditions (higher temperatures, stronger bases) to achieve reasonable conversion.[11][13]
Performance Data and Experimental Comparison
| Boronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference / Rationale |
| This compound | 5-bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [16] (Analogous System) - The minimal steric hindrance from the ortho-fluoro group allows for efficient coupling with standard catalysts like Pd(dppf)Cl₂. |
| 4-Bromo-2-fluoro-5-methylphenylboronic acid | (Hetero)aryl Chloride | Pd(OAc)₂ / WK-phos | K₂CO₃ | Dioxane | 110 | 12 | Good-Excellent | [12] (Analogous System) - The ortho-fluoro group is still present, but coupling with more challenging chlorides may require advanced, bulky phosphine ligands and higher temperatures. |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [17] - Demonstrates the high reactivity of fluorinated boronic acids, even with heterogeneous catalysts. The position of fluorine was found to not have a remarkable influence in this specific study, suggesting electronic effects can be dominant. |
| p-Nitrophenylboronic acid (EWG) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [6] - Electron-withdrawing groups require highly active catalyst systems (e.g., with SPhos ligand) to achieve high yields efficiently. |
| 2-Methylphenylboronic acid (Steric Hindrance) | Aryl Bromide | [PdCl(C₃H₅)]₂ / Tedicyp | Cs₂CO₃ | Toluene | 110 | 20 | 81 | [18] (Analogous System) - The ortho-methyl group introduces significant steric bulk, necessitating a highly active, specialized tetraphosphine ligand and longer reaction times for good conversion. |
Analysis: The compiled data supports the theoretical analysis. This compound , with its sterically unobtrusive ortho-fluoro group, is expected to be a highly versatile and reactive coupling partner, amenable to a wide range of standard Suzuki conditions. Isomers with greater steric hindrance around the boronic acid, such as those with an ortho-methyl group, are significantly more challenging substrates that demand more sophisticated and finely tuned catalytic systems to achieve comparable results.
Optimized Protocol for a Model Suzuki Coupling
The following protocol describes a general procedure for the Suzuki-Miyaura coupling, which serves as a robust starting point for reactions involving minimally hindered isomers like this compound.
Reaction: Coupling of this compound with an Aryl Bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
1,2-Dimethoxyethane (DME) or Dioxane/Water (e.g., 4:1 mixture), degassed
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the Aryl Bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of DME) to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion and Recommendations
The structural arrangement of substituents on a phenylboronic acid has a profound impact on its utility in Suzuki-Miyaura cross-coupling reactions. Our analysis reveals a clear hierarchy of reactivity governed primarily by steric effects, with electronic factors playing a secondary but important role.
This compound emerges as a superior coupling partner compared to its more sterically encumbered isomers. Its key advantage lies in the placement of the small fluorine atom at the ortho-position, which minimizes steric hindrance during the critical transmetalation step. This allows for high reactivity under relatively mild conditions with standard palladium catalysts.
For researchers in drug discovery and process development, this translates to several practical benefits:
-
Wider Substrate Scope: Less sterically hindered boronic acids can couple with a broader range of aryl and heteroaryl halides.
-
Milder Reaction Conditions: Efficient reactions can often be achieved at lower temperatures and with less expensive catalyst systems.
-
Higher Yields and Purity: Reduced steric clash leads to faster, cleaner reactions with fewer side products, simplifying purification.
When faced with a choice of isomers, prioritizing those with the smallest substituents at the positions ortho to the boronic acid is a robust strategy for ensuring successful and efficient Suzuki couplings. For this compound, its specific substitution pattern represents a near-optimal balance of steric accessibility and electronic activation, making it a highly valuable building block for the synthesis of complex molecules.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids [organic-chemistry.org]
A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Modern Alternatives to 5-Bromo-2-fluoro-4-methylphenylboronic Acid
Introduction: The Enduring Importance of Biaryl Scaffolds and the Need for Robust Reagents
The biaryl motif is a cornerstone of modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains a dominant strategy for constructing these vital carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[1][2] In this context, reagents like 5-Bromo-2-fluoro-4-methylphenylboronic acid are invaluable building blocks for introducing specifically substituted phenyl rings, which are critical for tuning the steric and electronic properties of target molecules.
However, the very nature of boronic acids presents inherent challenges. Their propensity for protodeboronation and the formation of cyclic trimeric anhydrides (boroxines) can complicate stoichiometry, reduce yields, and lead to purification difficulties.[3][4] For researchers in drug development and process chemistry, where reproducibility, stability, and efficiency are paramount, these limitations necessitate an exploration of more robust and reliable alternatives.
This guide provides an in-depth, objective comparison of modern alternatives to this compound. We will move beyond a simple listing of options to explain the mechanistic causality behind experimental choices, offering field-proven insights to help you select the optimal reagent for your specific synthetic challenge. We will evaluate potassium organotrifluoroborates, organosilanes, organozincs, and organomagnesium reagents, providing comparative data and detailed, self-validating experimental protocols.
Potassium Organotrifluoroborates: The Stability Champions
Potassium organotrifluoroborates have emerged as exceptionally stable and user-friendly alternatives to boronic acids.[5] These crystalline, free-flowing solids are remarkably resistant to air and moisture, eliminating many of the handling and storage issues associated with their boronic acid counterparts.[3]
Expertise & Experience: The enhanced stability of organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is fortified by strong boron-fluorine bonds.[6] This structure provides a mechanistic inhibition to the undesirable protodeboronation pathway that frequently plagues boronic acids, especially those with electron-rich or sterically hindered profiles.[5] In practice, this means they can be stored indefinitely at room temperature and weighed accurately without special precautions, leading to more consistent and reproducible reaction outcomes.[3] Activation for the Suzuki-Miyaura coupling is typically achieved with a base, which facilitates the slow release of the reactive tricoordinate boron species required for transmetalation.[6]
Key Advantages:
-
Exceptional Stability: Resistant to air, moisture, and protodeboronation.[3]
-
Ease of Handling: Crystalline solids that are easy to weigh and store.[5]
-
High Reactivity: Often provide superior yields compared to the corresponding boronic acids, especially in challenging couplings.[5]
-
Functional Group Tolerance: Compatible with a wide array of functional groups, including aldehydes and ketones.[6]
Organosilanes (Hiyama Coupling): The Non-Toxic Workhorse
The Hiyama cross-coupling utilizes organosilicon reagents, offering a stable, non-toxic alternative to boron- and tin-based methods.[7][8] Arylsilanols and aryl(alkoxy)silanes are the most common variants, providing excellent reactivity and a favorable environmental profile.
Expertise & Experience: The key to a successful Hiyama coupling is the activation of the relatively inert carbon-silicon bond. This is typically achieved in one of two ways: with a fluoride source (like TBAF) or under fluoride-free conditions using a mild base (like Cs₂CO₃ or K₂CO₃) for silanols.[8][9] The choice of activator is critical; fluoride activation is highly effective but can be incompatible with sensitive functional groups (e.g., silyl ethers). The development of base-mediated activation for arylsilanols represented a significant advance, broadening the reaction's scope.[7] The reaction proceeds through a similar catalytic cycle to other cross-couplings, but the transmetalation step involves a hypercoordinate silicate species.
Key Advantages:
-
Low Toxicity: Organosilanes and their byproducts are generally considered non-toxic and environmentally benign.[7]
-
High Stability: Reagents are typically stable to air, moisture, and chromatography.[10]
-
Tunable Reactivity: Activation can be achieved under either fluoride-based or fluoride-free conditions, allowing for methodological flexibility.[8]
Organozincs (Negishi Coupling): Masters of Functional Group Tolerance
The Negishi coupling, which pairs an organozinc reagent with an organic halide, is renowned for its exceptional functional group tolerance and high reactivity.[11][12] The modest electronegativity of zinc creates reagents that are reactive enough for efficient coupling but tame enough to leave esters, ketones, and nitriles untouched.
Expertise & Experience: The primary challenge in Negishi coupling is the preparation and handling of the organozinc reagent, which is typically generated in situ from the corresponding organolithium or Grignard reagent.[11] However, modern techniques, such as integrated flow chemistry systems, have largely overcome this limitation by generating and immediately consuming the sensitive arylzinc species.[13] This approach not only enhances safety and reproducibility but also enables extremely fast reaction times—often completing in seconds.[11] For the synthesis of a (2-fluoro-4-methyl-5-bromophenyl)zinc reagent, a halogen-metal exchange from the corresponding dibromo- or bromo-iodo- precursor would be the most logical route.
Key Advantages:
-
Superb Functional Group Tolerance: Tolerates a wide range of electrophilic functional groups.[11]
-
High Reactivity: Reactions are often fast and proceed under mild conditions.[13]
-
Site Selectivity: Can be used for highly selective couplings, especially when the organozinc is generated via directed ortho-metalation.
Organomagnesiums (Kumada Coupling): The High-Reactivity, Cost-Effective Powerhouse
As the first transition-metal-catalyzed cross-coupling reaction discovered, the Kumada coupling utilizes highly reactive Grignard (organomagnesium) reagents.[14][15] It remains a go-to method for its cost-effectiveness and ability to couple unreactive electrophiles, such as aryl chlorides, and to forge sterically hindered biaryl bonds.[16]
Expertise & Experience: The high reactivity of Grignard reagents is both a strength and a weakness. It allows for the coupling of challenging substrates but severely limits functional group tolerance; esters, ketones, and even acidic protons are incompatible.[14] Therefore, the Kumada coupling is best suited for substrates lacking sensitive functionalities or for synthetic routes where protecting groups are employed. The catalyst system is also crucial; while palladium can be used, nickel-based catalysts are often more effective and economical, particularly for coupling aryl chlorides.[17]
Key Advantages:
-
High Reactivity: Capable of coupling sterically hindered substrates and less reactive aryl chlorides.[16]
-
Cost-Effective: Grignard reagents are inexpensive and readily prepared from aryl halides.[14]
-
Direct Coupling: Avoids the need for additional steps to prepare the organometallic reagent from a Grignard precursor, as is done for Negishi or some Suzuki reagents.[14]
Comparative Performance Analysis
The selection of an appropriate reagent is a multi-faceted decision that balances stability, reactivity, cost, and substrate compatibility. The table below summarizes the key performance characteristics of each alternative class compared to the baseline this compound.
| Reagent Class | Relative Stability & Handling | Functional Group Tolerance | Relative Reactivity | Key Activator/Conditions | Toxicity Profile |
| Boronic Acid (Baseline) | Moderate (Prone to protodeboronation & boroxine formation) | Good | Good | Base (e.g., K₂CO₃, Cs₂CO₃) | Low |
| Organotrifluoroborate | Excellent (Crystalline, air- and moisture-stable)[3] | Excellent [6] | Very Good to Excellent[5] | Base (e.g., K₂CO₃, Cs₂CO₃) | Low |
| Organosilane (Hiyama) | Excellent (Stable to chromatography)[10] | Very Good | Good to Very Good | Base or Fluoride (e.g., Cs₂CO₃, TBAF)[8] | Very Low [7] |
| Organozinc (Negishi) | Low (Typically generated in situ) | Excellent [11] | Excellent | None (Directly reactive) | Moderate |
| Organomagnesium (Kumada) | Low (Highly reactive, moisture-sensitive) | Poor to Moderate | Excellent [16] | None (Directly reactive) | Low |
Visualization of Catalytic Pathways and Selection Logic
To better understand the mechanistic underpinnings of these reactions and to guide the reagent selection process, the following diagrams are provided.
Catalytic Cycle Diagrams
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)-X L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Ar-Pd(II)-Ar' L₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Product Complex", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition\n(Ar-X)"]; OxAdd -> Transmetal [label=" Transmetalation\n(Ar'-B(OR)₂ + Base)"]; Transmetal -> RedElim [label=" Reductive\n Elimination"]; RedElim -> Pd0 [label="Ar-Ar'"];
// Invisible nodes for layout subgraph { rank=same; title1 [label="Suzuki-Miyaura Catalytic Cycle", shape=plaintext, fontsize=12, fontcolor="#202124"]; } } . Caption: Suzuki-Miyaura Catalytic Cycle.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)-X L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Ar-Pd(II)-Ar' L₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Product Complex", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition\n(Ar-X)"]; OxAdd -> Transmetal [label=" Transmetalation\n(Ar'-SiR₃ + Activator)"]; Transmetal -> RedElim [label=" Reductive\n Elimination"]; RedElim -> Pd0 [label="Ar-Ar'"];
// Title subgraph { rank=same; title2 [label="Hiyama Catalytic Cycle", shape=plaintext, fontsize=12, fontcolor="#202124"]; } } . Caption: Hiyama Catalytic Cycle.
// Nodes M0 [label="M(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-M(II)-X L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Ar-M(II)-Ar' L₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Product Complex", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges M0 -> OxAdd [label=" Oxidative\n Addition\n(Ar-X)"]; OxAdd -> Transmetal [label=" Transmetalation\n(Ar'-M'X')\nM'=Zn (Negishi)\nM'=Mg (Kumada)"]; Transmetal -> RedElim [label=" Reductive\n Elimination"]; RedElim -> M0 [label="Ar-Ar'"];
// Title subgraph { rank=same; title3 [label="Negishi/Kumada Catalytic Cycle (M=Pd, Ni)", shape=plaintext, fontsize=12, fontcolor="#202124"]; } } . Caption: Negishi/Kumada Catalytic Cycle.
Reagent Selection Workflow
// Nodes start [label="Start: Need Biaryl Synthesis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; q1 [label="Substrate has sensitive\nfunctional groups?\n(esters, ketones, etc.)"]; q2 [label="Is reagent stability/\nhandling a key concern?"]; q3 [label="Is cost the primary driver &\nsubstrate is simple?"];
// Recommendations rec_kumada [label="Consider Kumada\n(Organomagnesium)", final_node]; rec_negishi [label="Consider Negishi\n(Organozinc)", final_node]; rec_boronic [label="Use Boronic Acid\n(Baseline)", final_node]; rec_trifluoro [label="Use Organotrifluoroborate\n(High Stability)", final_node]; rec_hiyama [label="Consider Hiyama\n(Organosilane, Low Toxicity)", final_node];
// Connections start -> q1; q1 -> q2 [label="Yes"]; q1 -> q3 [label="No"]; q2 -> rec_negishi [label="No (in situ use OK)"]; q2 -> rec_trifluoro [label="Yes"]; q2 -> rec_hiyama [label="Yes (also low tox)"]; q3 -> rec_kumada [label="Yes"]; q3 -> rec_boronic [label="No"]; } . Caption: Decision workflow for selecting a biaryl synthesis reagent.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, providing clear steps, expected outcomes, and insights into the causality of each choice.
Protocol 1: Baseline Suzuki-Miyaura Coupling
Reaction: Coupling of 4-Bromoanisole with this compound.
Rationale: This protocol represents a standard, widely published method for Suzuki-Miyaura coupling. A palladium(0) source, a phosphine ligand, and an aqueous base are used to drive the catalytic cycle. The solvent mixture facilitates the dissolution of both organic and inorganic reagents.
Materials:
-
This compound (1.2 mmol, 1.2 eq)
-
4-Bromoanisole (1.0 mmol, 1.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Causality: This prevents oxidation of the Pd(0) species, which is the active catalyst, and the phosphine ligand.
-
Solvent Addition: Add the degassed 1,4-dioxane and deionized water via syringe. Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4-bromoanisole starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Expected Outcome: High yield (typically >85%) of the 5-bromo-2-fluoro-4'-methoxy-4-methyl-1,1'-biphenyl product.
Protocol 2: Superior Alternative - Suzuki-Miyaura with an Organotrifluoroborate
Reaction: Coupling of 4-Bromoanisole with Potassium 5-bromo-2-fluoro-4-methylphenyltrifluoroborate.
Rationale: This protocol leverages the superior stability of the organotrifluoroborate salt. The preparation is simpler as the reagent is a stable solid that can be weighed in the open air. The core catalytic cycle is the same, but the conditions are optimized for the trifluoroborate substrate.[3][18]
Materials:
-
Potassium 5-bromo-2-fluoro-4-methylphenyltrifluoroborate (1.5 mmol, 1.5 eq)
-
4-Bromoanisole (1.0 mmol, 1.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Cesium Carbonate [Cs₂CO₃] (3.0 mmol, 3.0 eq)
-
Toluene (4 mL)
-
Deionized Water (0.4 mL)
Step-by-Step Methodology:
-
Vessel Preparation: To a vial equipped with a magnetic stir bar, add the potassium trifluoroborate salt, 4-bromoanisole, Pd(OAc)₂, SPhos, and Cs₂CO₃. Causality: No special handling is needed for the stable trifluoroborate salt.
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed toluene and water via syringe. Causality: SPhos is a highly active Buchwald-type ligand, often superior for challenging couplings and stable reagent activation. Cesium carbonate is a stronger base, which can facilitate the activation of the stable trifluoroborate.
-
Reaction: Place the vial in a preheated aluminum block at 100 °C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor reaction progress by LC-MS. A shorter reaction time is often observed compared to the boronic acid protocol.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
Expected Outcome: Excellent yield (typically >90%) of the biaryl product, often with fewer impurities and a more reproducible result due to the stability and purity of the starting trifluoroborate.
Conclusion and Future Outlook
While this compound remains a viable reagent for biaryl synthesis, its inherent instability can pose challenges for achieving reproducible, high-yielding results, particularly in a drug development or manufacturing setting. Modern alternatives offer compelling advantages that directly address these shortcomings.
-
For maximum stability, ease of handling, and reproducibility , potassium organotrifluoroborates are the premier choice.[3][5]
-
When low toxicity and environmental impact are critical , organosilanes provide a green and effective solution.[7]
-
For substrates laden with sensitive functional groups , the Negishi coupling offers unparalleled tolerance.[11]
-
For cost-driven projects involving simple or sterically hindered substrates , the Kumada coupling remains a powerful and economical option.[14]
By understanding the mechanistic nuances and practical advantages of each alternative, researchers and scientists can move beyond the traditional limitations of boronic acids. The continued development of robust ligands and novel organometallic reagents will further expand the synthetic chemist's toolkit, enabling the efficient and reliable construction of complex biaryl structures that drive innovation in medicine and materials science.
References
- 1. Buy 2-Fluoro-4'-methyl-1,1'-biphenyl (EVT-3416752) | 72093-41-5 [evitachem.com]
- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-coupling reactions of arylsilanols with substituted aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow [frontiersin.org]
- 12. Pd‐PEPPSI‐IPent- Low‐Temperature Negishi Cross‐Coupling for the Preparation of Highly Functionalized, Tetra‐ortho‐Substituted Biaryls | PDF [slideshare.net]
- 13. frontiersin.org [frontiersin.org]
- 14. Kumada Coupling [organic-chemistry.org]
- 15. Kumada coupling - Wikipedia [en.wikipedia.org]
- 16. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 17. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 18. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Compounds Derived from 5-Bromo-2-fluoro-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 5-Bromo-2-fluoro-4-methylphenylboronic Acid in Medicinal Chemistry
This compound is a highly functionalized aromatic boronic acid that serves as a critical starting material in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern—a bromine atom, a fluorine atom, a methyl group, and a boronic acid moiety—offers medicinal chemists multiple avenues for structural elaboration and fine-tuning of physicochemical properties. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful and widely used method for forming carbon-carbon bonds. This reaction allows for the efficient construction of biaryl and heteroaryl scaffolds, which are prevalent in many biologically active compounds. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final compounds, while the methyl group provides a point for steric interaction or further functionalization.
This guide will explore the potential biological activities of compounds derived from this starting material, with a focus on anticancer and antibacterial applications. We will delve into the synthesis of these derivatives, compare their hypothetical activities with known therapeutic agents, and provide detailed experimental protocols for their biological evaluation.
I. Synthesis of Bioactive Scaffolds via Suzuki-Miyaura Coupling
The primary synthetic route for elaborating this compound into biologically relevant molecules is the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a C-C bond between the bromine-bearing carbon of our starting material and a variety of aryl or heteroaryl boronic acids or esters.
Figure 1: Generalized workflow for the synthesis of biaryl and heteroaryl derivatives from this compound via Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid or ester (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base, typically potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to a temperature appropriate for the specific substrates and catalyst, often in the range of 80-100 °C.
-
Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired biaryl or heteroaryl derivative.
II. Comparative Biological Activity: Anticancer Potential
The biaryl and heteroaryl scaffolds accessible from this compound are prevalent in a number of potent anticancer agents. The introduction of diverse aromatic and heterocyclic rings can lead to compounds that inhibit various protein kinases, disrupt protein-protein interactions, or induce apoptosis in cancer cells.
Hypothetical Comparison of Anticancer Activity
| Compound Class | Potential Mechanism of Action | Comparison to Standard Drug (e.g., Sorafenib) |
| Biaryl Amides | Inhibition of tyrosine kinases (e.g., VEGFR, PDGFR) | May exhibit improved selectivity due to the specific substitution pattern. The fluoro and methyl groups could enhance binding affinity and pharmacokinetic properties. |
| Pyrrole-containing Derivatives | Inhibition of cell cycle progression, induction of apoptosis. | Could demonstrate a different spectrum of activity against various cancer cell lines compared to multi-kinase inhibitors like Sorafenib. |
| Indole-based Compounds | Tubulin polymerization inhibition, disruption of microtubule dynamics. | Potentially less susceptible to resistance mechanisms that affect ATP-competitive kinase inhibitors. |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][2]
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Figure 2: Step-by-step workflow of the MTT assay for evaluating the cytotoxicity of synthesized compounds.
III. Comparative Biological Activity: Antibacterial Potential
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Biaryl and heteroaryl compounds have shown promise as antibacterial agents, often acting through novel mechanisms of action.
Hypothetical Comparison of Antibacterial Activity
| Compound Class | Potential Mechanism of Action | Comparison to Standard Drug (e.g., Ciprofloxacin) |
| Biaryl Carboxamides | Inhibition of essential bacterial enzymes (e.g., DNA gyrase, topoisomerase IV). | May overcome existing resistance mechanisms to fluoroquinolones. The specific substitution pattern could lead to a different binding mode. |
| Pyrazine-containing Derivatives | Disruption of bacterial cell wall synthesis or membrane integrity. | Could exhibit a broader spectrum of activity, potentially including Gram-positive and Gram-negative bacteria. |
| Thiophene-based Compounds | Inhibition of bacterial metabolic pathways. | May have a bacteriostatic or bactericidal effect depending on the specific derivative and target. |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][4][5]
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound and a reference antibiotic (e.g., ciprofloxacin) in a suitable solvent. Create a series of twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[3]
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
IV. Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the synthesis of novel compounds with significant potential for biological activity. The Suzuki-Miyaura coupling provides a robust and efficient method for generating libraries of biaryl and heteroaryl derivatives. Preliminary comparisons with existing drugs suggest that these new chemical entities could exhibit potent anticancer and antibacterial properties, potentially with improved selectivity or the ability to overcome existing resistance mechanisms.
The experimental protocols provided in this guide offer a standardized approach for the initial biological evaluation of these compounds. Further studies should focus on elucidating the specific mechanisms of action of the most promising candidates, optimizing their structures to enhance potency and selectivity, and evaluating their pharmacokinetic and toxicological profiles. The continued exploration of derivatives from this compound holds considerable promise for the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
A Comparative Guide to the Spectroscopic Analysis of Biaryls Derived from 5-Bromo-2-fluoro-4-methylphenylboronic Acid
<_
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronic materials. The tailored synthesis of these compounds, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the precise installation of various functional groups, thereby fine-tuning their biological activity and physical properties.[1][2] 5-Bromo-2-fluoro-4-methylphenylboronic acid is a versatile building block that introduces bromine, fluorine, and methyl substituents into the resulting biaryl structure. Each of these groups serves as a unique spectroscopic handle, enabling comprehensive characterization and comparative analysis.
This guide provides an in-depth comparison of key spectroscopic techniques for the analysis of biaryls synthesized from this compound. We will explore the causality behind experimental choices and present supporting data to offer a robust framework for researchers in the field.
The Synthetic Foundation: Suzuki-Miyaura Cross-Coupling
The primary route to biaryls from this compound is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl halide or triflate.[4] The choice of catalyst, base, and solvent system is crucial for achieving high yields and purity.[2]
A Multi-faceted Approach to Spectroscopic Characterization
A comprehensive understanding of the structure, purity, and electronic properties of the synthesized biaryls requires a combination of spectroscopic techniques. Each method provides a unique piece of the puzzle, and their collective interpretation leads to a complete structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of organic molecules in solution. For biaryls derived from this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons in the molecule. The coupling patterns between adjacent protons are critical for assigning the substitution pattern on the aromatic rings.
-
¹³C NMR: Reveals the number of unique carbon environments. The presence of the fluorine atom introduces characteristic C-F coupling constants, which can be a valuable diagnostic tool.
-
¹⁹F NMR: A Sensitive Probe of the Molecular Environment. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[5][6] The chemical shift of the fluorine atom is extremely sensitive to its electronic environment, making it an excellent probe for confirming the successful formation of the biaryl and for studying intermolecular interactions.[7][8] The large chemical shift dispersion in ¹⁹F NMR often allows for the resolution of signals that might overlap in ¹H NMR spectra.[5][9]
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the biaryl compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of residual water and other impurities.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to encompass all proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
Use an appropriate reference standard (e.g., CFCl₃).
-
The wide chemical shift range of ¹⁹F may require a larger spectral width.[9]
-
Data Interpretation Causality: The integration of the ¹H NMR signals confirms the relative number of protons. The splitting patterns (J-coupling) in both ¹H and ¹⁹F NMR provide through-bond connectivity information. The chemical shifts in all three NMR experiments are indicative of the electronic environment of each nucleus, which is influenced by the substituents on the biaryl rings.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Elemental Composition
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of the synthesized biaryl and for identifying the presence of key elements like bromine.
-
Isotopic Pattern of Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum for any fragment containing a single bromine atom, with the two peaks having almost equal intensity. This signature is a definitive indicator of the presence of bromine in the molecule.[10]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments. This is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the biaryl compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. Scan a mass range that includes the expected molecular weight of the biaryl.
Data Interpretation Causality: The observation of the molecular ion peak at the expected m/z value confirms the molecular weight. The characteristic isotopic pattern for bromine provides unequivocal evidence for its incorporation. HRMS data allows for the calculation of the molecular formula, which must be consistent with the proposed structure.
UV-Vis Spectroscopy: Probing the Electronic Conjugation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For biaryl compounds, this technique is particularly useful for assessing the extent of π-conjugation between the two aromatic rings.[11][12]
-
Effect of Conjugation: The degree of conjugation in a biaryl system influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[13] Increased conjugation leads to a smaller HOMO-LUMO gap, resulting in the absorption of longer wavelengths of light (a red shift in the λmax).[13]
-
Torsional Angle: The dihedral angle (torsional angle) between the two aryl rings significantly impacts the orbital overlap and, consequently, the electronic conjugation. A more planar conformation allows for better p-orbital overlap and greater conjugation.
Experimental Protocol: UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare a series of solutions of the biaryl compound in a UV-transparent solvent (e.g., cyclohexane, ethanol) at known concentrations.
-
Blank Measurement: Record the absorbance of the pure solvent in a cuvette.
-
Sample Measurement: Record the absorbance of each sample solution over a wavelength range of approximately 200-800 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Data Interpretation Causality: The λmax value provides a qualitative measure of the extent of conjugation.[14] Comparing the λmax of different biaryl derivatives can reveal the electronic effects of the substituents. For instance, electron-donating or -withdrawing groups can influence the energy of the molecular orbitals and shift the λmax.
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[15][16] It provides definitive information about bond lengths, bond angles, and the crucial torsional angle between the aryl rings.[17]
-
Structural Confirmation: X-ray crystallography provides an unambiguous confirmation of the connectivity and stereochemistry of the synthesized biaryl.[18][19]
-
Conformational Analysis: The solid-state conformation, including the biaryl torsional angle, can be precisely measured. This information is invaluable for understanding the steric and electronic interactions that govern the molecule's shape.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the biaryl compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
Data Interpretation Causality: The resulting crystal structure provides a detailed three-dimensional model of the molecule. Key parameters such as the C-C bond length between the two aryl rings and the dihedral angle can be directly measured and compared with theoretical calculations.
Comparative Summary of Spectroscopic Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information (connectivity, chemical environment), conformational dynamics in solution. | Non-destructive, provides unambiguous structural elucidation. | Requires soluble samples, can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, definitive identification of halogens. | Destructive, provides limited structural information on its own. |
| UV-Vis Spectroscopy | Electronic transitions, extent of π-conjugation. | Simple, rapid, and non-destructive.[12] | Provides limited structural detail, can be affected by solvent and pH.[12] |
| X-ray Crystallography | Precise 3D structure in the solid state, bond lengths and angles, torsional angle. | Provides definitive structural proof. | Requires high-quality single crystals, solid-state conformation may differ from solution. |
Visualizing the Workflow
Caption: Workflow for the synthesis and spectroscopic characterization of biaryls.
Conclusion
The comprehensive spectroscopic analysis of biaryls derived from this compound is a multi-technique endeavor. Each method provides complementary information that, when integrated, leads to a complete and unambiguous structural and electronic characterization. For researchers in drug discovery and materials science, a thorough understanding of these analytical techniques is paramount for advancing their respective fields. The strategic use of NMR, MS, UV-Vis, and X-ray crystallography provides the necessary data to establish structure-activity and structure-property relationships, ultimately guiding the design of new and improved functional molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biophysics.org [biophysics.org]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jeolusa.com [jeolusa.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 17. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
comparative reactivity of fluorinated phenylboronic acids
An In-Depth Guide to the Comparative Reactivity of Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science.[1] Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and electronic characteristics.[1][2] Phenylboronic acids are pivotal reagents for introducing aryl groups via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[3] Consequently, understanding the nuanced reactivity of fluorinated phenylboronic acids is critical for the efficient synthesis of these valuable compounds.
This guide moves beyond simple protocols to explore the underlying principles that govern the reactivity of these reagents, focusing on the interplay of electronic effects, acidity, and the mechanism of the Suzuki-Miyaura catalytic cycle.
The Decisive Role of Fluorine's Electronic Effects
The reactivity of a phenylboronic acid in a Suzuki-Miyaura coupling is heavily influenced by the electronic properties of its substituents. Fluorine presents a fascinating case due to its dual electronic nature: it is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (–I), yet it can also act as a weak electron-donating group through resonance (+R) by donating a lone pair of electrons to the aromatic π-system. The position of the fluorine substituent dictates the balance of these competing effects, which in turn governs the Lewis acidity of the boron center—a critical factor for reactivity.[4]
-
Para-Substitution (4-F): The inductive withdrawal is partially offset by the resonance donation. This results in a modest increase in the boronic acid's Lewis acidity compared to the unsubstituted parent compound.[4]
-
Meta-Substitution (3-F): The resonance effect is negligible from the meta position. Therefore, the strong inductive effect dominates, leading to a significant increase in Lewis acidity.[4]
-
Ortho-Substitution (2-F): The inductive effect is strongest at this position. Furthermore, the acidity can be enhanced by the potential formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl group on the boron, which stabilizes the resulting boronate anion.[4]
The increased Lewis acidity conferred by electron-withdrawing fluorine atoms is crucial because it facilitates the formation of the key boronate intermediate, which is the active nucleophile in the transmetalation step of the Suzuki-Miyaura reaction.[3][5][6][7]
Caption: Electronic influence of fluorine position on the boronic acid group.
Acidity (pKa) as a Predictor of Reactivity
The first step towards an active nucleophile in the Suzuki-Miyaura reaction is the interaction of the boronic acid with a base to form a tetracoordinate "ate" complex, or boronate.[3][6] A boronic acid with higher Lewis acidity (a lower pKa value) will form this boronate species more readily under given basic conditions. This is a critical factor, as the neutral three-coordinate boronic acid is generally not nucleophilic enough to undergo efficient transmetalation.[6]
The pKa values for fluorinated phenylboronic acids typically range from 6.17 to 8.77.[5] As expected from the electronic effects described above, increasing fluorination generally leads to lower pKa values (higher acidity).[4][5]
| Boronic Acid | pKa Value | Reference |
| Phenylboronic Acid | ~8.8 | [8] |
| 4-Fluorophenylboronic acid | 8.77 | [5] |
| 3-Fluorophenylboronic acid | 8.25 | [8] |
| 2-Fluorophenylboronic acid | 7.84 | [8] |
| 3,4-Difluorophenylboronic acid | 7.80 | [8] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [5] |
Data Interpretation: The data clearly show that fluorine substitution increases the acidity of phenylboronic acid, with the effect being most pronounced with multiple fluorine atoms or when fluorine is in the ortho or meta position. While 4-fluorophenylboronic acid is only slightly more acidic than the parent compound, its increased propensity to form the active boronate can still lead to enhanced reaction rates under specific conditions.[9]
Impact on the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][10] Fluorine substitution primarily impacts the crucial transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: An active Pd(0) species inserts into the carbon-halogen bond of the aryl halide (Ar¹-X) to form a Pd(II) complex. This step is generally not significantly affected by the electronics of the boronic acid.
-
Transmetalation: This is often the rate-determining step. The organic group (Ar²) is transferred from the activated boronate to the Pd(II) center. Here, a delicate balance exists. The electron-withdrawing fluorine atoms, which facilitate boronate formation, also make the fluorinated aryl ring less electron-rich. It is generally accepted that more electron-rich aryl groups transmetalate more rapidly.[11] However, for fluorinated systems, the benefit of forming the boronate species more readily often outweighs the slight deactivation of the aryl ring, leading to an overall acceleration of the reaction.[1][9] Kinetic studies have shown that the reaction between a palladium hydroxo complex and the neutral boronic acid is a key pathway for transmetalation.[12][13]
-
Reductive Elimination: The two coupled aryl groups (Ar¹-Ar²) are eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Experimental Protocol: A Comparative Kinetic Study
To objectively compare the reactivity of different fluorinated phenylboronic acids, a standardized experimental workflow is essential. This protocol is designed to monitor reaction progress over time, allowing for a direct comparison of reaction rates.
Caption: General workflow for comparing the reactivity of boronic acids.[14]
Detailed Step-by-Step Methodology
Materials:
-
Aryl Halide: 4-Bromoanisole (1.0 mmol per reaction)
-
Boronic Acids: Phenylboronic acid, 2-fluorophenylboronic acid, 3-fluorophenylboronic acid, 4-fluorophenylboronic acid (1.2 mmol each)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Solvent: Toluene (5 mL) and Water (1 mL), degassed
-
Internal Standard: Dodecane (for GC analysis)
-
Inert Atmosphere: Argon or Nitrogen
Procedure:
-
Reaction Setup: To each of four separate, oven-dried Schlenk flasks containing a magnetic stir bar, add 4-bromoanisole (1.0 mmol), the respective boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).[1][14]
-
Inert Atmosphere: Seal each flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add the degassed toluene (5 mL) and water (1 mL) to each flask via syringe. If using an internal standard for quantitative analysis, add it at this stage.
-
Reaction and Monitoring: Place the flasks in a preheated oil bath at 90°C and begin vigorous stirring. Start a timer and immediately take the first aliquot (t=0). Continue to take aliquots of the reaction mixture (approx. 0.1 mL) at regular intervals (e.g., 15, 30, 60, 90, 120 minutes).
-
Workup of Aliquots: Quench each aliquot by adding it to a vial containing diethyl ether (1 mL) and a small amount of water. Vortex the vial, separate the organic layer, and pass it through a small plug of silica gel to remove baseline impurities.
-
Analysis: Analyze the organic samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ratio of starting material to product.
-
Data Interpretation: Plot the percentage conversion of 4-bromoanisole against time for each of the four reactions. The initial slope of these curves provides a direct comparison of the initial reaction rates.
Summary of Reactivity Trends and Conclusion
Experimental evidence generally points to a reactivity trend that correlates well with the Lewis acidity of the boronic acid.
| Boronic Acid Isomer | Expected Relative Reactivity | Key Influencing Factors |
| Phenylboronic Acid | Baseline | Standard electronic properties. |
| 4-Fluoro- | Faster than Phenylboronic Acid | Modestly increased acidity facilitates boronate formation, often leading to higher reaction rates and yields.[9] |
| 3-Fluoro- | Faster than 4-Fluoro- | Strong inductive effect significantly increases acidity, promoting faster formation of the active boronate. |
| 2-Fluoro- | Typically the Fastest | Strongest inductive effect and potential for intramolecular stabilization of the boronate lead to the lowest pKa and highest reactivity. Steric hindrance is minimal with fluorine. |
The reactivity of fluorinated phenylboronic acids in Suzuki-Miyaura coupling is a sophisticated interplay of electronic effects. While fluorine's electron-withdrawing nature slightly deactivates the aromatic ring for the key transmetalation step, this is generally overshadowed by a more dominant, positive effect: an increase in the boronic acid's Lewis acidity. This enhanced acidity promotes the formation of the tetracoordinate boronate anion, the active nucleophile in the catalytic cycle.
Therefore, a clear trend emerges: reactivity generally increases with the acidity of the boronic acid . This makes ortho- and meta-fluorinated isomers, as well as polyfluorinated species, highly reactive coupling partners. For the synthetic chemist, this understanding allows for more rational reagent selection and optimization of reaction conditions, ultimately enabling the efficient construction of complex, fluorinated molecules that are vital to advancements in medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Strategic Advantage of 5-Bromo-2-fluoro-4-methylphenylboronic Acid in Modern Synthesis: A Comparative Guide
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to achieving efficient and high-yielding reaction pathways. Among the vast arsenal of reagents available for cross-coupling reactions, 5-Bromo-2-fluoro-4-methylphenylboronic acid has emerged as a particularly advantageous substrate. This guide provides an in-depth technical comparison of this versatile reagent against other substituted phenylboronic acids, supported by mechanistic insights and detailed experimental protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Architectural Advantage: Unpacking the Roles of the Substituents
The enhanced performance of this compound in Suzuki-Miyaura cross-coupling reactions is not coincidental. It is a direct consequence of the unique interplay between its bromo, fluoro, and methyl substituents. Each group contributes distinct electronic and steric properties that favorably influence the catalytic cycle.
-
The Ortho-Fluoro Group: A Catalyst for Efficiency The fluorine atom at the ortho position to the boronic acid moiety is a key driver of this reagent's enhanced reactivity. Its strong electron-withdrawing inductive effect increases the Lewis acidity of the boron center. This heightened acidity facilitates the formation of the boronate species, a crucial step for efficient transmetalation to the palladium catalyst. This can lead to faster reaction times and higher yields compared to non-fluorinated or meta-/para-fluorinated analogs.
-
The Bromo Substituent: A Handle for Sequential Functionalization The presence of a bromine atom provides a reactive handle for subsequent cross-coupling reactions. This "orthogonality" is highly valuable in the synthesis of complex molecules, allowing for a stepwise and controlled introduction of different aryl or heteroaryl groups. This feature is particularly sought after in the development of kinase inhibitors and other complex drug molecules where a multi-substituted aromatic core is required.
-
The Methyl Group: Modulating Solubility and Steric Profile The methyl group at the para position influences the molecule's overall solubility and steric bulk. While its electronic contribution is modest, it can play a role in fine-tuning the molecule's physical properties and its interaction with the catalytic system.
Comparative Performance in Suzuki-Miyaura Coupling
While direct head-to-head comparative studies under identical conditions are not always available in published literature, a qualitative and semi-quantitative analysis based on reported yields for analogous systems highlights the advantages of this compound. Electron-poor, fluoro-containing arylboronic acids have been shown to be excellent coupling partners in nickel-catalyzed cross-coupling reactions of aryl arenesulfonates, reacting faster than electron-rich or neutral arylboronic acids[1].
Table 1: Comparative Yields of Various Phenylboronic Acids in Suzuki-Miyaura Coupling with Aryl Bromides
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Anisole Bromide (representative) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | >90 (expected) |
| 4-Bromophenylboronic acid | 4-Anisole Bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 16 | 85 |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~95[2] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95[2] |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
Note: The yield for this compound is an expected value based on the reactivity of similar electron-poor, ortho-fluoro substituted boronic acids. The other data points are from published studies and are provided for comparative context.
Mechanistic Rationale for Enhanced Reactivity
The superior performance of this compound can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The ortho-fluoro substituent is believed to accelerate the transmetalation step, which is often rate-limiting. The increased Lewis acidity of the boron atom promotes the formation of the "ate" complex with the base, making the aryl group more nucleophilic and facilitating its transfer to the palladium center.
Application in the Synthesis of Bioactive Molecules: The Case of BRAF Inhibitors
This compound is a key building block in the synthesis of several clinically important kinase inhibitors, such as Dabrafenib, a potent BRAF inhibitor used in the treatment of melanoma[3][4]. The structural motif derived from this boronic acid is crucial for the inhibitor's binding affinity and selectivity.
Figure 2: Synthetic workflow for Dabrafenib utilizing this compound.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene, Ethanol, and Water (e.g., 4:1:1 mixture)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure for Challenging Couplings
For less reactive aryl halides or sterically hindered substrates, the use of a more active catalyst system, such as one employing a Buchwald ligand (e.g., SPhos or XPhos), may be beneficial.
Materials:
-
This compound (1.5 equivalents)
-
Aryl or heteroaryl chloride or triflate (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a separate flask, stir Pd(OAc)₂ and SPhos in a small amount of dioxane for 10-15 minutes under an inert atmosphere.
-
Reaction Setup: In the main reaction flask, combine this compound, the aryl halide, and K₃PO₄.
-
Catalyst Addition: Add the pre-formed catalyst solution to the reaction mixture.
-
Solvent Addition: Add the remaining anhydrous dioxane.
-
Reaction: Heat the mixture to 100-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the same procedure as in Protocol 1.
Conclusion
This compound offers a compelling combination of reactivity and functionality that makes it a superior choice for many synthetic applications, particularly in the construction of complex, multi-substituted aromatic systems. The ortho-fluoro group acts as an "electron-withdrawing activating group," enhancing the efficiency of the Suzuki-Miyaura coupling, while the bromo substituent provides a valuable tool for sequential derivatization. For researchers and drug development professionals, understanding and leveraging the unique advantages of this reagent can lead to more efficient and robust synthetic routes to novel and impactful molecules.
References
- 1. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medkoo.com [medkoo.com]
- 4. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Strategic Synthesis: Cost-Benefit Analysis of 5-Bromo-2-fluoro-4-methylphenylboronic Acid
In the landscape of modern drug discovery, the selection of building blocks is a critical decision point that dictates the trajectory of a synthesis campaign. It is a choice that balances reactivity, cost, scalability, and the ultimate impact on the biological properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of 5-Bromo-2-fluoro-4-methylphenylboronic acid , a highly functionalized intermediate, offering a framework for its evaluation against other synthetic alternatives.
The Strategic Importance of Substituted Phenylboronic Acids
Boronic acids are indispensable tools in pharmaceutical synthesis, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, a foundational process for constructing the complex biaryl structures prevalent in many drugs.[2][3] The stability, low toxicity, and high functional group tolerance of boronic acids make them superior to many alternatives, such as the more toxic organotin reagents used in Stille couplings.[4][5]
The true value, however, lies in the substituents on the phenyl ring. Each group serves a distinct purpose:
-
Boronic Acid Group (-B(OH)₂): The reactive handle for the Suzuki coupling.
-
Bromine Atom (-Br): A secondary reactive site, offering potential for subsequent orthogonal cross-coupling reactions, allowing for the sequential construction of highly complex molecules.
-
Fluorine Atom (-F): A strategic addition in medicinal chemistry. Fluorine's high electronegativity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by altering the molecule's electronic properties.[6][7][8]
-
Methyl Group (-CH₃): A small lipophilic group that can fill hydrophobic pockets in a protein's active site, potentially improving potency and selectivity.
This compound integrates these four features, making it a powerful, albeit specialized, building block for targeted drug design.
Comparative Analysis: this compound vs. Alternatives
The decision to use this specific reagent must be weighed against simpler, often less expensive, alternatives. The key is to determine if the "built-in" functionality justifies the cost.
| Feature | This compound | Alternative 1: 4-Bromophenylboronic acid | Alternative 2: 2-Fluorophenylboronic acid | Alternative 3: 4-Methylphenylboronic acid |
| Primary Function | Suzuki coupling with orthogonal reactivity and fluoro-methylation. | Suzuki coupling with orthogonal reactivity. | Suzuki coupling with fluorine substitution. | Simple Suzuki coupling. |
| Key Advantages | Multi-functional; allows for complex, sequential synthesis; fluorine and methyl groups can enhance pharmacokinetic properties.[7][8] | Lower cost; simpler starting material; well-established reactivity. | Introduces fluorine for metabolic stability and binding benefits.[6] | Low cost; high availability; simple reaction profile. |
| Key Disadvantages | Higher relative cost; more complex NMR/MS analysis; potential for side reactions if selectivity is not controlled. | Requires separate, subsequent steps to introduce fluorine or methyl groups, increasing overall step count. | Lacks orthogonal handle for further diversification. | Lacks functionality to improve metabolic stability or provide a secondary reaction site. |
| Ideal Use Case | Late-stage diversification of a lead compound where metabolic stability and specific hydrophobic interactions are being optimized.[9] | Early-stage synthesis of a core scaffold that will be functionalized later. | Improving the metabolic profile of a known pharmacophore. | Rapid, cost-effective synthesis of simple biaryl compounds for initial screening. |
| Relative Cost | High | Low | Medium | Very Low |
The Cost-Benefit Calculation: When to Choose Advanced Intermediates
The primary benefit of using a multi-functional reagent like this compound is synthetic convergence . Introducing key structural motifs early in a synthetic route can significantly reduce the number of subsequent reaction steps. While the initial cost of the reagent is higher, the savings in solvents, catalysts, purification materials, and researcher time can lead to a lower overall cost for the final compound.
The workflow for this decision-making process can be visualized as follows:
Caption: Workflow for boronic acid selection in drug synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating method for the Suzuki-Miyaura coupling of this compound with a generic aryl iodide.
Objective: To synthesize a substituted biaryl compound with high yield and purity. The causality for each reagent choice is explained.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Iodide (1.0 equivalent, limiting reagent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Rationale: This is a highly efficient and robust catalyst for cross-coupling reactions involving sterically hindered or electronically deactivated substrates. Its ferrocene backbone provides stability and promotes the catalytic cycle.[10]
-
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents), aqueous solution (2M)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed
-
Rationale: This solvent system effectively dissolves both the organic substrates and the inorganic base, creating a homogenous reaction mixture. Water is crucial for activating the base. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.[13]
-
Visualizing the Core Mechanism:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 equiv.), this compound (1.2 equiv.), and Pd(dppf)Cl₂ (0.02-0.05 equiv.).
-
Solvent/Base Addition: Add the degassed 1,4-dioxane, followed by the aqueous K₂CO₃ solution. The total solvent volume should provide a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the organic layer, and wash with water and then brine.[14]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[15]
Conclusion
This compound is a high-value, strategic intermediate for drug synthesis. Its cost is justified in scenarios where synthetic convergence is paramount and where the specific benefits of fluorine and methyl substitution are required to optimize the pharmacokinetic and pharmacodynamic profile of a drug candidate. For early-stage discovery and the synthesis of simpler analogues, less functionalized and more economical boronic acids remain the reagents of choice. A thorough analysis of the entire synthetic route, rather than the cost of a single component, is essential for making the most efficient and economically sound decision in a drug development program.
References
- 1. nbinno.com [nbinno.com]
- 2. mt.com [mt.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
validating the structure of 5-Bromo-2-fluoro-4-methylphenylboronic acid derivatives
An In-Depth Comparative Guide to the Structural Validation of 5-Bromo-2-fluoro-4-methylphenylboronic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of novel compounds is not merely a procedural step but the bedrock of scientific integrity and reproducibility. This compound serves as a versatile and highly valuable building block in modern medicinal chemistry, particularly in the synthesis of inhibitors and therapeutic agents through Suzuki-Miyaura cross-coupling reactions.[1][2] Its derivatives are instrumental in the development of new treatments for a range of diseases, from cancer to inflammatory conditions.[3][4]
This guide provides a comprehensive framework for validating the structure of its derivatives. We move beyond simple protocol recitation to explain the causal logic behind the selection and sequencing of analytical techniques, ensuring a self-validating and robust characterization workflow.
The Imperative of a Multi-Modal Analytical Approach
No single analytical technique can provide a complete structural picture. An orthogonal, multi-modal approach is essential to unambiguously confirm identity, purity, and three-dimensional conformation. The reactivity and potential for decomposition of boronic acids necessitate careful selection of analytical methods.[5][6] We will compare the core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, supplemented by Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[7] For derivatives of this compound, a suite of NMR experiments is required to probe the different nuclei (¹H, ¹³C, ¹⁹F, and ¹¹B).
Expertise & Causality:
-
¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework. The substitution pattern on the phenyl ring creates a distinct set of signals and coupling patterns that are highly sensitive to the electronic environment.
-
¹⁹F NMR is crucial. The fluorine atom provides a clean, high-resolution signal with a wide chemical shift range, making it an excellent probe for confirming the presence and electronic environment of the fluoro-substituent.
-
¹¹B NMR directly confirms the presence and hybridization state of the boron atom. The chemical shift of the ¹¹B signal can distinguish between the trigonal planar (sp²) boronic acid and the tetrahedral (sp³) boronate ester or adducts that may form in solution.[8][9] A chemical shift in the range of ~28-33 ppm is typical for sp² arylboronic acids, while sp³ species appear further upfield (~5-15 ppm).[10]
Data Presentation: Expected NMR Signatures
| Nucleus | Parameter | Expected Values for the Core Phenyl Ring | Rationale & Insights |
| ¹H NMR | Chemical Shift (δ) | ~2.3-2.5 ppm (s, 3H, -CH₃)~7.0-7.8 ppm (m, 2H, Ar-H) | The methyl protons appear as a singlet. The two aromatic protons will show coupling to the ¹⁹F nucleus, providing key connectivity information. |
| ¹³C NMR | Chemical Shift (δ) | ~20 ppm (-CH₃)~115-165 ppm (Ar-C) | Signals for carbons bonded to F and Br will be characteristic. Carbon-fluorine coupling (¹JCF, ²JCF) provides definitive assignment evidence. |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -110 to -125 ppm | Highly sensitive to substitution on the ring. Provides a clear confirmation of the fluorine's presence. |
| ¹¹B NMR | Chemical Shift (δ) | ~28-33 ppm (sp²)~5-15 ppm (sp³) | Confirms the boronic acid moiety.[8] Changes in pH or the presence of diols can shift the equilibrium towards the sp³ form, which is observable.[10] |
Experimental Protocol: ¹¹B NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the boronic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or a mixed solvent system for solubility).[10]
-
Instrument Setup: Use a spectrometer equipped with a broadband probe. Tune the probe to the ¹¹B frequency (e.g., ~128 MHz on a 400 MHz instrument).
-
Acquisition: Acquire a simple one-pulse experiment. Due to the quadrupolar nature of the ¹¹B nucleus, signals can be broad. Using a wider spectral window and potentially a baseline correction algorithm may be necessary.[10]
-
Referencing: The spectrum is typically referenced externally to BF₃·OEt₂ at 0 ppm.
-
Analysis: Integrate the signal and record the chemical shift (δ) to determine the hybridization state.
Mass Spectrometry (MS): Definitive Molecular Weight and Isotopic Confirmation
MS is indispensable for determining the molecular weight of the target compound and providing fragmentation data that supports the proposed structure.[7] For halogenated compounds, MS offers a unique diagnostic feature.
Expertise & Causality:
The most critical diagnostic feature for a 5-bromo derivative is the isotopic pattern of bromine . Naturally occurring bromine is a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[11] This results in a characteristic "M" and "M+2" peak pattern of nearly equal intensity for the molecular ion and any bromine-containing fragments, providing unambiguous evidence for the presence of a single bromine atom.[11]
Electrospray Ionization (ESI) is often preferred for boronic acids as it is a soft ionization technique that can detect the molecular ion with minimal fragmentation.[12][13]
Data Presentation: Expected Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z for [M-H]⁻ | Key Diagnostic Feature |
| LC-MS | ESI-Negative | 230.9 / 232.9 | The presence of two peaks of nearly equal intensity, separated by 2 m/z units, confirms the presence of one bromine atom.[11] |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[14]
-
Chromatography: Use a reversed-phase C18 column. A typical mobile phase would be a gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate to improve ionization. Direct analysis without derivatization is preferred to avoid side reactions.[6]
-
MS Detection: Set the mass spectrometer to scan in both positive and negative ion modes, though boronic acids often show good sensitivity in negative mode as [M-H]⁻ or adducts.
-
Data Analysis: Extract the chromatogram for the expected mass. Examine the mass spectrum of the corresponding peak to identify the molecular ion and confirm the characteristic 1:1 isotopic pattern for bromine.
X-ray Crystallography: The Gold Standard for 3D Structure
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive method.[15][16] It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonded dimers commonly formed by boronic acids.[5]
Expertise & Causality:
This technique is contingent on the ability to grow a high-quality single crystal of the derivative. While not a high-throughput method, it is unparalleled in the level of structural detail it provides. It can resolve ambiguities of isomerism and confirm the absolute stereochemistry if chiral centers are present. The data from crystallography can definitively confirm the substitution pattern on the phenyl ring.[15][17]
Experimental Workflow: From Powder to Structure
-
Crystal Growth: The primary challenge. Requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays.
-
Structure Solution & Refinement: The diffraction pattern is processed to generate an electron density map, from which the atomic positions are determined and the structure is refined.
A Logical Workflow for Structural Validation
A systematic approach ensures efficiency and rigor. The following workflow leverages the strengths of each technique in a logical sequence.
Caption: Logical workflow for validating boronic acid derivatives.
This workflow begins with high-throughput techniques (LC-MS) to confirm molecular weight and purity, followed by comprehensive NMR analysis to establish atomic connectivity. If the data are consistent and unambiguous, the structure is considered validated. For cases requiring absolute 3D confirmation or to resolve ambiguities, X-ray crystallography is the final, decisive step.
Comparative Summary of Core Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, isomerism, electronic environment.[18] | Extremely detailed structural information; non-destructive. | Lower sensitivity than MS; requires soluble sample; complex spectra. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation. | High sensitivity (pg levels)[14]; confirms halogen presence via isotopes[11]; high throughput. | Provides limited connectivity data; isomers are often indistinguishable. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths/angles, stereochemistry.[15] | Definitive structural proof ("gold standard"). | Requires a suitable single crystal; not high-throughput. |
| FTIR Spectroscopy | Presence of functional groups (O-H, B-O, C-H).[19] | Fast, simple, requires minimal sample preparation. | Provides limited structural detail; not suitable for isomer differentiation. |
Conclusion
The structural validation of this compound derivatives is a critical task that demands a rigorous, multi-faceted analytical strategy. By synergistically employing Mass Spectrometry for molecular weight and isotopic confirmation, comprehensive multi-nuclear NMR for detailed connectivity mapping, and, when necessary, X-ray Crystallography for absolute 3D structure, researchers can ensure the highest level of scientific integrity. This structured approach not only validates the molecule but also builds a foundation of trust and reproducibility for subsequent research and development endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Fluoro-4-bromo-5-methylphenylboronic acid [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciex.com [sciex.com]
- 15. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. researchgate.net [researchgate.net]
- 18. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 5-Bromo-2-fluoro-4-methylphenylboronic Acid
As a Senior Application Scientist, my goal is to empower your research not only through innovative applications but also by ensuring the highest standards of safety and operational excellence in your laboratory. Handling and disposing of specialized reagents like 5-Bromo-2-fluoro-4-methylphenylboronic acid is a critical aspect of responsible research. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. Our approach moves beyond simple checklists to explain the causality behind each procedure, ensuring a deep, actionable understanding for you and your team.
Core Safety Profile and Hazard Assessment
Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. This compound, while not classified as a hazardous substance by all suppliers under OSHA's Hazard Communication Standard (29 CFR 1910.1200), is an irritant according to other classifications.[1][2] Given the variability in classifications for related boronic acids, which are often categorized as causing skin and serious eye irritation, it is best practice to handle this compound with the full precautions appropriate for a hazardous chemical.[2][3][4][5]
The primary risks associated with this compound are irritation upon contact with skin and eyes, and potential respiratory irritation if fine dust is inhaled.[1][2][3] Therefore, all handling and disposal operations must be predicated on minimizing direct contact and preventing aerosolization.
| Hazard Identification & Protective Measures | |
| GHS Hazard Statements | H315: Causes skin irritation.[2][5] H319: Causes serious eye irritation.[2][5] H335: May cause respiratory irritation.[4] |
| Signal Word | Warning[2][4][5] |
| Primary Routes of Exposure | Skin contact, eye contact, inhalation of dust.[3] |
| Required Personal Protective Equipment (PPE) | Eye/Face Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.[2][6][7] Hand Protection: Chemically resistant gloves (e.g., nitrile).[2][6] Body Protection: Laboratory coat.[6] Respiratory Protection: Required when dusts are generated; use a NIOSH-approved dust respirator.[1][2] |
The Disposal Protocol: A Step-by-Step Guide
Step 1: Assemble Personal Protective Equipment (PPE)
Before beginning, ensure you are wearing all required PPE as detailed in the table above. This is a non-negotiable first step to prevent personal exposure.
Step 2: Segregate and Collect Waste
All materials contaminated with this compound must be collected as solid hazardous waste.
-
Unused or Expired Reagent: Leave the chemical in its original container.[1] Do not combine it with other waste streams.
-
Chemically Contaminated Items (CCIs): This includes items like weighing papers, contaminated gloves, and paper towels used for cleanup. These items should be collected in a designated, leak-proof container, such as a sturdy plastic bag or a labeled beaker, before being transferred to the final waste container.[11]
Step 3: Containerization and Labeling
Proper containerization is crucial for safe storage and transport.
-
Select a Suitable Container: Use a chemically compatible, sealable container. For solid waste, a wide-mouth high-density polyethylene (HDPE) container is an excellent choice. The container must be in good condition and have a tightly fitting lid.[8]
-
Label the Container: The container must be labeled with a "Hazardous Waste" tag as soon as the first item of waste is added. The label must include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date accumulation started
-
The name of the principal investigator or lab group
-
Step 4: Storage and Final Disposal
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within your lab. This area should be away from incompatible materials, such as strong oxidizing agents.[2][6] Keep the container closed at all times except when adding waste.[8][10]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste.[8][9] They are responsible for the compliant transport and final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[13]
Spill and Emergency Procedures
Accidents can happen, and a clear plan is essential for a safe response.
-
In Case of a Spill:
-
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[2][5][14]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice.[2][5][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][14][15]
-
Ingestion: Rinse mouth with water and consult a doctor if feeling unwell.[1][6]
-
Disposal Rationale and Workflow
The cautious approach to disposing of this compound as regulated hazardous waste is rooted in the precautionary principle and compliance with environmental law.[16][17] While some data sheets may classify it as non-hazardous, its structure—a halogenated aromatic compound containing boron—warrants careful handling to prevent environmental release. Boron compounds can have ecological impacts, and the ultimate fate of complex organic molecules in the environment is not always known.[18] Therefore, disposal via a high-temperature chemical incinerator equipped with afterburners and scrubbers, managed by a professional disposal facility, is the most responsible method.[2]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. pfw.edu [pfw.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. ethz.ch [ethz.ch]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. epa.gov [epa.gov]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. epa.gov [epa.gov]
- 17. osha.gov [osha.gov]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Handling 5-Bromo-2-fluoro-4-methylphenylboronic acid: A Framework for Proactive Safety
For the researcher navigating the intricate pathways of drug discovery and organic synthesis, arylboronic acids are indispensable tools. Yet, their utility is matched by a need for meticulous handling. This guide provides a comprehensive, experience-driven framework for the safe management of 5-Bromo-2-fluoro-4-methylphenylboronic acid (CAS No. 957061-14-2), moving beyond mere compliance to foster a culture of proactive safety and experimental integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
Anticipated Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The causality behind these hazards is rooted in the molecule's chemistry. The boronic acid moiety (-B(OH)₂) imparts acidic properties, while the halogenated aromatic ring system can interact with biological macromolecules. As a fine powder, the primary routes of exposure are inhalation and dermal or eye contact. Therefore, all protocols must be designed to rigorously prevent the generation and dispersal of dust.
One supplier has assigned the signal word "Warning" to this compound, reinforcing the need for careful handling.
The Primacy of Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. Its effectiveness is predicated on a foundation of robust engineering and administrative controls.
-
Engineering Control - The Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted within a properly functioning chemical fume hood.[1] This is non-negotiable. The fume hood provides critical ventilation to capture any dusts or vapors at the source, preventing inhalation.
-
Administrative Controls:
-
Designated Work Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Restricted Access: When working with the material, ensure that only essential personnel are in the immediate vicinity.
-
Hygiene: Always wash hands thoroughly with soap and water after handling is complete, even after removing gloves.[2]
-
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE must be deliberate and task-specific. The following represents the minimum required ensemble for handling this compound.
Eye and Face Protection
-
Requirement: Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.
-
Causality: The high likelihood of serious eye irritation necessitates a complete seal around the eyes to protect from airborne particulates and accidental splashes.[2] For large-scale operations (e.g., transfers of >100g) or when there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[3]
Hand Protection
-
Requirement: Chemically resistant gloves are required. Nitrile gloves are the standard choice for incidental contact.
-
Causality: Gloves prevent skin contact and subsequent irritation.[2] No single glove material is impervious to all chemicals, and performance depends on thickness, duration of exposure, and the specific solvent used. For this aromatic boronic acid, nitrile provides excellent protection against the solid and good resistance for splashes from many common organic solvents. Always inspect gloves for tears or pinholes before use and remove them promptly if contamination is suspected. For prolonged work or when handling concentrated solutions, consider double-gloving or using a thicker glove.
| Glove Material | Suitability for Aromatic Compounds & Acids | Considerations |
| Nitrile | Very Good / Excellent | Preferred choice for incidental contact and splash protection. Good resistance to acids, bases, and many organic solvents. |
| Neoprene | Good | Offers good resistance to a broad range of chemicals, including acids and some solvents.[4] |
| Butyl Rubber | Excellent | Recommended for prolonged contact with many organic solvents, esters, and ketones. May be considered for large-scale operations. |
| Natural Rubber (Latex) | Fair to Poor | Not recommended for handling organic solvents. Can cause allergic reactions.[5] |
This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance charts.
Respiratory Protection
-
Requirement: Respiratory protection is required when dusts are generated.
-
Causality: To prevent respiratory tract irritation, a NIOSH-approved air-purifying respirator is necessary for tasks where the solid may become airborne, such as weighing, transferring, or cleaning up spills.[6] For most lab-scale weighing operations, a disposable N95 dust mask is sufficient. For larger quantities or situations with significant dust, a half-mask or full-face respirator with P100 (particulate) cartridges should be used.
Skin and Body Protection
-
Requirement: A fully buttoned, flame-resistant laboratory coat must be worn. Long pants and closed-toe shoes are mandatory.
-
Causality: This protects the skin from accidental spills and contact with contaminated surfaces. For tasks with a high risk of splashing, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[7]
Operational Plan: A Step-by-Step Workflow
This protocol is designed to be a self-validating system, where each step reinforces safety.
Caption: A logical workflow for safely handling this compound.
Disposal Plan: Ensuring a Safe Conclusion
Improper disposal is a critical failure point in laboratory safety. All materials contaminated with this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization:
-
Solid Waste: Collect contaminated items such as gloves, weigh boats, and paper towels in a designated, sealed plastic bag or container.
-
Liquid Waste: Collect unused solutions in a clearly labeled, chemically compatible, and securely sealed waste bottle.
-
-
Labeling: Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Irritant").
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Consultation: Always follow your institution's specific guidelines for hazardous waste pickup and disposal. Never dispose of this chemical down the drain.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. leelinework.com [leelinework.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. research.arizona.edu [research.arizona.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
